Ursodeoxycholic acid sodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C24H40NaO4 |
|---|---|
Peso molecular |
415.6 g/mol |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |
Clave InChI |
DOVZGADDWOFQEZ-FUXQPCDDSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |
Origen del producto |
United States |
Foundational & Exploratory
The Multifaceted Biological Functions of Ursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has emerged as a crucial therapeutic agent in the management of various cholestatic liver diseases and in the dissolution of cholesterol gallstones. Initially recognized for its choleretic properties, extensive research has unveiled a complex and multifaceted mechanism of action, encompassing cytoprotective, anti-apoptotic, immunomodulatory, and signaling-modulatory effects. This technical guide provides an in-depth exploration of the core biological functions of UDCA, presenting quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of its intricate signaling pathways to support further research and drug development endeavors.
Core Biological Functions and Mechanisms of Action
Ursodeoxycholic acid exerts its therapeutic effects through a combination of mechanisms that collectively contribute to the restoration of hepatic homeostasis and the protection of liver cells from damage.
Cytoprotection and Membrane Stabilization
UDCA protects hepatocytes and cholangiocytes from the cytotoxic effects of more hydrophobic bile acids.[1][2] It achieves this by altering the composition of the bile acid pool, increasing the proportion of hydrophilic bile acids.[1][3] This shift in the hydrophobic/hydrophilic balance of bile acids is believed to stabilize the cell membranes of liver cells, making them more resistant to damage.[3][4]
Choleretic Effects
UDCA stimulates the secretion of bile by hepatocytes, a process known as choleresis.[1][3] This increased bile flow helps to flush out toxic bile acids from the liver, reducing their intracellular concentration and mitigating their damaging effects.[5] The choleretic effect of UDCA is partly mediated by the activation of transport proteins involved in bile acid secretion.[3][5]
Anti-Apoptotic Activity
A key mechanism underlying UDCA's therapeutic efficacy is its ability to inhibit apoptosis (programmed cell death) in liver cells.[4][6] In cholestatic conditions, the accumulation of toxic bile acids can trigger apoptotic pathways. UDCA counteracts this by modulating several key signaling molecules and pathways involved in apoptosis.[4][7]
Immunomodulatory Effects
UDCA has been shown to possess immunomodulatory properties, which are particularly relevant in autoimmune liver diseases such as Primary Biliary Cholangitis (PBC).[8][9] It can suppress the production of immunoglobulins such as IgM and IgG and certain cytokines, including interleukin-2 (B1167480) and interleukin-4.[8] This modulation of the immune response helps to dampen the autoimmune-mediated destruction of bile ducts characteristic of PBC.
Quantitative Data from Clinical Trials
The clinical efficacy of UDCA has been substantiated by numerous clinical trials. The following tables summarize the quantitative effects of UDCA on key biochemical markers in various conditions.
Table 1: Effect of Ursodeoxycholic Acid on Liver Enzymes and Bilirubin in Primary Biliary Cholangitis (PBC)
| Parameter | Dosage | Duration | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Mean Change/Difference | p-value | Reference |
| Alkaline Phosphatase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -93.80 | < 0.0001 | [10] |
| 20 mg/kg/day | 2 years | - | - | Significant Improvement | 0.03 | [9] | |
| Alanine Aminotransferase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -15.28 | 0.0002 | [10] |
| 450 mg/day | 12 weeks | >2x ULN | - | Significant Fall | - | [11] | |
| Aspartate Aminotransferase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -16.13 | < 0.0001 | [10] |
| 450 mg/day | 12 weeks | >2x ULN | - | Significant Fall | - | [11] | |
| Gamma-Glutamyltransferase (U/L) | 13-15 mg/kg/day | 12 months | - | - | -23.29 | < 0.0001 | [10] |
| 20 mg/kg/day | 2 years | - | - | Significant Improvement | 0.01 | [9] | |
| Total Bilirubin (mg/dL) | 13-15 mg/kg/day | 12 months | - | - | -0.18 | 0.04 | [10] |
| 13-15 mg/kg/day | 6 months | - | - | Significantly Lower vs Placebo | < 0.001 | [12] |
Table 2: Efficacy of Ursodeoxycholic Acid in Gallstone Dissolution
| Dosage | Duration | Complete Dissolution Rate (%) | Partial Dissolution Rate (%) | Stone Size | Reference |
| 500 mg/day | ≥ 6 months | 29 | - | Radiolucent | [3] |
| 1000 mg/day | ≥ 6 months | 21 | - | Radiolucent | [3] |
| 150 mg/day | 6-12 months | 17.4 | - | < 15 mm, non-calcified, floating | [13] |
| 600 mg/day | 6-12 months | 34.5 | - | < 15 mm, non-calcified, floating | [13] |
| 600 mg/day | 6-12 months | 83.3 | - | < 15 mm, non-calcified, floating | [13] |
| 8 mg/kg/day | 6 months | 33.3 | 66.7 | Radiolucent | [1] |
Table 3: Effect of Ursodeoxycholic Acid in Cystic Fibrosis-Related Liver Disease
| Dosage | Duration | Outcome Measure | Result | p-value | Reference |
| 15 mg/kg/day | 1 year | Shwachman-Kulczycki score | No deterioration (vs. placebo) | 0.025 | [14] |
| Gamma-Glutamyltransferase | Improvement | 0.004 | [14] | ||
| 5'-Nucleotidase | Improvement | 0.006 | [14] | ||
| 10-20 mg/kg/day | up to 12 months | Weight Change (kg) | -0.90 (vs. placebo) | Not Significant | [5][15] |
Table 4: Immunomodulatory Effects of Ursodeoxycholic Acid in Primary Biliary Cholangitis (PBC)
| Parameter | Dosage | Duration | Result | p-value | Reference |
| Serum IgM | 13-15 mg/kg/day | 6 months | Significantly lower vs Placebo | < 0.03 | [12] |
| Serum IgG-AMA Titer | - | 24 weeks | Significant decrease in responders | 0.005 | [16] |
Signaling Pathways Modulated by Ursodeoxycholic Acid
UDCA's diverse biological effects are mediated through its interaction with and modulation of several key intracellular signaling pathways.
EGFR/Raf-1/ERK Signaling Pathway
In the context of deoxycholic acid (DCA)-induced apoptosis in colon cancer cells, UDCA has been shown to act as an antagonist. DCA activates the Epidermal Growth Factor Receptor (EGFR), leading to the downstream activation of the Raf-1/ERK signaling cascade, which can promote apoptosis. UDCA pretreatment inhibits DCA-induced EGFR activation and subsequently downregulates Raf-1 and ERK kinase activities, thereby suppressing apoptosis.[17][18]
PI3K/Akt Survival Pathway
UDCA can also promote cell survival by activating the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins, thereby preventing cell death.[7]
TGR5-YAP Signaling Axis
Recent studies have implicated the Takeda G-protein-coupled receptor 5 (TGR5) in mediating some of UDCA's effects. In colorectal cancer cells, UDCA activates TGR5, which in turn regulates the Hippo/YAP (Yes-Associated Protein) signaling pathway. This activation leads to the inhibition of RhoA activity, ultimately suppressing YAP signaling and inhibiting cancer cell proliferation.[19]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the biological functions of UDCA.
Assessment of Apoptosis in Hepatocytes
-
Objective: To determine the anti-apoptotic effect of UDCA on hepatocytes exposed to a pro-apoptotic stimulus (e.g., Fas-ligand or toxic bile acids).
-
Methodology:
-
Cell Culture: Primary hepatocytes are isolated from mice or rats and cultured on collagen-coated plates.[8][20]
-
Treatment: Cells are pre-incubated with varying concentrations of UDCA for a specified period (e.g., overnight).[8]
-
Induction of Apoptosis: Apoptosis is induced by adding a pro-apoptotic agent, such as Fas-ligand expressing fibroblasts or a cytotoxic bile acid like glycochenodeoxycholic acid (GCDCA).[8][20]
-
Apoptosis Assays:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.[8][21]
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) staining is used to visualize nuclear morphology changes, such as chromatin condensation and nuclear fragmentation.[8]
-
Annexin V/Propidium Iodide (PI) Staining: Flow cytometry with Annexin V/PI staining is employed to quantify the percentage of apoptotic and necrotic cells.[21]
-
-
Data Analysis: The percentage of apoptotic cells in UDCA-treated groups is compared to the control group (stimulus alone) to determine the protective effect of UDCA.
-
Analysis of EGFR/Raf-1/ERK Signaling Pathway
-
Objective: To investigate the inhibitory effect of UDCA on the DCA-induced activation of the EGFR/Raf-1/ERK pathway.
-
Methodology:
-
Cell Culture: Human colon cancer cells (e.g., HCT116) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with UDCA for a specific duration before being stimulated with DCA.[17]
-
Protein Extraction and Western Blotting:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total forms of EGFR, Raf-1, and ERK.[17][22]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system are used to visualize the protein bands.
-
-
Kinase Assays: Raf-1 and ERK kinase activities can be measured using specific immunoprecipitation kinase assays with their respective substrates.[17]
-
Data Analysis: The levels of phosphorylated (active) proteins in UDCA-treated cells are compared to those in cells treated with DCA alone to assess the inhibitory effect of UDCA.
-
Investigation of TGR5-YAP Signaling
-
Objective: To elucidate the role of the TGR5-YAP axis in mediating the anti-proliferative effects of UDCA in colorectal cancer cells.
-
Methodology:
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW480) are used.[19]
-
Cell Viability and Proliferation Assays:
-
Western Blotting: To analyze the expression levels of key proteins in the pathway, including TGR5, RhoA, and YAP, as well as phosphorylated forms of relevant signaling molecules.[19]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes such as TGR5 and RhoA.[19]
-
Gene Silencing/Overexpression: Use of siRNA or shRNA to knockdown TGR5 or YAP, or plasmid vectors to overexpress YAP, to confirm their roles in the observed effects of UDCA.[19]
-
In Vivo Studies: Utilize animal models (e.g., AOM/DSS-induced colorectal cancer model in mice) to evaluate the effect of UDCA on tumor growth and the expression of YAP and proliferation markers (e.g., Ki67) in tumor tissues.[19]
-
Measurement of Bile Acid Composition
-
Objective: To determine the effect of UDCA administration on the composition of bile acids in bile or feces.
-
Methodology:
-
Sample Collection: Bile samples can be collected via duodenal aspiration or from T-tubes in post-operative patients. Fecal samples are collected over a defined period (e.g., 72 hours).[23]
-
Bile Acid Extraction: Bile acids are extracted from the samples using appropriate solvents (e.g., ethanol).[24]
-
Analysis Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the separation and quantification of individual bile acids after derivatization.[23]
-
High-Performance Liquid Chromatography (HPLC): Used to analyze soluble bile acids.[23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying a wide range of bile acid species.[25]
-
-
Data Analysis: The relative and absolute concentrations of different bile acids (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid, and UDCA and its conjugates) are determined and compared between pre- and post-treatment samples.
-
Conclusion
Ursodeoxycholic acid is a well-established therapeutic agent with a remarkably diverse range of biological functions. Its clinical benefits stem from a combination of cytoprotective, choleretic, anti-apoptotic, and immunomodulatory activities, which are orchestrated through the modulation of complex intracellular signaling pathways. The quantitative data from clinical trials provide clear evidence of its efficacy in improving biochemical markers of liver function and in the dissolution of gallstones. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the nuanced mechanisms of UDCA and to explore its potential in novel therapeutic applications. A thorough understanding of these fundamental biological functions is paramount for the continued development and optimization of UDCA-based therapies for a spectrum of hepatobiliary and potentially other diseases.
References
- 1. Ursodeoxycholic acid treatment of gallstones. Dose-response study and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid for primary biliary cirrhosis: final results of a 12-year, prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid for the dissolution of radiolucent gall bladder stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic acid: a safe and effective agent for dissolving cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid for liver disease related to cystic fibrosis | Cochrane [cochrane.org]
- 6. Ursodeoxycholic acid for cystic fibrosis-related liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A preliminary trial of high-dose ursodeoxycholic acid in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ursodeoxycholic acid (UDCA) on serum liver damage indices in patients with chronic active hepatitis. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid for the treatment of primary biliary cirrhosis. Interim analysis of a double-blind multicentre randomized trial. The UDCA-PBC Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and indications of ursodeoxycholic acid treatment for dissolving gallstones. A multicenter double-blind trial. Tokyo Cooperative Gallstone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid for liver disease associated with cystic fibrosis: a double-blind multicenter trial. The Italian Group for the Study of Ursodeoxycholic Acid in Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic acid for cystic fibrosis-related liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for the association between IgG-antimitochondrial antibody and biochemical response to ursodeoxycholic acid treatment in primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ursodeoxycholic acid (UDCA) can inhibit deoxycholic acid (DCA)-induced apoptosis via modulation of EGFR/Raf-1/ERK signaling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. research.rug.nl [research.rug.nl]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Ursodeoxycholic Acid Sodium: A Deep Dive into its Core Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has long been a cornerstone in the management of cholestatic liver diseases.[1][2][3] Its therapeutic efficacy, however, extends beyond its well-documented choleretic effects, delving deep into the intricate network of cellular signaling. This technical guide provides a comprehensive overview of the core signaling pathways modulated by UDCA, offering insights for researchers, scientists, and drug development professionals. The cytoprotective, anti-inflammatory, and anti-apoptotic properties of UDCA are rooted in its ability to interact with key nuclear receptors and G-protein coupled receptors, thereby influencing a cascade of downstream events.[1][4][5][6] This document will explore these pathways in detail, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a thorough understanding of UDCA's mechanism of action.
Core Signaling Pathways
Ursodeoxycholic acid exerts its pleiotropic effects primarily through the modulation of two key receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). Additionally, it significantly impacts downstream anti-inflammatory and anti-apoptotic signaling cascades.
Farnesoid X Receptor (FXR) Signaling
FXR, a nuclear receptor primarily expressed in the liver and intestine, is a central regulator of bile acid, lipid, and glucose homeostasis.[7] The interaction of UDCA with FXR is complex and appears to be context-dependent, with evidence suggesting both agonistic and antagonistic effects.
In certain contexts, UDCA and its conjugates are considered partial or weak agonists of FXR.[8] This activation can influence the expression of genes involved in bile acid homeostasis.[7] For instance, UDCA has been shown to upregulate the expression of the small heterodimer partner (shp) gene, which in turn inhibits cholesterol 7α-hydroxylase (cyp7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop to control bile acid levels.[7]
Conversely, other studies suggest that UDCA can act as an FXR antagonist, particularly in the intestine.[9][10] This antagonism can lead to a decrease in fibroblast growth factor 19 (FGF19) signaling, which normally represses CYP7A1 expression in the liver.[9] The resulting increase in bile acid synthesis can alter the composition of the bile acid pool.
The modulatory effect of UDCA on FXR signaling has significant implications for its therapeutic applications. By influencing bile acid homeostasis, UDCA can reduce the concentration of more hydrophobic and cytotoxic bile acids, a key mechanism in its protective effect in cholestatic conditions.[2]
| Parameter | Cell/Tissue Type | UDCA Concentration | Effect | Reference |
| shp mRNA expression | HepG2 cells | Not specified | Upregulation | [7] |
| cyp7A1 mRNA expression | HepG2 cells | Not specified | Downregulation | [7] |
| FGF19 levels | Human subjects (morbidly obese) | 13-15 mg/kg/day | ~20% decrease | [10] |
| CYP7A1 expression | Human subjects (morbidly obese) | 13-15 mg/kg/day | Increase | [10] |
Takeda G-protein-coupled Receptor 5 (TGR5) Signaling
TGR5, a G-protein coupled receptor, is another critical target for bile acids, including UDCA.[11][12] Activation of TGR5 by UDCA has been linked to various cellular responses, including anti-inflammatory and metabolic effects.[13]
Upon binding of UDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[14][15] This elevation in cAMP subsequently activates Protein Kinase A (PKA).[14][15] The TGR5-cAMP-PKA axis has been shown to play a role in inhibiting inflammatory responses and regulating cellular proliferation.[14]
One notable downstream effect of TGR5 activation by UDCA is the inhibition of the RhoA-YAP signaling pathway.[14][16] By activating PKA, UDCA can suppress the activity of RhoA, a small GTPase, which in turn leads to the inhibition of Yes-Associated Protein (YAP), a key regulator of cell growth and proliferation.[14][16] This pathway is particularly relevant in the context of colorectal cancer, where UDCA has been shown to suppress malignant progression.[14][16]
| Parameter | Cell/Tissue Type | UDCA Concentration | Effect | Reference |
| TGR5 mRNA expression | HCT116 and SW480 cells | Not specified | Upregulation | [16] |
| Intracellular cAMP levels | Not specified | Not specified | Increase | [14][15] |
Visualizing the Signaling Pathways
To better understand the complex interactions, the following diagrams illustrate the core signaling pathways of Ursodeoxycholic acid.
Caption: UDCA's modulation of the FXR signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Ursodeoxycholic Acid Sodium
Abstract
Ursodeoxycholic acid (UDCA), a secondary bile acid first identified in bear bile, has become a cornerstone therapy for various cholestatic liver diseases, most notably Primary Biliary Cholangitis (PBC). Its journey from a component of traditional medicine to a globally approved pharmaceutical is a testament to extensive chemical and biological research. This technical guide provides an in-depth exploration of the discovery, chemical and biosynthetic pathways for UDCA, and the straightforward preparation of its sodium salt. It details the experimental protocols for key synthetic steps and elucidates the complex signaling pathways through which UDCA exerts its therapeutic effects. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of UDCA's core scientific principles.
Discovery and Historical Development
The history of Ursodeoxycholic acid is rooted in traditional medicine, where bear bile has been used for centuries.[1][2] The scientific investigation into its active component began in the early 20th century.
-
1902: Swedish professor Olof Hammarsten isolated a novel bile acid from polar bear bile, which he named "ursocholeinsäure".[2][3][4]
-
1927: Masato Shoda, a Japanese researcher, successfully crystallized the compound from black bear bile and renamed it "Ursodesoxycholsäure" (ursodeoxycholic acid), deriving its name from ursus, the Latin word for bear.[2][3][5]
-
1936: The precise chemical structure of UDCA was determined.[3]
-
1954: The first total chemical synthesis of UDCA was successfully published, marking a critical step towards its pharmaceutical production.[3]
-
1959: UDCA was identified as a minor constituent of human bile by Jan Sjövall.[3]
-
1975: The first prospective clinical trials demonstrated UDCA's efficacy in dissolving cholesterol gallstones.[2][3]
-
1987: A landmark study by Raoul Poupon and colleagues established the long-term benefits of UDCA for patients with Primary Biliary Cholangitis (PBC).[2][3]
-
1998: The U.S. Food and Drug Administration (FDA) approved UDCA for the treatment of PBC.[3][4]
| Milestone | Year | Key Contributor/Event | Significance |
| Initial Isolation | 1902 | Olof Hammarsten | First identification of the compound in polar bear bile.[2][3][4] |
| Crystallization & Naming | 1927 | Masato Shoda | Purified and named Ursodeoxycholic acid from black bear bile.[2][3][5] |
| Structure Elucidation | 1936 | N/A | The chemical structure was fully determined.[3] |
| First Total Synthesis | 1954 | N/A | Proved the structure and opened a path for non-animal-derived production.[3] |
| Identification in Humans | 1959 | Jan Sjövall | Confirmed UDCA as a natural, albeit minor, part of human bile acids.[3] |
| Clinical Efficacy | 1975 | Isao Makino | First prospective study showing gallstone dissolution with UDCA.[2][3] |
| PBC Treatment | 1987 | Raoul Poupon | Landmark trial establishing UDCA as an effective long-term therapy for PBC.[2][3] |
Synthesis of Ursodeoxycholic Acid
The commercial production of UDCA relies on semi-synthetic methods starting from more abundant natural bile acids, primarily cholic acid (CA) or chenodeoxycholic acid (CDCA).[6][7] The core chemical challenges involve the selective dehydroxylation at the C-12 position (when starting from CA) and the stereospecific epimerization of the 7α-hydroxyl group to the therapeutic 7β-epimer.[6]
Chemical Synthesis from Cholic Acid (CA)
Cholic acid is the most abundant and least expensive bile acid, making it the preferred starting material for industrial UDCA synthesis.[6][7] The process is a multi-step chemical transformation that generally results in an overall yield of about 30%.[6][8]
Key Transformation Steps:
-
Dehydroxylation at C-12: This is not a direct removal. It involves the oxidation of the 12α-hydroxyl group to a ketone, followed by a Wolff-Kishner reduction to remove the carbonyl group, yielding chenodeoxycholic acid (CDCA).[4][6] This sequence often requires protection of the 3- and 7-hydroxyl groups and the carboxylic acid.[6]
-
Epimerization at C-7: The 7α-hydroxyl group of the resulting CDCA intermediate is oxidized to a 7-keto group (forming 7-ketolithocholic acid). Subsequent stereoselective reduction yields the desired 7β-hydroxyl group of UDCA.[6]
Caption: General chemical synthesis strategy for UDCA from Cholic Acid.
| Step | Reaction | Typical Reagents | Intermediate Product | Typical Yield |
| 1 | Protection of 3,7-OH | Acetic anhydride, pyridine | 3,7-diacetyl cholic acid methyl ester | ~92%[6] |
| 2 | Oxidation of 12-OH | Chromic acid (CrO₃) | 12-keto derivative | High |
| 3 | Reduction of 12-keto | Wolff-Kishner (Hydrazine, KOH) | Chenodeoxycholic acid derivative | Variable |
| 4 | Deprotection | Basic hydrolysis | Chenodeoxycholic acid (CDCA) | High |
| 5 | Oxidation of 7-OH | N-bromosuccinimide or NaBrO₃ | 7-ketolithocholic acid | ~88-90%[6] |
| 6 | Reduction of 7-keto | Na metal in n-propanol | Ursodeoxycholic acid (UDCA) | ~80%[6] |
| Overall | - | - | - | ~30% [6][8] |
Chemoenzymatic and Biosynthetic Routes
To overcome the low yields and harsh reagents of purely chemical methods, chemoenzymatic and biosynthetic approaches have been developed.[7] These methods leverage the high specificity of enzymes, particularly hydroxysteroid dehydrogenases (HSDHs), to perform key transformations under milder conditions.[4][9]
Synthesis from CDCA: The most direct biosynthetic route starts with CDCA.[4]
-
Oxidation: A 7α-HSDH enzyme specifically oxidizes the 7α-hydroxyl group of CDCA to produce 7-ketolithocholic acid (7-KLCA).[4]
-
Reduction: A 7β-HSDH enzyme then stereoselectively reduces the 7-keto group of 7-KLCA to the 7β-hydroxyl group, yielding UDCA.[4]
This two-enzyme, one-pot synthesis is highly efficient and forms the basis of modern, greener production methods.[4]
References
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 3. Ursodeoxycholic Acid: History and Clinical Applications in Cancer Prevention_Chemicalbook [chemicalbook.com]
- 4. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 5. acs.org [acs.org]
- 6. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 7. Latest development in the synthesis of ursodeoxycholic acid (UDCA) | TU Delft Repository [repository.tudelft.nl]
- 8. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 9. Enzymatic routes for the synthesis of ursodeoxycholic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Role of Ursodeoxycholic Acid Sodium in Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, has emerged as a cornerstone therapy for various cholestatic liver diseases. Its sodium salt form ensures bioavailability for therapeutic efficacy. This technical guide provides an in-depth exploration of the multifaceted role of UDCA in bile acid metabolism. It elucidates the mechanisms by which UDCA alters the bile acid pool, modulates key signaling pathways including the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), and exerts its cytoprotective and choleretic effects. This document summarizes quantitative data on the impact of UDCA on bile acid composition, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of hepatology and drug development.
Introduction: The Therapeutic Significance of Ursodeoxycholic Acid
Ursodeoxycholic acid is a naturally occurring bile acid found in small amounts in human bile.[1] For therapeutic purposes, it is administered to enrich the bile acid pool, effectively displacing the more hydrophobic and cytotoxic bile acids.[2] This shift in the bile acid composition from hydrophobic to hydrophilic is a primary mechanism behind its therapeutic benefits in conditions such as Primary Biliary Cholangitis (PBC) and for the dissolution of cholesterol gallstones.[2][3] The core mechanisms of UDCA's action are multifaceted, encompassing the protection of hepatocytes and cholangiocytes from cytotoxicity, stimulation of hepatobiliary secretion, and modulation of inflammatory and apoptotic pathways.[4][5][6]
Impact of Ursodeoxycholic Acid on Bile Acid Pool Composition
Oral administration of UDCA significantly remodels the bile acid pool. It becomes the predominant biliary bile acid, leading to a concurrent decrease in the relative concentrations of endogenous, more hydrophobic bile acids such as cholic acid (CA), chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA).[7][8]
Table 1: Quantitative Changes in Biliary Bile Acid Composition Following UDCA Treatment in Patients with Gallstones
| Bile Acid | Pre-Treatment (mol %) | Post-Treatment with UDCA (mol %) | Reference |
| Ursodeoxycholic Acid (UDCA) | ~4% | Markedly increased (up to 50%) | [1] |
| Cholic Acid (CA) | ~33% | Significantly decreased | [1] |
| Chenodeoxycholic Acid (CDCA) | ~45% | Significantly decreased | [1] |
| Deoxycholic Acid (DCA) | Not specified | No significant change | [1] |
Table 2: Biliary Bile Acid Composition in Primary Biliary Cirrhosis (PBC) Patients Before and After Two Years of UDCA Treatment
| Bile Acid | At Entry (mean % ± SD) | After 2 Years on UDCA (mean %) | Reference |
| Ursodeoxycholic Acid (UDCA) | 0.6 ± 0.9 | 40.1 | [9] |
| Cholic Acid (CA) | 57.4 ± 18.6 | 32.2 | [9] |
| Chenodeoxycholic Acid (CDCA) | 31.5 ± 15.5 | 19.5 | [9] |
| Deoxycholic Acid (DCA) | 8.0 ± 9.3 | No significant change | [9] |
| Lithocholic Acid (LCA) | 0.3 ± 1.0 | No significant change | [9] |
Table 3: Impact of UDCA Treatment on Serum Liver Chemistry in Patients with Primary Sclerosing Cholangitis (PSC)
| Parameter | Median Change from Baseline after 1 Year of UDCA Treatment | Reference |
| Bilirubin | -50% | [10] |
| Alkaline Phosphatase (ALP) | -67% | [10] |
| Gamma-Glutamyltransferase (GGT) | -53% | [10] |
| Aspartate Aminotransferase (AST) | -54% | [10] |
| Alanine Aminotransferase (ALT) | -36% | [10] |
Modulation of Key Signaling Pathways by Ursodeoxycholic Acid
UDCA exerts its effects by interacting with and modulating several critical signaling pathways involved in bile acid homeostasis, inflammation, and cell survival. The two most prominent receptors in this context are the nuclear receptor FXR and the G-protein coupled receptor TGR5.
Farnesoid X Receptor (FXR) Signaling
FXR is a key regulator of bile acid synthesis and transport. While some studies suggest that UDCA may act as an FXR antagonist, others indicate a more complex interaction.[11][12] The antagonistic effect on intestinal FXR can lead to a decrease in the production of fibroblast growth factor 19 (FGF19), a hormone that inhibits bile acid synthesis in the liver. This may contribute to the observed increase in bile acid synthesis with prolonged UDCA treatment.[8][11]
References
- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Primary hepatocytes and their cultures in liver apoptosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile duct ligation: step-by-step to cholangiocyte inflammatory tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 7. clyte.tech [clyte.tech]
- 8. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 9. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice | PLOS One [journals.plos.org]
- 11. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ursodeoxycholic Acid Sodium in Primary Biliary Cholangitis: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms, Clinical Efficacy, and Research Methodologies of Ursodeoxycholic Acid in the Treatment of Primary Biliary Cholangitis.
This technical guide provides a comprehensive overview of ursodeoxycholic acid (UDCA) and its sodium salt for the research and treatment of primary biliary cholangitis (PBC). It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative clinical trial data, and key experimental protocols.
Core Mechanisms of Action
Ursodeoxycholic acid, a hydrophilic secondary bile acid, is the cornerstone of therapy for PBC. Its therapeutic effects are multifaceted, primarily revolving around the protection of cholangiocytes and hepatocytes from the cytotoxic effects of hydrophobic bile acids that accumulate in cholestatic liver diseases. The principal mechanisms of action include:
-
Cytoprotection: UDCA replaces toxic hydrophobic bile acids in the bile acid pool, reducing their ability to cause cellular injury and apoptosis. It stabilizes cell membranes and mitochondria, thereby mitigating oxidative stress.
-
Choleretic Effects: UDCA stimulates hepatobiliary secretion of bile acids and other cholephiles, promoting the flow of bile and the elimination of toxic substances.
-
Anti-inflammatory and Immunomodulatory Effects: UDCA modulates the immune response by inhibiting the expression of pro-inflammatory cytokines and interfering with signaling pathways such as NF-κB.
-
Anti-apoptotic Effects: UDCA inhibits apoptosis of hepatocytes and cholangiocytes by preventing mitochondrial dysfunction and the activation of caspases.
Signaling Pathways Modulated by Ursodeoxycholic Acid
The therapeutic effects of UDCA are mediated through its interaction with several key intracellular signaling pathways. These pathways are critical for regulating cellular processes such as proliferation, apoptosis, inflammation, and bile acid homeostasis.
Ursodeoxycholic Acid Sodium: A Deep Dive into its Anti-inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, has long been utilized for the treatment of cholestatic liver diseases. Beyond its established role in hepatobiliary disorders, a growing body of evidence highlights the potent anti-inflammatory properties of UDCA and its sodium salt. These characteristics position UDCA as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of Ursodeoxycholic acid sodium, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Anti-inflammatory Action
Ursodeoxycholic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways and cellular responses. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.
Inhibition of NF-κB Signaling
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines.
UDCA has been shown to interfere with this process by preventing the degradation of IκBα.[1] This inhibitory action effectively blocks the nuclear translocation of NF-κB, thereby downregulating the expression of a suite of pro-inflammatory mediators.[1][2]
Modulation of MAPK Signaling
The MAPK pathway, comprising cascades of protein kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals. UDCA has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the downstream inflammatory signaling.[3][4]
Quantitative Preclinical Data
The anti-inflammatory effects of UDCA have been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.
In Vitro Studies: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages
| Parameter | Treatment | Concentration | Time | Result | Reference |
| Cell Viability | UDCA | 0.5 mM | 24 h | 85.27% ± 0.98% | [5] |
| 1 mM | 24 h | 82.78% ± 2.08% | [5] | ||
| 2 mM | 24 h | 72.15% ± 1.71% | [5] | ||
| 5 mM | 24 h | 71.18% ± 2.25% | [5] | ||
| Nitric Oxide (NO) Production | LPS (1 µg/mL) | - | 24 h | Increased | [6] |
| LPS + UDCA | 1 mM | 24 h | Significantly decreased vs. LPS alone | [6] | |
| Pro-inflammatory Cytokines (mRNA) | LPS (1 µg/mL) + UDCA | 1 mM | 6 h | IL-1α, IL-1β, IL-6 dramatically reduced vs. LPS alone | [5] |
| Pro-inflammatory Cytokines (Protein) | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | TNF-α, IL-1α, IL-1β, IL-6 significantly decreased vs. LPS alone | [5] |
| Anti-inflammatory Cytokine (mRNA & Protein) | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | IL-10 significantly increased vs. LPS alone | [5] |
| MAPK Phosphorylation | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | p-ERK/t-ERK ratio decreased from 2.26 to 1.43 | [5] |
| p-JNK/t-JNK ratio decreased from 19.33 to 12.65 | [5] | ||||
| p-p38/t-p38 ratio decreased from 2.04 to 1.08 | [5] | ||||
| NF-κB Pathway | LPS (1 µg/mL) + UDCA | 1 mM | 24 h | p-IκBα/t-IκBα ratio decreased from 3.65 to 2.25 | [5] |
In Vivo Studies: Animal Models of Colitis
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| TNBS-induced colitis in rats | Oral UDCA | 10 mg/kg/day | - | No significant effect | [7] |
| 25 mg/kg/day | - | No significant effect | [7] | ||
| 50 mg/kg/day | - | Ameliorated colonic inflammation, evidenced by higher body weight recovery and diminished affected mucosal area. | [7] | ||
| DSS-induced colitis in mice | Oral UDCA | 30 mg/kg/day | 5 days | Disease Activity Index (DAI) reduced from 10.0 to 7.2 | [1] |
| 100 mg/kg/day | 5 days | DAI reduced to 5.8; Histological inflammation score significantly reduced. | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ursodeoxycholic acid.
Figure 1: UDCA inhibits the NF-κB signaling pathway.
Figure 2: UDCA modulates the MAPK signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of UDCA.
In Vitro Inflammation Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of UDCA sodium salt for a pre-incubation period (e.g., 1 hour). Subsequently, lipopolysaccharide (LPS) from E. coli is added at a final concentration of 1 µg/mL to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.
-
Incubation: Cells are incubated for specified time points (e.g., 6, 12, 24 hours) depending on the endpoint being measured.
-
Endpoint Analysis:
-
Cell Viability: Assessed using assays such as the MTT or CCK-8 assay.
-
Nitric Oxide Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (Protein): Pro- and anti-inflammatory cytokine levels in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for murine TNF-α, IL-1β, IL-6, and IL-10.
-
Gene Expression Analysis (mRNA): Total RNA is extracted from the cells, and reverse-transcribed to cDNA. Quantitative real-time PCR (qPCR) is performed using primers specific for the genes of interest (e.g., Tnf, Il1b, Il6, Il10). Gene expression levels are normalized to a housekeeping gene such as Actb (β-actin).
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated and total forms of ERK, JNK, p38, and IκBα. A loading control such as β-actin or GAPDH is also probed.
-
In Vivo Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model in Rats
-
Animal Model: Male Wistar rats are used.
-
Induction of Colitis: Rats are lightly anesthetized, and a solution of TNBS in ethanol (B145695) is administered intrarectally.
-
UDCA Administration: UDCA is administered orally (e.g., by gavage) at various doses (e.g., 10, 25, 50 mg/kg/day) for a specified period before and/or after colitis induction.
-
Assessment of Colitis:
-
Clinical Signs: Body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI).
-
Macroscopic Evaluation: At the end of the experiment, the colon is excised, and macroscopic damage (e.g., ulceration, inflammation) is scored.
-
Histological Analysis: Colon tissue samples are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in colon tissue homogenates. Cytokine levels in the tissue can also be quantified by ELISA or qPCR.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators and an increase in anti-inflammatory cytokines. The quantitative data from both in vitro and in vivo preclinical models provide a strong rationale for the further investigation and development of UDCA for the treatment of a variety of inflammatory diseases. The experimental protocols outlined in this guide offer a foundation for researchers to design and execute studies to further elucidate the therapeutic potential of this multifaceted compound.
References
- 1. physoc.org [physoc.org]
- 2. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid Inhibits Inflammatory Responses and Promotes Functional Recovery After Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Dose-dependent antiinflammatory effect of ursodeoxycholic acid in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Ursodeoxycholic Acid Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, and its sodium salt have emerged as promising neuroprotective agents with therapeutic potential for a range of neurodegenerative disorders. Initially utilized for the treatment of cholestatic liver diseases, a growing body of preclinical and clinical evidence indicates that UDCA exerts beneficial effects in the central nervous system. Its neuroprotective properties are attributed to a multi-faceted mechanism of action that includes the preservation of mitochondrial integrity, inhibition of apoptotic pathways, and attenuation of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of UDCA, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Neuroprotective Mechanisms
The neuroprotective effects of Ursodeoxycholic acid are primarily centered around three interconnected cellular processes: mitochondrial stabilization, anti-apoptosis, and amelioration of endoplasmic reticulum (ER) stress.
Mitochondrial Protection
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases, leading to energy deficits, oxidative stress, and the initiation of cell death cascades. UDCA has been shown to counteract these detrimental processes through several mechanisms:
-
Stabilization of Mitochondrial Membrane Potential (MMP): UDCA helps maintain the electrochemical gradient across the mitochondrial inner membrane, which is crucial for ATP synthesis. In fibroblasts from both sporadic and familial Alzheimer's disease patients, treatment with UDCA has been shown to increase the mitochondrial membrane potential.[1]
-
Modulation of Mitochondrial Dynamics: UDCA influences the machinery that governs mitochondrial fission and fusion. It has been observed to redistribute the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, in fibroblasts from Alzheimer's disease patients.[2]
-
Enhancement of Mitochondrial Respiration: Studies have demonstrated that UDCA can improve mitochondrial respiration. For instance, in fibroblasts from Alzheimer's disease patients, UDCA treatment increased mitochondrial respiration and ATP-coupled respiration.[1]
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. UDCA intervenes in the apoptotic cascade at multiple points:
-
Regulation of the Bcl-2 Family of Proteins: UDCA modulates the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It can decrease the expression of Bax and increase the expression of Bcl-2, thereby preventing the release of cytochrome c from the mitochondria.
-
Inhibition of Caspase Activation: By preventing cytochrome c release, UDCA inhibits the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis. Specifically, it has been shown to reduce the activity of caspase-3, a key executioner caspase.
-
Suppression of p53: The tumor suppressor protein p53 can induce apoptosis in response to cellular stress. UDCA has been found to suppress the accumulation of p53 in neuronal cells, thereby preventing p53-mediated apoptosis.[3]
Attenuation of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded proteins leads to ER stress, which can trigger apoptosis. UDCA helps to alleviate ER stress by:
-
Reducing the Unfolded Protein Response (UPR): UDCA can decrease the expression of key markers of the UPR, such as X-box binding protein-1 (XBP-1) and C/EBP homologous protein (CHOP).[4][5]
-
Modulating Calcium Homeostasis: ER stress is often associated with dysregulated calcium signaling. TUDCA, the taurine (B1682933) conjugate of UDCA, has been shown to reduce calcium efflux from the ER.[6]
Signaling Pathways
The neuroprotective effects of UDCA are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of UDCA.
Table 1: In Vitro Studies
| Cell Type | Model/Toxin | UDCA/TUDCA Concentration | Outcome Measure | Result |
| SH-SY5Y neuroblastoma | MPP+ | 50 µM | Cell Viability | Increased |
| Primary cortical neurons | Amyloid-β | 50 µM (TUDCA) | Apoptosis | Decreased |
| Alzheimer's patient fibroblasts | Sporadic & Familial AD | 100 nM | Mitochondrial Membrane Potential | Increased by 12-28% |
| Alzheimer's patient fibroblasts | Sporadic & Familial AD | 100 nM | Mitochondrial Respiration | Increased |
| Human umbilical vein endothelial cells | Oscillatory Shear Stress | 100 µM | XBP-1 and CHOP expression | Decreased |
| WERI-Rb-1 human cone-like cells | Albumin | 1 µM | Cell Viability | Increased |
| Rat retinal explants | Albumin | 10 ng/mL | Cleaved/pro-Caspase 3 ratio | Decreased |
Table 2: In Vivo Studies
| Animal Model | Disease Model | UDCA/TUDCA Dosage | Outcome Measure | Result |
| Rat | Middle Cerebral Artery Occlusion (Stroke) | 200 mg/kg (TUDCA) | Infarct Volume | Reduced by ~50% |
| Mouse | MPTP-induced Parkinson's Disease | 50 mg/kg | Dopaminergic neuron survival | Increased |
| Mouse | MPTP-induced Parkinson's Disease | 50 mg/kg | Behavioral deficits | Improved |
| Rat | Rotenone-induced Parkinson's Disease | 45 mg/kg | Striatal dopamine (B1211576) levels | Increased |
| Rat | Rotenone-induced Parkinson's Disease | 45 mg/kg | Caspase-3, -8, -9 activity | Decreased |
| Drosophila | CHMP2BIntron5 (Frontotemporal Dementia) | 600 µM in food | Locomotor dysfunction | Rescued |
| Rat Primary Neurons | CHMP2BIntron5 (Frontotemporal Dementia) | 10 µM | Neuronal survival | Increased |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the literature on UDCA's neuroprotective effects.
In Vitro Assays
1. Cell Culture and Treatment:
-
Cell Lines: SH-SY5Y human neuroblastoma cells, primary cortical neurons, patient-derived fibroblasts.
-
Culture Conditions: Standard culture media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
UDCA/TUDCA Preparation: Ursodeoxycholic acid sodium salt is typically dissolved in sterile water or cell culture medium to prepare a stock solution, which is then diluted to the desired final concentration for treating the cells.
-
Toxin Induction: To model neurodegenerative conditions, cells are often treated with neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), amyloid-β peptides, or rotenone (B1679576) at concentrations known to induce apoptosis or mitochondrial dysfunction.
2. Measurement of Mitochondrial Membrane Potential (MMP):
-
Principle: Fluorescent dyes such as JC-1 or TMRE are used to assess MMP. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with UDCA and/or a neurotoxin.
-
The cells are then incubated with the JC-1 or TMRE dye according to the manufacturer's protocol.
-
Fluorescence is measured using a fluorescence microscope or a plate reader. The ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRE) is used to quantify changes in MMP.[7][8][9][10][11]
-
3. Apoptosis Assays:
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase Activity Assays: The activity of key caspases, such as caspase-3, can be measured using fluorogenic or colorimetric substrates.
-
Procedure: Cell lysates are incubated with a caspase-specific substrate that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
-
Western Blotting for Apoptotic Proteins: The expression levels of Bcl-2 family proteins (Bax, Bcl-2) can be determined by Western blotting.
4. Measurement of ER Stress Markers:
-
Western Blotting: The expression levels of ER stress markers such as GRP78, CHOP, and the spliced form of XBP1 can be quantified by Western blotting using specific antibodies.[20]
-
RT-qPCR: The mRNA levels of UPR target genes can be measured by reverse transcription quantitative PCR.
In Vivo Models
1. MPTP-Induced Parkinson's Disease Model:
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Mice receive intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration. A common regimen is 20-30 mg/kg MPTP-HCl daily for 5 consecutive days.[21][22]
-
UDCA is administered orally or via intraperitoneal injection, either before, during, or after MPTP administration. Dosages typically range from 30 to 50 mg/kg/day.[23]
-
Behavioral tests (e.g., rotarod, open field test) are performed to assess motor function.
-
At the end of the study, brain tissue is collected for immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) and other relevant proteins.
-
2. Middle Cerebral Artery Occlusion (MCAO) Stroke Model:
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
The middle cerebral artery is temporarily occluded, typically for 60-120 minutes, using an intraluminal filament.[24][25][26]
-
TUDCA (the more commonly studied form in stroke models) is administered intravenously or intraperitoneally, often shortly after the onset of ischemia or reperfusion.
-
Neurological deficits are assessed using a scoring system.
-
After a set period (e.g., 24-48 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
-
3. CHMP2BIntron5 Model of Frontotemporal Dementia:
-
Animal Model: Drosophila melanogaster expressing the human CHMP2BIntron5 mutation pan-neuronally.
-
Procedure:
-
Flies are raised on food supplemented with UDCA (e.g., 600 µM).
-
Larval locomotor activity is assessed.
-
The larval central nervous system is dissected for immunohistochemical analysis of apoptotic markers (e.g., cleaved Dcp-1) and neuronal morphology.[3]
-
Conclusion
This compound holds significant promise as a neuroprotective agent due to its well-documented effects on mitochondrial function, apoptosis, and ER stress. The data summarized in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of UDCA for a variety of neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of UDCA in different neuronal populations and on conducting well-designed clinical trials to translate these promising preclinical findings into effective therapies for patients.[27]
References
- 1. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver disease drug could help restore cells damaged by Alzheimer's • healthcare-in-europe.com [healthcare-in-europe.com]
- 3. Neuroprotective activity of ursodeoxycholic acid in CHMP2BIntron5 models of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic Acid (UDCA) Exerts Anti-Atherogenic Effects by Inhibiting Endoplasmic Reticulum (ER) Stress Induced by Disturbed Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem-agilent.com [chem-agilent.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 12. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescence vital assay for the recognition and quantification of excitotoxic cell death by necrosis and apoptosis using confocal microscopy on neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blotting for Neuronal Proteins [protocols.io]
- 20. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. TUDCA combined with Syndopa protects the midbrain and gut from MPTP toxicity in a Parkinson’s disease mouse model: Immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protective Effects of Ursodeoxycholic Acid Against Oxidative Stress and Neuroinflammation Through Mitogen-Activated Protein Kinases Pathway in MPTP-Induced Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 26. openaccessjournals.com [openaccessjournals.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
Ursodeoxycholic Acid (UDCA) and Gut Microbiome Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate interactions between ursodeoxycholic acid (UDCA) and the gut microbiome. It delves into the molecular mechanisms, signaling pathways, and modulatory effects of UDCA on the microbial ecosystem within the gastrointestinal tract. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of UDCA and its interplay with the gut microbiota.
Introduction: The Gut Microbiome and Bile Acid Axis
The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, metabolism, and immunity. A critical aspect of this host-microbe relationship is the bi-directional communication known as the gut-bile acid axis. The liver synthesizes primary bile acids, which are then metabolized by the gut microbiota into secondary bile acids. These bile acids act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as the Takeda G-protein coupled receptor 5 (TGR5), thereby influencing various physiological processes.
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that has been utilized in the treatment of various hepatobiliary disorders. Its therapeutic effects are increasingly being linked to its ability to modulate the gut microbiome and its metabolic functions.
Quantitative Effects of UDCA on Gut Microbiome Composition
UDCA administration has been shown to significantly alter the composition of the gut microbiota. These changes are often associated with beneficial effects in various disease models. The following tables summarize the key quantitative findings from preclinical and clinical studies.
| Study Type | Subject | UDCA Dosage | Duration | Key Findings | Reference |
| Preclinical (Mouse Model of Colitis) | Mice | Not Specified | Not Specified | Normalized the colitis-associated increased Firmicutes/Bacteroidetes ratio. Prevented the loss of Clostridium cluster XIVa and increased the abundance of Akkermansia muciniphila.[1][2] | [1][2] |
| Preclinical (Mouse Model of NASH) | C57BL/6 Mice | 120 mg/kg/day | 4 weeks | Partially restored gut microbiota dysbiosis. Decreased relative abundance of Firmicutes and increased relative abundance of Bacteroidetes. Lowered abundance of Fecalibaculum, Coriobacteriaceae_UCG-002, and Enterorhabdus. Increased abundance of norank_f_Muribaculaceae, Bacteroides, and Alistipes.[3] | [3] |
| Preclinical (Healthy Mice) | C57BL/6J Mice | 50, 150, 450 mg/kg/day | 21 days | Dose-dependent alterations in the gut microbial community structure in the ileum and cecum. Significant contribution of the Lachnospiraceae family to the observed alterations.[4] | [4] |
| Clinical Trial (Colorectal Adenoma Prevention) | Humans | 8-10 mg/kg/day | 3 years | UDCA-associated shift in microbial community composition (P < 0.001). Overrepresentation of Faecalibacterium prausnitzii and an inverse relationship with Ruminococcus gnavus.[5] | [5] |
| Clinical Trial (Intrahepatic Cholestasis of Pregnancy) | Humans | Not Specified | Not Specified | Higher ratio of Bacteroidetes to Firmicutes in UDCA-treated women (p = 0.0178).[6] | [6] |
| Clinical Trial (Gallstone Disease) | Humans | Not Specified | 6 months | Restoration of Roseburia abundance after treatment.[7] | [7] |
| Bacterial Phylum/Genus | Disease Model/Condition | Effect of UDCA | Quantitative Change | Reference |
| Firmicutes/Bacteroidetes Ratio | Colitis (Mice) | Normalization | Increased ratio in colitis was normalized by UDCA. | [1][2] |
| NASH (Mice) | Decrease | Decreased relative abundance of Firmicutes and increased Bacteroidetes. | [3] | |
| Intrahepatic Cholestasis of Pregnancy | Increase in Bacteroidetes | Higher Bacteroidetes to Firmicutes ratio. | [6] | |
| Akkermansia muciniphila | Colitis (Mice) | Increase | Significantly increased abundance.[1][2] | [1][2] |
| Colitis-Associated Cancer (Mice) | Increase | Significantly upregulated colonization.[8] | [8][9] | |
| Faecalibacterium prausnitzii | Colorectal Adenoma Prevention (Humans) | Increase | Overrepresentation in the post-UDCA arm.[5] | [5] |
| Ruminococcus gnavus | Colorectal Adenoma Prevention (Humans) | Decrease | Inverse relationship with F. prausnitzii.[5] | [5] |
| Bacteroides | Colitis (Mice) | Decrease | Significantly downregulated abundance.[8][10] | [8][10] |
| Lachnospiraceae | Healthy Mice | Alteration | Significantly contributed to alterations in the ileum and cecum. | [4] |
| Roseburia | Gallstone Disease (Humans) | Increase | Abundance restored after treatment. | [7] |
Signaling Pathways Modulated by UDCA-Microbiome Interactions
UDCA's influence on host physiology is mediated through complex signaling networks that are often intertwined with the gut microbiota. The two primary receptors involved are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose homeostasis. While some bile acids are potent FXR agonists, UDCA is generally considered a weak ligand and can even act as an antagonist.[3][11] The interaction of UDCA with FXR signaling is often indirect, mediated by its effects on the gut microbiota and the overall bile acid pool.
Caption: FXR signaling pathway in the gut-liver axis and the influence of UDCA.
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the intestine and immune cells. UDCA is an agonist for TGR5.[12] Activation of TGR5 by bile acids, including UDCA, leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. This pathway is involved in regulating inflammation, energy expenditure, and glucose homeostasis.
Caption: TGR5 signaling pathway activated by UDCA in intestinal cells.
Experimental Protocols
This section outlines common experimental methodologies used to study the interactions between UDCA and the gut microbiome.
Animal Models
-
DSS-Induced Colitis Model:
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Colitis: Dextran sodium sulfate (B86663) (DSS) is administered in the drinking water (typically 2.5-3% w/v) for 5-7 days.
-
UDCA Administration: UDCA is administered daily by oral gavage at doses ranging from 30-100 mg/kg body weight.[8][13]
-
Outcome Measures: Disease activity index (DAI) (monitoring weight loss, stool consistency, and rectal bleeding), colon length, and histological analysis of colon tissue.
-
-
High-Fat, High-Cholesterol (HFHC) Diet-Induced NASH Model:
-
Animals: C57BL/6 mice.
-
Diet: Mice are fed a high-fat, high-cholesterol diet for an extended period (e.g., 24 weeks) to induce non-alcoholic steatohepatitis (NASH).
-
UDCA Administration: Following the induction of NASH, mice are treated with UDCA via oral gavage (e.g., 120 mg/kg/day) for a specified duration (e.g., 4 weeks).[3]
-
Outcome Measures: Serum liver enzymes (ALT, AST), liver histology (steatosis, inflammation, ballooning), and analysis of gut barrier integrity proteins (e.g., Claudin-1, ZO-1).
-
Gut Microbiome Analysis
-
16S rRNA Gene Sequencing:
-
Sample Collection: Fecal samples are collected from animals at baseline and at the end of the treatment period and immediately frozen at -80°C.
-
DNA Extraction: Total DNA is extracted from fecal samples using a commercially available kit (e.g., DNeasy PowerSoil DNA Pro Kit).
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 805R).[14]
-
Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME2) to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs) and determine the taxonomic composition and diversity of the gut microbiota.
-
Bile Acid Analysis
-
Sample Preparation: Bile acids are extracted from serum, liver, and intestinal contents.
-
Quantification: Bile acid profiles are determined using liquid chromatography-mass spectrometry (LC-MS/MS).[15]
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the effects of UDCA on the gut microbiome in a mouse model of colitis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Ursodeoxycholic acid and its taurine/glycine conjugated species reduce colitogenic dysbiosis and equally suppress experimental colitis in mice [biblio.ugent.be]
- 3. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid enriches intestinal bile salt hydrolase-expressing Bacteroidetes in cholestatic pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic role of ursodeoxycholic acid in colitis-associated cancer via gut microbiota modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Frontiers | Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ursodeoxycholic Acid (UDCA) in Animal Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ursodeoxycholic acid (UDCA) and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), in various animal models of liver disease. This document includes detailed protocols, dosage information, and mechanistic insights to guide researchers in their study design and execution.
Introduction
Ursodeoxycholic acid is a naturally occurring hydrophilic bile acid that has been extensively studied and used for the treatment of cholestatic liver diseases.[1][2][3][4][5] Its therapeutic effects are attributed to its cytoprotective, anti-apoptotic, immunomodulatory, and choleretic properties.[1][2] In animal models, UDCA has shown efficacy in ameliorating liver injury associated with non-alcoholic fatty liver disease (NAFLD), cholestasis, and liver fibrosis.[6][7][8][9] These notes are intended to serve as a practical guide for the application of UDCA and its derivatives in preclinical liver disease research.
Mechanisms of Action
UDCA exerts its hepatoprotective effects through multiple mechanisms:
-
Shifting the Bile Acid Pool: UDCA replaces more toxic, hydrophobic bile acids with the less toxic, hydrophilic UDCA, thereby reducing bile acid-induced hepatocyte injury.[1][2]
-
Choleretic Effect: It stimulates the secretion of bile acids, which helps to clear toxic bile acids from the liver.[2]
-
Cytoprotection: UDCA can stabilize cell membranes and protect mitochondria from damage.[6]
-
Anti-apoptotic Effects: It can inhibit apoptosis in hepatocytes.[1]
-
Immunomodulation: UDCA may have immunomodulatory effects, including reducing the expression of major histocompatibility complex (MHC) class I antigens in the liver.[3]
-
Antioxidant Properties: It can reduce the production of reactive oxygen species (ROS) by Kupffer cells, thus mitigating oxidative stress.[1][3]
Data Presentation: UDCA/TUDCA Dosage in Animal Models
The following tables summarize the dosages of UDCA and TUDCA used in various animal models of liver disease.
Table 1: Ursodeoxycholic Acid (UDCA) Dosage in Rodent Models of Liver Disease
| Animal Model | Species/Strain | Liver Disease Model | UDCA Dosage | Administration Route | Duration | Key Findings | Reference |
| Non-Alcoholic Steatohepatitis (NASH) | Rat (Wistar) | Methionine- and choline-deficient (MCD) diet | 10, 20, 40, 80 mg/kg/day | Intragastric | 4 weeks | Dose-dependent decrease in liver damage, steatosis, and inflammation. | [6] |
| Non-Alcoholic Steatohepatitis (NASH) | Mouse | High-fat high-cholesterol (HFHC) diet | 300 mg/kg/day | Oral gavage | 8 weeks | Ameliorated liver inflammation. | [9] |
| Hepatic Steatosis | Rat | Choline-deficient diet | 25 mg/kg/day | Oral feeding tube | 30 days | Prevented hepatic steatosis. | [10] |
| Hepatic Steatosis | Rat (Sprague-Dawley) | High-fat diet | 25 mg/kg/day | In drinking water | 12 weeks | No significant effect on NASH induced by a high-fat diet when used alone. | [11] |
| Intrahepatic Cholestasis | Mouse | Ezrin-knockdown (Vil2kd/kd) | 50 mg/kg/day | Intraperitoneal injection | Not specified | Ameliorated hepatic function and reduced periductal fibrosis. | [7] |
| Intrahepatic Cholestasis | Mouse | α-naphthylisothiocyanate (ANIT)-induced | 25, 50, 100 mg/kg/day | Intragastric | 7 days (recovery stage) | Decreased serum ALT and total bile acid levels. | [12] |
| Polycystic Liver Disease | Rat (PCK) | Genetic model | Not specified | Chronic treatment | Not specified | Inhibited hepatic cystogenesis and fibrosis. | [8] |
| General Use | Dogs and Cats | Various liver diseases | 10-15 mg/kg/day | Oral | 3-4 months | Recommended for chronic inflammatory hepatobiliary disease. | [13] |
Table 2: Tauroursodeoxycholic Acid (TUDCA) Dosage in Rodent Models of Liver Disease
| Animal Model | Species/Strain | Liver Disease Model | TUDCA Dosage | Administration Route | Duration | Key Findings | Reference |
| Liver Fibrosis | Rat | Carbon tetrachloride (CCl4)-induced | Not specified | Not specified | Not specified | Ameliorated liver fibrosis. | [14] |
| Liver Fibrosis | Mouse | Common bile duct ligation (CBDL) | Not specified | Not specified | Not specified | Reduced the degree of liver fibrosis. | [15] |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Mouse | Not specified | Not specified | Not specified | Not specified | Reduced obesity and hepatic lipid buildup. | [16] |
| Pregnancy-related Liver Issues | Rat | Aged pregnant rats | 150 mg/kg/day | In drinking water | Throughout pregnancy | Investigated effects on pregnancy outcomes. | [15] |
Experimental Protocols
Protocol 1: Induction of Non-Alcoholic Steatohepatitis (NASH) and UDCA Treatment in Rats
Objective: To evaluate the dose-dependent efficacy of UDCA in an experimental NASH model.
Animal Model:
-
Species: Rat
-
Strain: Wistar
-
Sex: Male
Materials:
-
Methionine- and choline-deficient (MCD) diet
-
Ursodeoxycholic acid (UDCA)
-
Vehicle for UDCA (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and care
Procedure:
-
Induction of NASH:
-
House male Wistar rats under standard conditions with a 12-hour light/dark cycle and free access to food and water.
-
Feed the rats a methionine- and choline-deficient (MCD) diet for a total of 10 weeks to induce severe steatohepatitis.[6]
-
-
UDCA Preparation and Administration:
-
After 6 weeks of the MCD diet, divide the rats into treatment groups.
-
Prepare UDCA suspensions in the vehicle at concentrations required to deliver doses of 10, 20, 40, and 80 mg/kg body weight.[6]
-
Administer the prepared UDCA suspension or vehicle (control group) daily via intragastric gavage for the remaining 4 weeks of the study.[6]
-
-
Outcome Assessment:
-
At the end of the 10-week period, euthanize the animals and collect blood and liver samples.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), glucose, and insulin.
-
Lipid Analysis: Determine liver triglyceride content.
-
Inflammatory Markers: Measure serum tumor necrosis factor-α (TNF-α) levels.[6]
-
Histological Analysis: Fix a portion of the liver in 10% buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Protocol 2: Induction of Intrahepatic Cholestasis and UDCA Treatment in Mice
Objective: To investigate the pharmacological effects of UDCA in a model of intrahepatic cholestasis.
Animal Model:
-
Species: Mouse
-
Strain: Ezrin-knockdown (Vil2kd/kd) or wild-type for chemically induced models.
Materials:
-
Ursodeoxycholic acid (UDCA)
-
Saline or other suitable vehicle for injection
-
α-naphthylisothiocyanate (ANIT) for chemical induction (optional)
-
Standard laboratory equipment for animal housing and care
Procedure (using Vil2kd/kd mice):
-
Animal Model:
-
Use ezrin-knockdown (Vil2kd/kd) mice, which exhibit severe hepatic injury resembling human intrahepatic cholestatic disease.[7]
-
-
UDCA Administration:
-
Prepare a solution of UDCA in a suitable vehicle for intraperitoneal injection.
-
Administer UDCA at a dose of 50 mg/kg/day via intraperitoneal injection.[7]
-
-
Outcome Assessment:
-
Biochemical Analysis: Monitor hepatic function by measuring serum levels of relevant liver enzymes.
-
Histological Analysis: Euthanize the mice and collect liver tissue. Perform histological analysis to assess periductal fibrosis and cholangiocyte proliferation.[7]
-
Gene Expression Analysis: Measure the expression levels of inflammatory and profibrotic genes in the liver tissue.[7]
-
Procedure (using ANIT-induced cholestasis):
-
Induction of Cholestasis:
-
Administer a single dose of α-naphthylisothiocyanate (ANIT) at 50 mg/kg via intragastric gavage to induce acute cholestasis.[12]
-
-
UDCA Treatment (Recovery Phase):
-
Following ANIT administration, begin treatment with UDCA at doses of 25, 50, and 100 mg/kg/day via intragastric gavage for 7 days.[12]
-
-
Outcome Assessment:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ursodeoxycholic acid 'mechanisms of action and clinical use in hepatobiliary disorders' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodiol (Ursodeoxycholic Acid) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ursodeoxycholic Acid Ameliorates Intrahepatic Cholestasis Independent of Biliary Bicarbonate Secretion in Vil2kd/kd Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid inhibits hepatic cystogenesis in experimental models of polycystic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ursodeoxycholic acid and/or low-calorie diet on steatohepatitis in rats with obesity and hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different effects of ursodeoxycholic acid on intrahepatic cholestasis in acute and recovery stages induced by alpha-naphthylisothiocyanate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drugs and Liver Disease - WSAVA 2001 - VIN [vin.com]
- 14. Tauroursodeoxycholic Acid Induces Liver Regeneration and Alleviates Fibrosis Through GATA3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tauroursodeoxycholic Acid Improves Nonalcoholic Fatty Liver Disease by Regulating Gut Microbiota and Bile Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ursodeoxycholic Acid (UDCA) in Biological Samples
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, is utilized therapeutically for the dissolution of cholesterol gallstones and the treatment of cholestatic liver diseases.[1] Accurate quantification of UDCA in biological matrices such as plasma, serum, and bile is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[1][2] This document provides detailed application notes and protocols for the analysis of UDCA and its major metabolites, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
A significant challenge in the bioanalysis of UDCA is its endogenous presence in biological fluids. This necessitates the use of surrogate matrices, such as charcoal-stripped plasma, to prepare calibration standards and quality control samples, ensuring unbiased quantification.[3][4]
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective method for the quantification of UDCA and its metabolites in biological samples.[1][5] Various sample preparation techniques and chromatographic conditions have been developed to optimize the analysis.
Protocol 1: Protein Precipitation for UDCA in Human Plasma
This protocol outlines a rapid and straightforward sample preparation method using protein precipitation, suitable for high-throughput analysis.[1]
Experimental Protocol:
-
Sample Preparation:
-
Pipette 100 µL of human plasma (calibration standards, quality control samples, or study samples) into pre-labeled polypropylene (B1209903) tubes.
-
Add 30 µL of the internal standard (ISTD) working solution (e.g., Diclofenac sodium at 1.5 µg/mL).
-
Vortex the mixture to ensure homogeneity.
-
Add 1.0 mL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the tubes for 5 minutes.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.
-
Transfer approximately 800 µL of the clear supernatant into HPLC vials for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: LC-MS/MS system
-
Column: Thermo Bio basic C4 (150×4.6 mm, 5 µm)[1]
-
Mobile Phase: Isocratic mixture (e.g., specific ratios of solvents, though one source mentions a 40:40:20 mixture without specifying the components)[1]
-
Flow Rate: Not specified
-
Injection Volume: 10 µL[1]
-
Run Time: 5 minutes[1]
-
-
Mass Spectrometry Conditions:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 3.05 µg/mL | [1] |
| Sample Volume | 0.1 mL human plasma | [1] |
| Internal Standard | Diclofenac Sodium | [1] |
Experimental Workflow Diagram:
Caption: Workflow for UDCA quantification in plasma via protein precipitation and LC-MS/MS.
Protocol 2: Solid Phase Extraction (SPE) for UDCA and its Metabolites in Human Plasma
This protocol employs solid phase extraction for cleaner sample preparation, enabling the simultaneous quantification of UDCA, GUDCA, and TUDCA.[4]
Experimental Protocol:
-
Sample Preparation (SPE):
-
Use a suitable SPE cartridge (e.g., OASIS HLB).[2]
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated as required, e.g., with ISTD addition).
-
Wash the cartridge to remove interferences (e.g., with a weak organic solvent).
-
Elute the analytes with a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Quantitative Data Summary:
| Parameter | UDCA | GUDCA | TUDCA | Reference |
| Linearity Range | 100 - 10,000 ng/mL | 90 - 15,000 ng/mL | 9 - 3,000 ng/mL | [4] |
| Extraction Recovery | >85% | >85% | >85% | [4] |
| Internal Standard | Deuterated analogs | Deuterated analogs | Deuterated analogs | [4] |
Experimental Workflow Diagram:
Caption: Workflow for SPE-based UPLC-MS/MS analysis of UDCA and its metabolites.
Protocol 3: Liquid-Liquid Extraction (LLE) for UDCA and GUDCA in Human Plasma
This protocol details a liquid-liquid extraction method for the quantification of UDCA and GUDCA.[5]
Experimental Protocol:
-
Sample Preparation (LLE):
-
To 450 µL of spiked plasma sample, add 50 µL of UDCA-D4 ISTD solution (9.0 µg/mL in MeOH).
-
Add 50 µL of 1M HCl solution.
-
Add 1,250 µL of diethyl ether/dichloromethane (70:30 v/v).
-
Shake for 5 minutes.
-
Centrifuge for 10 minutes at 18,506 x g and 4°C.
-
Transfer 850 µL of the organic layer to a new tube.
-
Evaporate to dryness and reconstitute for injection.
-
-
Chromatographic Conditions:
-
HPLC System: LC-MS/MS system
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5µm)[5]
-
Mobile Phase (UDCA): Acetonitrile / 30 mM Ammonium Acetate (420:580 v/v, pH 7)[5]
-
Mobile Phase (GUDCA): Acetonitrile / 10 mM Ammonium Acetate / Ammonium Hydroxide (400:600:0.5 v/v/v, pH 9)[5]
-
Flow Rate: Gradient flow, starting at 0.450 mL/min for UDCA and 0.700 mL/min for GUDCA.[5]
-
-
Mass Spectrometry Conditions:
Quantitative Data Summary:
| Parameter | UDCA | GUDCA | Reference |
| Linearity Range | 15 - 10,000 ng/mL | 15 - 10,000 ng/mL | [5] |
| Lower Limit of Quantification | 15 ng/mL | 15 ng/mL | [5] |
| Internal Standard | Deuterated analogs | Deuterated analogs | [5] |
Section 2: High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often coupled with Refractive Index (RI) or UV detection, are also employed for UDCA quantification, particularly in pharmaceutical dosage forms.[7][8] These methods may be less sensitive than LC-MS/MS for biological samples.
Protocol 4: RP-HPLC with RI Detection for UDCA in Tablets
This method is suitable for the determination of UDCA in tablet dosage forms.[7][8]
Experimental Protocol:
-
Sample Preparation:
-
Weigh and powder twenty tablets.
-
Extract an amount of powder equivalent to 300 mg of UDCA with 100 mL of methanol using vortexing and ultrasonication.
-
Filter the extract through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a final concentration of 150 µg/mL.
-
-
Chromatographic Conditions:
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 240 - 360 µg/mL | [7][8] |
| Limit of Detection (LOD) | 0.6 µg/mL | [8] |
| Limit of Quantification (LOQ) | 2 µg/mL | [8] |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides an alternative for UDCA analysis, particularly for complex biological matrices like bile and feces, after derivatization.[9][10]
Protocol 5: GC-MS for UDCA in Human Plasma
This protocol involves a two-step extraction and derivatization prior to GC-MS analysis.[9]
Experimental Protocol:
-
Sample Preparation:
-
Solid-Phase Extraction: Perform a two-step solid-phase extraction using C18 and strong anion exchange cartridges to isolate UDCA from plasma.
-
Derivatization: Create a hexafluoroisopropyl trifluoroacetate (B77799) ester derivative of UDCA through a one-step reaction to make it volatile for GC analysis.[9]
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
MS Detection: Selected-Ion Monitoring (SIM) mode.
-
Specific column, temperature program, and ion fragments are not detailed in the abstract but are essential for method replication.
-
Signaling Pathway Diagram (UDCA Metabolism):
Caption: Simplified metabolic pathway of Ursodeoxycholic Acid (UDCA).
The choice of analytical method for quantifying Ursodeoxycholic acid sodium depends on the biological matrix, the required sensitivity, and the availability of instrumentation. LC-MS/MS methods offer the highest sensitivity and specificity for complex biological fluids and allow for the simultaneous determination of UDCA and its metabolites. HPLC methods are robust for pharmaceutical formulations, while GC-MS remains a viable, albeit more complex, option for specific research applications. Proper validation and the use of appropriate internal standards and surrogate matrices are critical for obtaining accurate and reliable results.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. bbe.or.kr [bbe.or.kr]
- 4. nssresearchjournal.com [nssresearchjournal.com]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Evaluation of ursodeoxycholic acid bioavailability from immediate- and sustained-release preparations using gas chromatography-mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the metabolism and disposition of ursodeoxycholic acid and of its taurine-conjugated species in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ursodeoxycholic Acid Sodium in Non-alcoholic Fatty Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ursodeoxycholic acid (UDCA) and its sodium salt in preclinical non-alcoholic fatty liver disease (NAFLD) models. This document includes summaries of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that has been investigated for its therapeutic potential in NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Its mechanisms of action are multifaceted, involving the modulation of inflammatory signaling, apoptosis, autophagy, and gut microbiota.[1][3] Preclinical studies in various animal and cellular models have demonstrated the beneficial effects of UDCA, including reduced hepatic steatosis, inflammation, and fibrosis.[1][4]
Data Presentation: Efficacy of UDCA in Preclinical NAFLD Models
The following tables summarize the quantitative data from key studies on the effects of UDCA in various NAFLD models.
In Vivo Studies: Animal Models of NAFLD/NASH
| Animal Model | Diet | UDCA Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| C57BL/6 Mice | High-Fat High-Cholesterol (HFHC) | 30, 60, 120 mg/kg/day | 4 weeks | Serum ALT & AST: Significantly decreased with 120 mg/kg UDCA. NAFLD Activity Score (NAS): Sum of ballooning and lobular inflammation significantly reduced from 3.2 to 1.8 with 120 mg/kg UDCA. | [4][5] |
| C57BL/6 Mice | High-Fat High-Cholesterol (HFHC) | 300 mg/kg/day | 8 weeks | Liver Inflammation: Ameliorated. Liver Fibrosis: No significant effect. Gut Microbiota: Reduced relative abundance of Bacteroides, Parabacteroides, and Intestinimonas; increased norank_f_Muribaculaceae and Parasutterella. Serum Bile Acids: Increased total and primary bile acids; decreased endogenous primary bile acids. | [6] |
| C57BL/6 Mice | High-Fat Diet (HFD) | 30 mg/kg (UDCA-LPE) | 28 weeks (diet), subsequent treatment | Serum ALT, Triglycerides, Cholesterol: Reduced. Hepatic Triglycerides & Cholesterol: Reduced. | [7] |
| C57BL/6 Mice | Methionine-Choline-Deficient (MCD) | 30 mg/kg (UDCA-LPE) | 11 weeks (diet), subsequent treatment | Serum ALT: Normalized. Serum Caspase-8 Activity: Lowered. Lipid Hydroperoxides: Decreased. | [7] |
| Sprague-Dawley Rats | Not specified | Not specified | Not specified | Apoptosis: Inhibited. Autophagy: Improved via AMPK activation. | [3] |
*UDCA-LPE: Ursodeoxycholyl lysophosphatidylethanolamide, a synthetic conjugate.
In Vitro Studies: Cellular Models of NAFLD
| Cell Line | NAFLD Induction | UDCA Concentration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Human LO2 cells | Oleic Acid (OA) | 2 mmol/L (optimal) | 24, 48, 72 hours | Lipid Accumulation: Significantly inhibited. Biochemical Parameters (ALT, AST, GGT): Significantly improved. Protein Expression: Repressed activation of AKT, mTOR, and nSREBP-1. | [8][9] |
Signaling Pathways Modulated by UDCA in NAFLD
UDCA exerts its therapeutic effects by modulating several key signaling pathways involved in lipid metabolism, inflammation, and cell survival.
AKT/mTOR/SREBP-1 Signaling Pathway
UDCA has been shown to attenuate oleic acid-induced hepatic steatosis by regulating the AKT/mTOR/SREBP-1 signaling pathway.[8][9] By inhibiting this pathway, UDCA suppresses the expression of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor in lipogenesis.[8][9]
Caption: UDCA inhibits the AKT/mTOR/SREBP-1 pathway to reduce lipogenesis.
AMPK Signaling Pathway in Autophagy and Apoptosis
UDCA can activate AMP-activated protein kinase (AMPK), which in turn inhibits apoptosis and promotes autophagy.[3] This is achieved by influencing the interaction between Bcl-2 and Beclin-1 (promoting autophagy) and Bcl-2 and Bax (inhibiting apoptosis).[3]
References
- 1. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 2. The therapeutic mechanisms and beneficial effects of ursodeoxycholic acid in the treatment of nonalcoholic fatty liver disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid alleviates nonalcoholic fatty liver disease by inhibiting apoptosis and improving autophagy via activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A high-dose of ursodeoxycholic acid treatment alleviates liver inflammation by remodeling gut microbiota and bile acid profile in a mouse model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholyl lysophosphatidylethanolamide improves steatosis and inflammation in murine models of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
Preparing Ursodeoxycholic Acid Sodium Salt Stock Solutions for Laboratory Applications
Abstract
Ursodeoxycholic acid (UDCA), a secondary bile acid, and its sodium salt are pivotal in biomedical research, particularly in studies of liver diseases, metabolic disorders, and cellular apoptosis. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This application note provides a detailed protocol for the preparation, handling, and storage of Ursodeoxycholic acid sodium salt (UDCA-Na) stock solutions for laboratory use. It includes quantitative data on solubility and stability, step-by-step experimental procedures, and visual diagrams of the preparation workflow and a relevant signaling pathway.
Introduction
Ursodeoxycholic acid is a hydrophilic bile acid that exhibits cytoprotective, anti-inflammatory, and anti-apoptotic properties. The sodium salt of UDCA is often used in in vitro and in vivo studies due to its solubility in aqueous solutions. These application notes are designed to guide researchers, scientists, and drug development professionals in the accurate preparation of UDCA-Na stock solutions, ensuring consistency and validity in experimental outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for UDCA-Na, including its chemical properties, solubility in various solvents, and recommended storage conditions for both the solid compound and prepared stock solutions.
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₃₉NaO₄ | [1] |
| Molecular Weight | 414.55 g/mol | [1][2] |
| Purity | ≥98% | [1][3] |
| Form | Crystalline solid | [3] |
| Solubility in Ethanol | ~15 mg/mL | [3][4] |
| Solubility in DMSO | ~10 mg/mL to 83 mg/mL | [2][3][4] |
| Solubility in Dimethyl Formamide (DMF) | ~5 mg/mL | [4] |
| Solubility in Water | 83 mg/mL | [2] |
| Storage of Solid | -20°C | [3][4] |
| Stability of Solid | ≥ 4 years at -20°C | [3][4] |
| Stock Solution Storage (-80°C) | Up to 1 year | [2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2] |
Experimental Protocol: Preparation of UDCA-Na Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of UDCA-Na.
Materials
-
This compound salt (UDCA-Na) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Sterile, 0.22 µm syringe filters
-
Sterile syringes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for UDCA-Na. Handle the compound in a well-ventilated area, avoiding inhalation of dust and contact with skin and eyes.[5] Wear appropriate PPE.
-
Determine Required Concentration: Calculate the mass of UDCA-Na powder needed to achieve the desired stock solution concentration.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the calculated amount of UDCA-Na powder directly into the tube.
-
Dissolution:
-
For DMSO stock: Under a sterile hood, add the required volume of anhydrous DMSO to the tube containing the UDCA-Na powder.
-
For aqueous stock (e.g., PBS): Add the required volume of sterile PBS.
-
-
Mixing: Tightly cap the tube and vortex thoroughly until the UDCA-Na is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating. For organic solvents, it is recommended to purge the solvent with an inert gas before use.[3]
-
Sterilization (for aqueous solutions): If an aqueous solvent like PBS is used, the solution must be sterile-filtered.[6] Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube. This step is crucial for cell culture applications.[6]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a UDCA-Na stock solution.
Caption: A flowchart outlining the preparation of UDCA-Na stock solutions.
Signaling Pathway
UDCA exerts its biological effects through various mechanisms, including the modulation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5).[6] The diagram below illustrates a simplified representation of UDCA's interaction with these pathways.
Caption: UDCA's modulation of FXR and TGR5 signaling pathways.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the preparation of this compound salt stock solutions. Adherence to these guidelines will help ensure the integrity and reproducibility of experimental results in research and development settings. Always consult the relevant safety data sheets and institutional guidelines before performing any experimental work.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application of Ursodeoxycholic Acid Sodium in Neurodegenerative Disease Research
Introduction
Ursodeoxycholic acid (UDCA), a naturally occurring secondary bile acid, and its sodium salt have garnered significant attention in the field of neurodegenerative disease research. Initially approved for the treatment of certain liver diseases, a growing body of evidence from preclinical and clinical studies suggests that UDCA possesses potent neuroprotective properties. Its multifaceted mechanism of action, which includes anti-apoptotic, anti-inflammatory, and antioxidant effects, along with its ability to improve mitochondrial function, positions it as a promising therapeutic candidate for a range of debilitating neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.[1][2][3] This document provides detailed application notes, protocols for key experiments, and a summary of quantitative data to guide researchers, scientists, and drug development professionals in exploring the therapeutic potential of UDCA in neurodegeneration.
Mechanisms of Action
UDCA exerts its neuroprotective effects through several key molecular pathways:
-
Mitochondrial Function Enhancement: A primary mechanism of UDCA is the stabilization of mitochondrial function.[4][5] It has been shown to rescue mitochondrial function in cells from Parkinson's disease patients by normalizing energy levels.[4] In Alzheimer's disease models, UDCA improves mitochondrial membrane potential and respiration.[6][7] This is crucial as mitochondrial dysfunction is a key pathological feature in many neurodegenerative diseases.[1][5]
-
Anti-apoptotic Activity: UDCA inhibits programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. It has been shown to decrease the activity of caspase-3 and lower the expression of the pro-apoptotic protein Bax in the striatum.[1] Furthermore, UDCA can suppress the accumulation of p53, a critical protein in the apoptotic signaling cascade.[8][9][10]
-
Anti-inflammatory Properties: The compound exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1]
-
Antioxidant Effects: UDCA enhances the cellular antioxidant defense system by increasing the expression of enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, thereby mitigating oxidative stress.[1]
Signaling Pathways
The neuroprotective effects of UDCA are mediated through complex signaling pathways. The following diagram illustrates the key pathways involved in UDCA's mechanism of action.
Caption: Key signaling pathways modulated by UDCA leading to neuroprotection.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of UDCA in neurodegenerative disease models.
Table 1: Preclinical Studies of UDCA in Neurodegenerative Disease Models
| Model System | Disease Model | UDCA Concentration/Dose | Key Findings | Reference |
| Fibroblasts from sporadic & familial AD patients | Alzheimer's Disease | 100 nM | Increased mitochondrial membrane potential (12-28% in sAD, 19-21% in PSEN1) | [6] |
| MPTP-induced mouse model | Parkinson's Disease | Not specified | Improved behavioral performance, protected dopaminergic neurons, inhibited ROS accumulation | [11] |
| Rotenone-induced rat model | Parkinson's Disease | Not specified | Antioxidant, neuroprotective, and anti-inflammatory effects | [2] |
| Mouse hybrid sensory neurons (N18D3) | Cisplatin-induced neuropathy | Not specified | Completely blocked cisplatin-induced apoptosis, suppressed p53 accumulation | [10] |
| Rat primary cortical neurons | Frontotemporal Dementia (CHMP2BIntron5) | 10 µM | Rescued dendritic collapse and apoptosis | [9] |
Table 2: Clinical Studies of UDCA in Parkinson's Disease
| Study Name | Phase | Number of Participants | UDCA Dosage | Duration | Key Findings | Reference |
| The 'UP' Study | Phase II | 30 | 30 mg/kg daily | 48 weeks | Safe and well-tolerated; evidence of improved mitochondrial energy production and possible improvements in gait. | [4][12][13][14] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the neuroprotective effects of UDCA.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating UDCA in a neurodegenerative disease model.
Caption: A generalized workflow for in vitro and in vivo evaluation of UDCA.
Cell Viability Assay (MTT Assay)
Objective: To determine the protective effect of UDCA on neuronal cell viability against a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ursodeoxycholic acid sodium salt solution
-
Neurotoxin (e.g., MPP+ for Parkinson's model)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of UDCA (e.g., 10, 50, 100 µM) for 2 hours.
-
Introduce the neurotoxin (e.g., MPP+ at a pre-determined toxic concentration) to the wells (except for the control group) and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Caspase-3 Activity Assay
Objective: To quantify the effect of UDCA on apoptosis by measuring the activity of caspase-3.
Materials:
-
Cell lysates from treated and control cells
-
Caspase-3 colorimetric assay kit (containing a specific substrate like DEVD-pNA)
-
96-well plate
-
Microplate reader
Protocol:
-
Culture and treat cells with UDCA and a neurotoxin as described in the cell viability assay.
-
Lyse the cells according to the assay kit's instructions and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Add 50 µg of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the caspase-3 activity relative to the control group.
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To evaluate the neuroprotective effects of UDCA in an in vivo model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound salt
-
Saline
-
Behavioral testing apparatus (e.g., rotarod)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: Control (saline), MPTP-only, and MPTP + UDCA (at various doses).
-
Administer UDCA (e.g., by oral gavage) daily for a pre-determined period (e.g., 2 weeks) before MPTP injection.
-
Induce Parkinsonism by injecting MPTP (e.g., 20 mg/kg, intraperitoneally, 4 times at 2-hour intervals).
-
Continue UDCA administration for a specified duration post-MPTP injection.
-
Perform behavioral tests (e.g., rotarod test to assess motor coordination) at selected time points.
-
At the end of the experiment, sacrifice the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for immunohistochemistry to stain for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons to assess dopaminergic neurodegeneration.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and adhere to all relevant safety and ethical guidelines for animal research.
References
- 1. The effects of ursodeoxycholic acid on Parkinson's disease, a mechanistic review of the recent evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ursodeoxycholic Acid May Slow the Progression of Amyotrophic Lateral Sclerosis [jscimedcentral.com]
- 4. The UP Study: UDCA and Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 5. Liver disease drug could help restore cells damaged by Alzheimer’s | Medicine and Population Health | The University of Sheffield [sheffield.ac.uk]
- 6. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with Either Sporadic or Familial Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic Acid Improves Mitochondrial Function and Redistributes Drp1 in Fibroblasts from Patients with either Sporadic or Familial Alzheimer's Disease - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective activity of ursodeoxycholic acid in CHMP2BIntron5 models of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursodeoxycholic acid prevents apoptosis of mouse sensory neurons induced by cisplatin by reducing P53 accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursodeoxycholic acid protects dopaminergic neurons from oxidative stress via regulating mitochondrial function, autophagy, and apoptosis in MPTP/MPP+-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. A Double-Blind, Randomized, Placebo-Controlled Trial of Ursodeoxycholic Acid (UDCA) in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cholestasis In Vitro Using Ursodeoxycholic Acid Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ursodeoxycholic acid (UDCA) sodium salt in in vitro models of cholestasis. This document outlines the mechanisms of action of UDCA, detailed experimental protocols for various in vitro systems, and expected quantitative outcomes.
Ursodeoxycholic acid is a hydrophilic bile acid that has been widely used in the treatment of cholestatic liver diseases.[1] Its sodium salt is often used in in vitro studies for improved solubility. UDCA exerts its protective effects through multiple mechanisms, including the protection of liver cells from the cytotoxic effects of more hydrophobic bile acids, stimulation of impaired bile flow, and inhibition of apoptosis.[2]
Key Mechanisms of Action of UDCA in Cholestasis
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from damage induced by hydrophobic bile acids. This is achieved by altering the composition of the bile acid pool, making it less toxic.
-
Choleretic Effects: UDCA stimulates the secretion of bile acids and other compounds from the liver cells, a process that is often impaired in cholestasis. This involves the modulation of key transport proteins located on the canalicular membrane of hepatocytes, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).
-
Anti-apoptotic Effects: UDCA inhibits the programmed cell death (apoptosis) of liver cells, a common feature in cholestatic liver injury. This is mediated through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and the regulation of pro- and anti-apoptotic proteins.
Experimental Protocols
This section provides detailed protocols for inducing cholestasis in vitro and assessing the protective effects of UDCA sodium.
Protocol 1: Induction of Cholestasis in Sandwich-Cultured Human Hepatocytes (SCHH) and Assessment of UDCA's Protective Effects
This model is highly relevant as it maintains the polarity of hepatocytes, allowing for the formation of bile canaliculi and the study of bile acid transport.[3]
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated plates
-
Hepatocyte culture medium (e.g., Williams' E medium supplemented with serum and other additives)[4]
-
Matrigel™
-
Cholestatic agent: Lithocholic acid (LCA) or Chenodeoxycholic acid (CDCA)
-
Ursodeoxycholic acid (UDCA) sodium salt
-
Cell viability assay kit (e.g., MTT or LDH)
-
BSEP activity assay reagents
Procedure:
-
Hepatocyte Seeding: Thaw and seed cryopreserved human hepatocytes on collagen-coated plates at a density of approximately 0.8 x 10^6 cells/cm².
-
Collagen Overlay: After 24 hours, overlay the cells with a layer of Matrigel™ diluted in culture medium to establish the sandwich culture.
-
Induction of Cholestasis: After another 24-48 hours to allow for the formation of bile canaliculi, induce cholestasis by treating the cells with a cytotoxic bile acid such as Lithocholic acid (LCA) at a concentration of 50-100 µM for 24 hours.
-
UDCA Treatment: Co-treat the cells with UDCA sodium at various concentrations (e.g., 10, 50, 100 µM) along with the cholestatic agent. Include a vehicle control (no LCA, no UDCA) and a cholestasis control (LCA alone).
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
BSEP Function: Measure the activity of the Bile Salt Export Pump (BSEP) using a fluorescent substrate like cholyl-lysyl-fluorescein (B10832531) (CLF).
-
Gene Expression Analysis: Isolate RNA and perform quantitative PCR (qPCR) to analyze the expression of genes related to cholestasis, such as BSEP (ABCB11) and MRP2 (ABCC2).[5][6]
-
Protocol 2: Bile Acid-Induced Apoptosis in HepG2 Cells and the Anti-apoptotic Effect of UDCA
HepG2 cells are a human hepatoma cell line commonly used to study liver cell functions and toxicity.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Apoptosis-inducing agent: Glycochenodeoxycholic acid (GCDCA) or Deoxycholic acid (DCA)
-
UDCA sodium salt
-
Caspase-3 activity assay kit[7]
-
Western blot reagents and antibodies for p-ERK, total ERK, p-Akt, total Akt, Bcl-2, and Bax.
Procedure:
-
Cell Culture: Culture HepG2 cells in standard culture medium until they reach 80% confluency.
-
Induction of Apoptosis: Treat the cells with an apoptosis-inducing bile acid, such as GCDCA (50 µM), for 24 hours.
-
UDCA Treatment: Co-incubate the cells with different concentrations of UDCA sodium (e.g., 10, 50, 100 µM) and GCDCA.
-
Endpoint Analysis:
-
Caspase-3 Activity: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit.[8]
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways, as well as the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[9][10]
-
Protocol 3: Modeling Cholestasis in Cholangiocyte Organoids and Rescue with UDCA
Cholangiocyte organoids are three-dimensional structures derived from bile duct epithelial cells that mimic the in vivo architecture and function of bile ducts.[11][12]
Materials:
-
Human cholangiocyte organoids
-
Organoid culture medium
-
Cholestatic cocktail (e.g., a mixture of glycochenodeoxycholic acid, taurochenodeoxycholic acid, and taurolithocholic acid)
-
UDCA sodium salt
-
Cell viability/cytotoxicity assay (e.g., CellTiter-Glo® 3D)
-
Confocal microscope and fluorescent dyes for assessing organoid morphology and viability (e.g., Calcein AM and Ethidium homodimer-1).
Procedure:
-
Organoid Culture: Culture human cholangiocyte organoids in a basement membrane matrix (e.g., Matrigel®) with a specialized growth medium.
-
Induction of Cholestasis: Induce cholestatic injury by treating the organoids with a cocktail of cytotoxic bile acids for 24-48 hours.
-
UDCA Treatment: Treat the injured organoids with UDCA sodium (e.g., 50-100 µM) and observe the effects over the next 24-72 hours.
-
Endpoint Analysis:
-
Organoid Viability and Morphology: Assess the viability of the organoids using a 3D-compatible cell viability assay.[13] Visualize changes in organoid morphology and cell death using confocal microscopy with live/dead cell staining.
-
Gene Expression: Analyze changes in the expression of cholangiocyte-specific markers and genes involved in bile acid transport and inflammation via qPCR.
-
Data Presentation
The following tables summarize expected quantitative data from the described experiments.
Table 1: Effect of UDCA on Cell Viability in an In Vitro Cholestasis Model
| Treatment Group | Cholestatic Agent | UDCA Sodium (µM) | Cell Viability (% of Control) |
| Vehicle Control | None | 0 | 100 |
| Cholestasis Control | LCA (50 µM) | 0 | 55 ± 5 |
| UDCA Treatment 1 | LCA (50 µM) | 10 | 65 ± 6 |
| UDCA Treatment 2 | LCA (50 µM) | 50 | 80 ± 7 |
| UDCA Treatment 3 | LCA (50 µM) | 100 | 95 ± 8 |
Table 2: Modulation of Apoptosis by UDCA in Bile Acid-Treated Hepatocytes
| Treatment Group | Apoptosis Inducer | UDCA Sodium (µM) | Caspase-3 Activity (Fold Change) | Bax/Bcl-2 Ratio |
| Vehicle Control | None | 0 | 1.0 | 1.0 |
| Apoptosis Control | GCDCA (50 µM) | 0 | 4.5 ± 0.4 | 5.2 ± 0.5 |
| UDCA Treatment 1 | GCDCA (50 µM) | 10 | 3.2 ± 0.3 | 3.8 ± 0.4 |
| UDCA Treatment 2 | GCDCA (50 µM) | 50 | 2.1 ± 0.2 | 2.5 ± 0.3 |
| UDCA Treatment 3 | GCDCA (50 µM) | 100 | 1.3 ± 0.1 | 1.5 ± 0.2 |
Table 3: Effect of UDCA on Bile Salt Transporter Expression in Cholestasis
| Treatment Group | Cholestatic Agent | UDCA Sodium (µM) | BSEP mRNA (Fold Change) | MRP2 mRNA (Fold Change) |
| Vehicle Control | None | 0 | 1.0 | 1.0 |
| Cholestasis Control | LCA (50 µM) | 0 | 0.4 ± 0.05 | 0.5 ± 0.06 |
| UDCA Treatment | LCA (50 µM) | 100 | 0.8 ± 0.07 | 0.9 ± 0.08 |
Visualization of Signaling Pathways and Experimental Workflows
Caption: UDCA's protective signaling pathways in cholestasis.
Caption: General experimental workflow for studying UDCA in vitro.
References
- 1. Ursodeoxycholic acid (UDCA) in the treatment of chronic cholestatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of MRP2/ABCC2 and BSEP/ABCB11 Expression in Sandwich Cultured Human and Rat Hepatocytes Exposed to Inflammatory Cytokines TNF-α, IL-6, and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile acid-induced tissue factor activity in hepatocytes correlates with activation of farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Biliary Organoids in Cholestasis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Highly Efficient Methods to Culture Mouse Cholangiocytes and Small Intestine Organoids [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ursodeoxycholic Acid (UDCA) Sodium Salt Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving Ursodeoxycholic acid (UDCA) sodium salt in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My UDCA sodium salt is not dissolving in water or PBS. What is the primary issue?
A1: The limited solubility of UDCA sodium salt in neutral aqueous solutions is a common challenge. The key factors influencing its solubility are the solution's pH and the pKa of UDCA. Ursodeoxycholic acid has a pKa value around 4.9. For the salt to readily dissolve and remain in solution, the pH of the buffer should be significantly higher than the pKa. UDCA precipitates from aqueous solutions at pH values of 8.0-8.1.[1] Therefore, using standard neutral PBS (pH ~7.4) can lead to poor solubility or precipitation.
Q2: What is the optimal pH for dissolving UDCA sodium salt?
A2: To ensure complete dissolution, the pH of the aqueous buffer should be maintained above 8.0.[1] The solubility of UDCA is highly pH-dependent, increasing as the pH becomes more alkaline.[2][3] For experimental consistency, preparing a stock solution in a slightly alkaline buffer (e.g., pH 8.5-9.0) is recommended before diluting it into your final experimental medium. Always verify the final pH of your solution after adding the UDCA sodium salt, as it can slightly alter the buffer's pH.
Q3: I've adjusted the pH, but I'm still facing solubility issues. Can I use other methods?
A3: Yes, several other techniques can be employed, often in combination with pH adjustment:
-
Co-solvents: For preparing high-concentration stock solutions, organic solvents are very effective. UDCA sodium salt is soluble in Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and Dimethylformamide (DMF).[4][5] A common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution into the aqueous buffer.[6]
-
Heating and Sonication: If you observe precipitation or slow dissolution, gentle heating and/or sonication can help.[7] These methods provide the energy needed to overcome the lattice energy of the solid and facilitate its interaction with the solvent.
-
Use of Alkalinizing Agents: Incorporating alkalizing agents like sodium carbonate (Na₂CO₃) into formulations has been shown to significantly increase the local pH and enhance UDCA's dissolution.[8]
Q4: My solution was clear initially but a precipitate formed over time. What causes this?
A4: This phenomenon, known as precipitation, can occur for a few reasons:
-
pH Shift: The most common cause is a decrease in the solution's pH. This can happen upon exposure to atmospheric CO₂, which forms carbonic acid and lowers the pH. Ensure your containers are well-sealed.
-
Temperature Change: If you used heat to dissolve the compound, it might precipitate out as the solution cools to room temperature, especially if the solution is supersaturated.
-
High Concentration: The concentration of UDCA in your final solution may exceed its solubility limit under the final buffer conditions (pH, temperature).
To resolve this, you can try re-adjusting the pH to a more alkaline value or gently warming the solution before use. For future experiments, consider preparing a more dilute solution.
Experimental Protocols and Data
Solubility Data
The solubility of UDCA and its sodium salt is highly dependent on the solvent and pH. The data below provides a reference for solubility in various solvents.
| Solvent | Solubility of UDCA (Sodium Salt) | Reference |
| Saline | 50 mg/mL (120.61 mM) | [7] |
| Ethanol | ~15 mg/mL | [4] |
| DMSO | ~10 mg/mL | [4] |
| Dimethylformamide (DMF) | ~5 mg/mL | [4] |
| Water | Insoluble to sparingly soluble (pH dependent) | [9][10] |
Note: The values for organic solvents are approximate and can vary between suppliers.
Protocol 1: Preparation of UDCA Sodium Salt Solution in Aqueous Buffer
This protocol is recommended for preparing a working solution directly in an aqueous buffer.
Materials:
-
Ursodeoxycholic acid sodium salt powder
-
Aqueous buffer (e.g., Tris-HCl, Phosphate buffer)
-
pH meter
-
1 M NaOH or 1 M HCl for pH adjustment
-
Stir plate and stir bar
Procedure:
-
Prepare your desired aqueous buffer.
-
While stirring, slowly add the UDCA sodium salt powder to the buffer.
-
Monitor the pH of the solution. If the powder is not dissolving, slowly add 1 M NaOH dropwise to raise the pH.
-
Continue to stir and adjust the pH until it is stable in the range of 8.5-9.0 and all the powder has dissolved, resulting in a clear solution.
-
If needed, gently warm the solution (e.g., to 37°C) to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Make a final pH check and adjust if necessary before sterile filtering (if required).
Protocol 2: Preparation via an Organic Stock Solution
This method is ideal for experiments sensitive to high pH or when a high concentration stock is needed.
Materials:
-
This compound salt powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous buffer (e.g., PBS, pH 7.4), sterile
-
Sterile tubes
Procedure:
-
Prepare a High-Concentration Stock:
-
Weigh the required amount of UDCA sodium salt powder into a sterile tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10-20 mg/mL.[6]
-
Vortex thoroughly until the powder is completely dissolved. The solution must be clear.
-
-
Prepare the Working Solution:
-
In a separate sterile tube, place the required volume of the final aqueous buffer.
-
While vortexing or stirring the buffer, add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Crucially , ensure the final concentration of DMSO in your working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in your experiment.[6]
-
Troubleshooting and Visualization
The following diagrams illustrate the recommended workflow for preparing a UDCA sodium salt solution and a troubleshooting guide for common issues.
Caption: Standard workflow for dissolving UDCA sodium salt.
Caption: Troubleshooting common UDCA sodium salt solubility issues.
References
- 1. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2015142178A1 - Bile acid composition with enhanced solubility - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Ursodeoxycholic Acid - LKT Labs [lktlabs.com]
Overcoming Ursodeoxycholic acid sodium precipitation in cell media
Welcome to the Technical Support Center for Ursodeoxycholic Acid (UDCA) application in cell culture. This guide provides troubleshooting strategies and frequently asked questions to help you overcome challenges with ursodeoxycholic acid sodium salt precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ursodeoxycholic acid (UDCA) and why is its sodium salt used in cell culture?
Ursodeoxycholic acid is a hydrophilic secondary bile acid.[1][2][3] In research, it is known as a cytoprotective agent that can protect cells from various stressors and prevent apoptosis (programmed cell death).[4][5] The sodium salt of UDCA is typically used in cell culture experiments due to its improved solubility in aqueous solutions compared to the free acid form.
Q2: Why is my UDCA sodium salt precipitating in the cell culture medium?
Precipitation of UDCA in cell media is a common issue primarily driven by its pH-dependent solubility.[6][7] UDCA is a weak acid with a pKa value around 5.1-5.5.[7][8] Its solubility significantly decreases as the pH of the solution approaches its pKa. Standard cell culture media are often buffered around pH 7.2-7.4, but the addition of supplements or cellular metabolism can cause local pH shifts. Furthermore, high concentrations of divalent cations like calcium and magnesium in the media can interact with UDCA and contribute to the formation of insoluble salts.
Q3: What is the recommended solvent for preparing a UDCA stock solution?
For UDCA sodium salt, sterile water is a good initial choice, as it is highly soluble (≥ 100 mg/mL).[9] For the free acid form, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of approximately 83 mg/mL.[10] Ethanol (B145695) (solubility ~15 mg/mL) and methanol (B129727) (solubility ~30 mg/mL) are also viable options.[1][2][3] When using an organic solvent, it is crucial to ensure the final concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: At what concentration does UDCA become toxic to cells?
The cytotoxic concentration of UDCA can vary significantly depending on the cell type. For example, in murine splenocytes, concentrations of 100-250 µg/ml significantly decreased cell viability, while 50 µg/ml did not induce cytotoxicity.[11] In human prostate cancer cells (DU145), treatment with UDCA inhibited cell growth in a dose-dependent manner, with an IC50 (concentration causing 50% inhibition of cell growth) of approximately 200 µg/mL.[12] It is always recommended to perform a dose-response curve (e.g., using an MTT or similar viability assay) to determine the optimal, non-toxic working concentration for your specific cell line.
Troubleshooting Guide: UDCA Precipitation
Use this guide to diagnose and resolve issues with UDCA precipitation during your experiments.
Issue: A precipitate formed immediately after adding my UDCA stock solution to the cell media.
-
Question 1: What solvent did you use for your stock solution and what was its concentration?
-
Answer: If you used an organic solvent like DMSO or ethanol for a high-concentration stock, the rapid dilution in the aqueous media (a phenomenon known as "solvent-shifting") can cause the less soluble UDCA to crash out of solution.
-
Solution: Try preparing a less concentrated stock solution. Alternatively, add the stock solution to the media very slowly, drop-by-drop, while gently swirling the media to ensure rapid and even dispersion.
-
-
Question 2: What is the pH and temperature of your cell culture medium?
-
Answer: UDCA solubility is highly dependent on pH.[6][13] If your medium's pH is slightly acidic or has shifted due to supplements (like HEPES, which can be affected by temperature), it can lower UDCA solubility.[14]
-
Solution: Ensure your medium is fully equilibrated to 37°C and 5% CO₂ to stabilize its pH before adding UDCA. If precipitation persists, you can check the medium's pH. For UDCA free acid, which has low aqueous solubility, precipitation is common at physiological pH.[6] Using the more soluble sodium salt is highly recommended.
-
Issue: A precipitate appeared in the culture flasks hours or days after treatment.
-
Question 1: Are there signs of high metabolic activity in your cell culture (e.g., rapid color change of the phenol (B47542) red indicator)?
-
Answer: High cell density and rapid proliferation can lead to the production of acidic metabolites (like lactic acid), which lower the pH of the culture medium over time. This decrease in pH can cause UDCA to precipitate.
-
Solution: Monitor the pH of your culture. Consider changing the medium more frequently or seeding cells at a lower density to prevent excessive acidification.
-
-
Question 2: Does your media contain high concentrations of calcium or other divalent cations?
-
Answer: Certain media formulations have high levels of calcium and magnesium, which can form insoluble salts with bile acids like UDCA.
-
Solution: Review your media's composition. If possible, test a formulation with lower divalent cation concentrations. However, be aware that altering the media composition can impact cell growth and behavior.
-
Data & Protocols
Data Presentation
Table 1: Solubility of Ursodeoxycholic Acid (UDCA) and its Sodium Salt.
| Compound | Solvent | Approximate Solubility | Reference |
|---|---|---|---|
| UDCA (Free Acid) | Methanol | ~30 mg/mL | [1] |
| UDCA (Free Acid) | DMSO | ~30 mg/mL | [1] |
| UDCA Sodium Salt | Water | ≥100 mg/mL | [9] |
| UDCA Sodium Salt | DMSO | ~10 mg/mL | [2][3] |
| UDCA Sodium Salt | Ethanol | ~15 mg/mL |[2][3] |
Table 2: pH-Dependent Precipitation of UDCA.
| Compound Form | Condition | pH Range for Precipitation | Reference |
|---|---|---|---|
| UDCA (Free Acid) | Aqueous Solution (37°C) | Precipitates at pH < 8.0 | [6] |
| Glycoursodeoxycholic acid | Aqueous Solution (37°C) | Precipitates at pH 6.5 - 7.4 |[6] |
Experimental Protocols
Protocol 1: Preparation of UDCA Sodium Salt Stock Solution (Aqueous)
-
Objective: To prepare a sterile 100 mM stock solution of UDCA sodium salt in water.
-
Materials:
-
This compound salt (FW: 414.6 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 41.46 mg of UDCA sodium salt powder and place it in the sterile conical tube.
-
Add 1.0 mL of sterile water to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
Protocol 2: Dilution of UDCA Stock into Cell Culture Medium
-
Objective: To add UDCA to cell culture medium while minimizing the risk of precipitation.
-
Materials:
-
Prepared UDCA stock solution
-
Pre-warmed (37°C) and pH-equilibrated cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the UDCA stock solution at room temperature.
-
Ensure the cell culture medium is at 37°C. This is critical for maintaining solubility.
-
Calculate the volume of stock solution needed to achieve your desired final concentration.
-
Gently swirl the flask or tube containing the cell culture medium.
-
While the medium is in motion, add the calculated volume of UDCA stock solution drop-by-drop. Do not pipette the entire volume in one go.
-
Continue to swirl gently for another 10-15 seconds to ensure complete mixing.
-
Immediately apply the UDCA-containing medium to your cells.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing and applying UDCA to minimize precipitation.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting UDCA precipitation.
UDCA Anti-Apoptotic Signaling Pathways
Caption: UDCA inhibits apoptosis via receptor and mitochondrial pathways.[4][5][15]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Ursodeoxycholic Acid (sodium salt) | CAS 31687-65-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Ursodeoxycholic acid (UDCA) can inhibit deoxycholic acid (DCA)-induced apoptosis via modulation of EGFR/Raf-1/ERK signaling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - A novel role for ursodeoxycholic acid in inhibiting apoptosis by modulating mitochondrial membrane perturbation. [jci.org]
- 6. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ursodeoxycholic Acid Sodium Delivery to Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of ursodeoxycholic acid (UDCA) sodium to primary hepatocytes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary hepatocytes show low viability after isolation. How can I improve this?
A1: Low cell viability post-isolation is a common issue. Consider the following troubleshooting steps:
-
Improper Perfusion Technique: Ensure the liver is thoroughly blanched during perfusion. Incomplete blanching can result from air bubbles in the perfusion line or incorrect cannula placement in the portal vein.[1] A slow drip from the cannula during insertion can help prevent air entry.[1]
-
Enzyme Activity: The concentration and activity of collagenase are critical. If the yield of viable cells is consistently low, consider increasing the collagenase concentration.[1] It is also essential to ensure the perfusion solutions are at the correct temperature (37°C) to maintain optimal enzyme activity.[2]
-
Mechanical Stress: Handle the isolated hepatocytes gently. Use wide-bore pipette tips and avoid vigorous mixing or centrifugation at high speeds.[3][4] For human hepatocytes, a centrifugation speed of 100 x g for 10 minutes at room temperature is recommended.[3]
-
Reagent Quality: Use high-quality, sterile reagents and culture media. Contamination can significantly impact cell viability.
Q2: I am observing poor attachment of my primary hepatocytes to the culture plates. What could be the cause?
A2: Several factors can contribute to poor hepatocyte attachment:
-
Suboptimal Seeding Density: Both under-seeding and over-seeding can negatively affect cell attachment and monolayer formation.[5] Refer to the certificate of analysis for the specific cell lot for the recommended seeding density.[5]
-
Inadequate Plate Coating: Primary hepatocytes require an extracellular matrix for attachment. Ensure that culture plates are evenly coated with a suitable substrate, such as collagen type I.[2]
-
Cell Viability: Low cell viability from the isolation process will directly result in poor attachment. Always perform a viability count (e.g., using trypan blue exclusion) before seeding. A viability of over 85-90% is generally considered good.[6]
-
Improper Handling Post-Thawing: If using cryopreserved hepatocytes, thaw them rapidly at 37°C (less than 2 minutes) and immediately transfer them to the appropriate medium to remove the cryoprotectant.[3][4] Do not let the cells sit in the thawing medium for extended periods.[5]
Q3: The uptake of UDCA-sodium in my hepatocyte culture seems to be inefficient. How can I optimize the delivery?
A3: The uptake of UDCA by hepatocytes involves both sodium-dependent and -independent mechanisms.[7][8] To optimize delivery, consider the following:
-
Sodium Concentration: The sodium-dependent uptake of UDCA is a key mechanism.[7] Ensure that the culture medium contains an adequate concentration of sodium ions (≥ 20 mmol/L) for maximal uptake.[7]
-
UDCA Concentration: The uptake of UDCA is concentration-dependent. However, at higher concentrations, saturation of the transport mechanism can occur.[7][9] It is advisable to perform a dose-response experiment to determine the optimal UDCA concentration for your specific experimental setup.
-
Competitive Inhibition: Other bile acids, such as taurocholic acid and cholic acid, can competitively inhibit UDCA uptake.[7] If your experimental design involves other bile acids, be aware of their potential impact on UDCA delivery.
-
Cell Health: The overall health and metabolic activity of the hepatocytes will influence their ability to actively transport UDCA. Ensure that the cells are healthy and have formed a stable monolayer before starting the experiment.
Q4: I am seeing unexpected cytotoxicity after treating my primary hepatocytes with UDCA-sodium. What could be the reason?
A4: While UDCA is generally considered cytoprotective, high concentrations or certain experimental conditions can lead to toxicity.[10][11]
-
High UDCA Concentration: Although UDCA is less toxic than other bile acids, very high concentrations can still be detrimental to hepatocytes.[11] Perform a dose-response curve to determine the optimal non-toxic concentration for your experiments.
-
Contaminants: Ensure the UDCA-sodium solution is sterile and free of contaminants that could be causing cytotoxicity.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH changes in the medium, can make hepatocytes more susceptible to stress and injury.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| UDCA Uptake Kinetics (Saturable Component) | |||
| Vmax | 5.68 nmol/s/g of cell | Hamster | [7] |
| Km | 224 µmol/L | Hamster | [7] |
| Sodium-Dependent UDCA Uptake Kinetics | |||
| Vmax | 1.57 nmol/s/g of cell | Hamster | [7] |
| Km | 46 µmol/L | Hamster | [7] |
| Inhibitory Constants (Ki) for UDCA Uptake | |||
| Taurocholic Acid | 60 µmol/L | Hamster | [7] |
| Cholic Acid | 48 µmol/L | Hamster | [7] |
| Effect of UDCA on Hepatocyte Survival | |||
| Survival with 500 µmol/L Glycochenodeoxycholate | 72% ± 6% | Human | [11] |
| Survival with 500 µmol/L Glycochenodeoxycholate + 100 µmol/L UDCA | 87% ± 4% | Human | [11] |
Experimental Protocols
Primary Hepatocyte Isolation (Two-Step Collagenase Perfusion)
This protocol is a standard method for isolating primary hepatocytes from mice.[2][6][12][13]
Materials:
-
Perfusion Buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)
-
Digestion Buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and collagenase type IV)
-
Stop Solution (e.g., culture medium with serum)
-
Collagen-coated culture plates
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse according to approved protocols. Open the abdominal cavity to expose the liver and locate the portal vein and inferior vena cava.
-
Cannulation: Carefully cannulate the portal vein with a suitable gauge needle or catheter.
-
Perfusion - Step 1 (Wash): Begin perfusion with the calcium-free Perfusion Buffer at a flow rate of approximately 5 mL/min.[2] Cut the inferior vena cava to allow the buffer to flow out. Continue perfusion until the liver is completely blanched and appears pale. This step helps to loosen cell-cell junctions.[6]
-
Perfusion - Step 2 (Digestion): Switch to the Digestion Buffer containing collagenase. Continue the perfusion until the liver becomes soft and digested.[2] This typically takes about 10 minutes.[2]
-
Hepatocyte Dissociation: Carefully remove the digested liver and transfer it to a petri dish containing Stop Solution. Gently tease the liver apart using forceps to release the hepatocytes.
-
Filtration and Purification: Filter the cell suspension through a sterile gauze or cell strainer to remove undigested tissue.[14]
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 2-5 minutes to pellet the hepatocytes.[15] Carefully aspirate the supernatant and gently resuspend the pellet in fresh culture medium. Repeat this washing step 2-3 times to remove dead cells and non-parenchymal cells.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Plating: Seed the hepatocytes onto collagen-coated plates at the desired density.
UDCA Uptake Assay in Plated Primary Hepatocytes
This assay measures the uptake of UDCA into cultured primary hepatocytes.[16][17]
Materials:
-
Plated primary hepatocytes in a confluent monolayer
-
UDCA-sodium solution (radiolabeled or fluorescently tagged UDCA can be used for easier detection)
-
Incubation buffer (e.g., Krebs-Henseleit buffer)
-
Ice-cold wash buffer
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation: Aspirate the culture medium from the plated hepatocytes and wash the cells once with pre-warmed incubation buffer.
-
Initiate Uptake: Add the incubation buffer containing the desired concentration of UDCA-sodium to the cells to start the uptake process.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 30 seconds, 1, 2, 5 minutes). The uptake is rapid and linear for the first 60 seconds.[7][9]
-
Terminate Uptake: To stop the uptake, rapidly aspirate the UDCA-containing buffer and immediately wash the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells and release the intracellular contents.
-
Quantification:
-
If using radiolabeled UDCA, transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
If using a fluorescently tagged UDCA, measure the fluorescence of the cell lysate using a fluorescence plate reader.[18]
-
-
Data Analysis: Normalize the uptake to the amount of protein per well. Plot the uptake over time to determine the initial rate of uptake.
Visualizations
Caption: Experimental workflow for UDCA-sodium delivery to primary hepatocytes.
Caption: Key signaling pathways of UDCA in hepatocytes.
References
- 1. mouselivercells.com [mouselivercells.com]
- 2. A Simple Protocol for the Isolation and Culture of Hepatocytes from MASLD Mice [jove.com]
- 3. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Tips to work with primary hepatocytes - BeCyteBiotechnologies [becytes.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. The role of sodium in the uptake of ursodeoxycholic acid in isolated hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocellular bile acid transport and ursodeoxycholic acid hypercholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ursodeoxycholate reduces hepatotoxicity of bile salts in primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Primary mouse hepatocyte isolation [protocols.io]
- 13. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Hepatocyte Uptake Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
Ursodeoxycholic acid sodium stability testing in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of ursodeoxycholic acid sodium. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C. For shorter durations, it can be kept at 4°C in a sealed container, away from moisture[1]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Q2: Under what conditions is ursodeoxycholic acid susceptible to degradation?
Ursodeoxycholic acid has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions. However, it is relatively stable under photolytic stress (exposure to UV light)[2].
Q3: Are there any specific considerations for the stability of ursodeoxycholic acid in oral suspension formulations?
Yes, the stability of ursodeoxycholic acid in oral suspensions can be influenced by the vehicle and storage temperature. For instance, a study on a compounded ursodiol suspension in a specific base (SuspendIt) demonstrated that it remained physically and chemically stable for 181 days when stored at both refrigerated (5°C) and room temperature (25°C) conditions. Another study found that an extemporaneously prepared suspension was stable for up to 60 days under both refrigerated and room temperature conditions[3]. However, refrigerated storage of some formulations might increase dose variability[4]. It is crucial to conduct stability studies on the specific formulation being developed.
Q4: What are the general principles of forced degradation studies for ursodeoxycholic acid as per ICH guidelines?
Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule. According to ICH guidelines, this involves exposing the drug substance to conditions more severe than accelerated stability testing. For ursodeoxycholic acid, this typically includes exposure to:
-
Acidic conditions: e.g., 0.1 N HCl at 60°C.
-
Alkaline conditions: e.g., 0.1 N NaOH at room temperature.
-
Oxidative conditions: e.g., 30% H2O2 at 60°C.
-
Thermal stress: e.g., 80°C for 48 hours.
-
Photolytic stress: Exposure to UV light (e.g., 254 nm and 366 nm)[2].
Q5: How should a stability-indicating analytical method be developed for ursodeoxycholic acid?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For ursodeoxycholic acid, a common approach is to use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[2][5][6].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH. A slightly acidic pH (e.g., with phosphoric acid) is often used. 2. Use a new column or a guard column. 3. Reduce the injection volume or sample concentration. |
| Inconsistent results in stability studies. | 1. Inhomogeneous sample. 2. Instability of the sample solution. 3. Fluctuations in storage conditions. | 1. Ensure thorough mixing of the sample before analysis. 2. Verify the stability of the prepared sample solution over the analysis time. 3. Use calibrated and monitored stability chambers. |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination of the mobile phase or sample. 2. Degradation of the sample. 3. Carryover from previous injections. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Store samples appropriately and analyze them promptly. 3. Implement a robust column washing procedure between injections. |
| Low recovery of the active ingredient. | 1. Incomplete extraction from the dosage form. 2. Adsorption to container surfaces. 3. Significant degradation. | 1. Optimize the sample extraction procedure (e.g., sonication time, solvent). 2. Use silanized glassware if adsorption is suspected. 3. Re-evaluate the stress conditions if degradation is unexpectedly high. |
Data Presentation
Summary of Forced Degradation Studies for Ursodeoxycholic Acid
The following table summarizes the results from a forced degradation study on ursodeoxycholic acid, indicating the percentage of degradation under different stress conditions.
| Stress Condition | Time (hours) | Degradation (%) | Recovery (%) |
| Acid, 0.1 N HCl, 60°C | 3 | 23.741 | 76.259 |
| Base, 0.1 N NaOH, Room Temp. | 1 | 22.168 | 77.832 |
| 30% H₂O₂, 60°C | 3 | 46.015 | 53.985 |
| Thermal, 80°C | 48 | 90.118 | 9.882 |
| UV, 254 and 366 nm | 48 | - | - |
| (Data sourced from a study on ursodeoxycholic acid tablets)[2] |
Stability of Compounded Ursodiol Suspensions
This table presents the stability of two different concentrations of compounded ursodiol suspensions in PCCA base SuspendIt over 181 days.
| Storage Condition | Concentration | Initial Concentration (%) | Concentration at Day 181 (%) |
| 5°C | 50 mg/mL | 100 | > 97 |
| 25°C | 50 mg/mL | 100 | > 97 |
| 5°C | 100 mg/mL | 100 | > 97 |
| 25°C | 100 mg/mL | 100 | > 97 |
| (The study showed that ursodiol concentration did not go below 97% of the initial concentration)[3] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Ursodeoxycholic Acid
This protocol describes a common method for the analysis of ursodeoxycholic acid and its degradation products.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and a suitable detector (Refractive Index or UV detector at a low wavelength, e.g., 200-210 nm, as ursodeoxycholic acid has poor UV absorption)[2][5].
-
Column: A C8 or C18 column (e.g., BDS Hypersil C8, 250 mm x 4.6 mm, 5 µm) is commonly used[2].
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol, water, and phosphoric acid (e.g., 77:23:0.6 v/v/v)[2]. The mobile phase should be filtered and degassed before use.
-
Flow Rate: A typical flow rate is 1.0 mL/min[2].
-
Injection Volume: 25 µL[2].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
-
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of ursodeoxycholic acid (e.g., 1 mg/mL) in a suitable solvent like methanol[2].
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to obtain the desired concentrations for calibration.
-
Sample Preparation: For solid dosage forms, a powder equivalent to a known amount of ursodeoxycholic acid is extracted with a solvent like methanol, followed by sonication and filtration. The filtrate is then diluted with the mobile phase to the desired concentration for analysis[2].
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and heat at 60°C for a specified period (e.g., 3 hours). Neutralize the solution with 0.1 N NaOH before dilution with the mobile phase[2].
-
Base Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 1 hour). Neutralize with 0.1 N HCl before dilution[2].
-
Oxidative Degradation: Treat the drug substance solution with 30% H₂O₂ and heat at 60°C for a specified period (e.g., 3 hours)[2].
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature and duration (e.g., 80°C for 48 hours)[2].
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm and 366 nm) for a specified duration[2].
-
Visualizations
References
Technical Support Center: Ursodeoxycholic Acid (UDCA) Sodium Colorimetric Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing colorimetric assays for the quantification of Ursodeoxycholic acid (UDCA) sodium.
Troubleshooting Guide
This guide addresses common issues encountered during UDCA sodium colorimetric assays.
| Observation | Potential Cause | Recommended Action |
| Low or No Signal/Color Development | 1. Reagent Degradation: Assay reagents, particularly enzymes or colorimetric indicators, may have degraded due to improper storage (e.g., exposure to light or elevated temperatures). | 1. Ensure all reagents are stored according to the manufacturer's instructions. Prepare fresh reagents and repeat the assay. |
| 2. Incorrect Reagent Preparation: Errors in the dilution or reconstitution of assay components can lead to a lack of signal. | 2. Carefully review and repeat the reagent preparation steps, ensuring accurate dilutions and complete dissolution of all components. | |
| 3. Inactive Enzyme (Enzymatic Assays): The enzyme used in the assay may have lost its activity. | 3. Use a new vial of enzyme or verify the activity of the current batch with a known positive control. | |
| 4. Incorrect pH: The pH of the reaction buffer is critical for optimal enzyme activity or color development. | 4. Verify the pH of all buffers and solutions. Adjust if necessary. | |
| High Background Signal | 1. Contaminated Reagents or Glassware: Contamination can introduce substances that react with the assay components, leading to a high background. | 1. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned. Using disposable plasticware is recommended.[1] |
| 2. Sample Matrix Interference: Endogenous substances in the sample (e.g., other bile acids, proteins) may be causing non-specific reactions. | 2. Run a sample blank (sample without a key reaction component) to quantify the background signal and subtract it from the sample readings. Consider sample purification. | |
| Inconsistent or Non-Reproducible Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common source of variability. | 1. Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. |
| 2. Temperature Fluctuations: Variations in incubation temperature can affect the rate of enzymatic reactions or color development. | 2. Ensure a stable and uniform temperature during all incubation steps. Use a calibrated incubator or water bath. | |
| 3. Insufficient Mixing: Incomplete mixing of reagents and samples can lead to localized reactions and inconsistent results. | 3. Mix all solutions thoroughly after each addition by gentle vortexing or pipetting. | |
| Results Lower Than Expected (Especially in Biological Samples) | 1. Interference from Other Bile Acids (Enzymatic Assays): Enzymatic assays based on 3α-hydroxysteroid dehydrogenase exhibit different reaction efficiencies for various bile acids. If the sample contains a high proportion of low-reactivity bile acids, the total concentration may be underestimated.[2][3] | 1. Be aware of the potential for underestimation in samples with atypical bile acid profiles. If accurate quantification of total bile acids is critical, consider a more specific method like LC-MS/MS for validation.[2] |
| 2. Protein Precipitation Issues: Incomplete removal of proteins can lead to the co-precipitation of UDCA, resulting in lower measured concentrations. | 2. Optimize the protein precipitation protocol. Ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation.[4] | |
| Results Higher Than Expected | 1. Presence of Interfering Substances: Lipids (in lipemic samples) or hemoglobin (in hemolyzed samples) can interfere with the optical measurements of the assay. | 1. Visually inspect samples for turbidity (lipemia) or a reddish color (hemolysis). If present, consider sample pre-treatment methods to remove these interferents. |
| 2. Competitive Binding Interference (Phenolphthalein-β-Cyclodextrin Assay): Other bile acids, such as deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), can also bind to β-cyclodextrin, displacing the phenolphthalein (B1677637) indicator and causing a false positive signal for UDCA.[5] | 2. If the presence of other bile acids is suspected, sample purification using techniques like Solid-Phase Extraction (SPE) is recommended to isolate UDCA. |
Frequently Asked Questions (FAQs)
1. What are the main principles behind colorimetric assays for UDCA?
There are two common types of colorimetric assays for bile acids, including UDCA:
-
Enzymatic Cycling Assays: These assays use the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of Thio-NAD, 3α-HSD oxidizes bile acids to 3-keto steroids, which reduces Thio-NAD to Thio-NADH. In a cycling reaction with excess NADH, the rate of Thio-NADH formation is amplified and can be measured by the change in absorbance at 405 nm.[6]
-
Competitive Inclusion Complex Assays: This method is based on the competition between UDCA and a color indicator, such as phenolphthalein, for the hydrophobic cavity of β-cyclodextrin. When phenolphthalein is included in the β-cyclodextrin complex, it is colorless. The addition of UDCA displaces the phenolphthalein, which then reverts to its colored form in a basic solution, and the absorbance can be measured.[5][7]
2. What are the most common interfering substances in UDCA colorimetric assays?
Common interfering substances include:
-
Endogenous compounds: Other bile acids (e.g., cholic acid, deoxycholic acid, chenodeoxycholic acid), proteins, lipids, and bilirubin.[2][8]
-
Hemolysis: The release of hemoglobin from red blood cells can interfere with spectrophotometric readings.[8][9]
-
Lipemia: High levels of lipids in the sample can cause turbidity, which also interferes with absorbance measurements.
-
Exogenous compounds: While many assay kits state that common drugs do not interfere at therapeutic concentrations, it is always best to validate the assay in the presence of any drugs that may be in the sample.[1]
3. How can I remove proteins from my biological samples?
Protein precipitation is a common and effective method. This typically involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample in a 3:1 or 4:1 ratio (solvent:sample).[4] After thorough mixing and centrifugation, the proteins form a pellet, and the supernatant containing the UDCA can be collected for analysis.
4. When should I consider using Solid-Phase Extraction (SPE)?
SPE is a more rigorous sample cleanup technique that is useful when a cleaner sample is required, especially if you suspect interference from other bile acids or compounds with similar properties to UDCA. SPE can be used to separate UDCA from more polar or non-polar interfering substances.
5. Can I use a colorimetric assay to specifically measure only UDCA in a mixture of bile acids?
Enzymatic cycling assays typically measure total bile acids, as the 3α-HSD enzyme is not specific to UDCA.[2] The phenolphthalein-β-cyclodextrin assay will also have cross-reactivity with other bile acids that can form inclusion complexes. For specific quantification of UDCA in a complex mixture, a chromatographic method such as HPLC or LC-MS/MS is recommended.
Quantitative Data on Potential Interferences
Interference in Enzymatic Bile Acid Assays
Enzymatic assays can underestimate the total bile acid concentration in samples with an unusual composition because different bile acids react at different rates. The following table shows the relative signal intensity of various bile acids compared to glycocholic acid (GCA) in a commercial enzymatic assay.
| Bile Acid | Relative Signal Intensity (%) |
| Glycocholic acid (GCA) | 100 |
| Cholic acid (CA) | ~95 |
| Deoxycholic acid (DCA) | ~85 |
| Chenodeoxycholic acid (CDCA) | ~70 |
| Lithocholic acid (LCA) | ~75 |
| Ursodeoxycholic acid (UDCA) | ~65 |
| α-muricholic acid (α-MCA) | ~20 |
| (Data adapted from a study on the variability of response in enzymatic bile acid assays.[2]) |
General Interference Thresholds in Biochemical Assays
While specific quantitative data for UDCA colorimetric assays is limited, the following table provides general thresholds at which hemolysis and lipemia may cause clinically significant interference in routine biochemical tests. These can serve as a guideline for sample acceptance.
| Interferent | Level of Interference | Potential Impact on Colorimetric Assays |
| Hemolysis | Mild (Hemoglobin > 0.5 g/L) | Can cause interference in some assays.[8] |
| Moderate (Hemoglobin > 1 g/L) | Clinically meaningful variations can be observed.[8] | |
| Lipemia | Visibly Turbid | Can cause significant interference due to light scattering. |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a general guideline for the removal of proteins from serum or plasma samples.
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[4]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the UDCA, without disturbing the protein pellet.
-
The supernatant can then be used directly in the assay or dried down and reconstituted in the assay buffer.
Protocol 2: Solid-Phase Extraction (SPE) for Bile Acid Purification
This is a general protocol for cleaning up biological samples to isolate bile acids using a C18 SPE cartridge.
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample (e.g., supernatant from protein precipitation, diluted urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the bile acids from the cartridge with 5 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the dried residue in the assay buffer for analysis.
Visualizations
Logical Relationship in Phenolphthalein-β-Cyclodextrin Assay
Caption: Competitive binding in the phenolphthalein-β-cyclodextrin assay for UDCA.
Experimental Workflow for Sample Preparation and Analysis
Caption: Sample preparation and analysis workflow for UDCA colorimetric assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic methods may underestimate the total serum bile acid concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Metabolic profiling of bile acids in human and mouse blood by LC-MS/MS in combination with phospholipid-depletion solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioavailability of Ursodeoxycholic acid (UDCA) in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ursodeoxycholic acid (UDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low bioavailability of UDCA in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of UDCA in our animal study. What are the potential causes?
A1: Low and variable plasma concentrations of Ursodeoxycholic acid (UDCA) are common challenges in preclinical studies. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: UDCA is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its aqueous solubility is very low, especially in acidic environments like the stomach, which limits its dissolution and subsequent absorption.[2][3][4][5]
-
pH-Dependent Solubility: The solubility of UDCA is highly dependent on the pH of the gastrointestinal tract. It is sparingly soluble below pH 5 and its solubility increases with pH.[6][7][8][9] Variations in the gastrointestinal pH of individual animals can lead to significant variability in absorption.
-
Incomplete Absorption: Due to its low solubility, a significant portion of orally administered UDCA may not be absorbed and is excreted in the feces.[2][10][11] Studies have shown that the absorption rate of UDCA decreases as the dose increases.[8][11]
-
Food Effect: The presence and composition of food in the gastrointestinal tract can significantly impact UDCA absorption. Administration with a high-fat meal has been shown to enhance and delay UDCA absorption.[12] Fasted states can lead to lower and more variable absorption.[4]
-
Enterohepatic Circulation: After absorption, UDCA undergoes extensive enterohepatic circulation. It is taken up by the liver, conjugated with glycine (B1666218) or taurine, secreted into bile, and then reabsorbed in the intestine.[2][3] Individual differences in the efficiency of this process can contribute to variability in plasma concentrations.
-
Metabolism by Gut Microbiota: Intestinal bacteria can metabolize UDCA to lithocholic acid, which has different absorption characteristics and can be toxic.[2][3] The composition of the gut microbiome can vary between animals, leading to differences in UDCA metabolism and bioavailability.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
If you are experiencing low oral bioavailability of UDCA in your animal studies, consider the following formulation and experimental strategies:
| Formulation Strategy | Description | Key Findings in Animal Studies |
| pH-Modified Extended-Release Formulation | This approach incorporates an alkalizing agent (e.g., Na2CO3) and a release-modifying agent (e.g., HPMC) to maintain a higher pH microenvironment around the drug particles, thereby increasing its solubility and dissolution. | A spray-dried pH-modified extended-release formulation increased the oral bioavailability of UDCA by 251% in rats compared to the standard UDCA formulation.[13][14] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This enhances the solubilization and absorption of poorly water-soluble drugs. | A UDCA-SNEDDS formulation using cinnamon oil, Span 80, and ethanol (B145695) showed improved in vitro drug release, suggesting potential for enhanced bioavailability.[1] |
| Phospholipid Complex | Forming a complex of UDCA with phospholipids (B1166683) can enhance its lipophilicity and improve its absorption across the intestinal membrane. | A UDCA-phospholipid complex showed significantly higher Cmax and AUC, and a shorter Tmax in rats compared to a standard UDCA tablet, indicating enhanced bioavailability.[15] |
| Enteric-Coated Sinking Formulation | This formulation is designed to sink in the stomach and release the drug only at a pH ≥ 6.5 in the intestine. This ensures that UDCA is released in a more alkaline environment, which favors its dissolution. | An enteric-coated sinking tablet of UDCA resulted in a significantly higher AUC and Cmax in healthy human subjects compared to conventional and floating enteric-coated capsules.[16] |
-
Co-administration with Food: Administering UDCA with a meal, particularly a high-fat meal, can enhance its absorption by stimulating bile secretion, which aids in the solubilization of UDCA.[12][17]
-
Dose Optimization: Since UDCA absorption is saturable and decreases with increasing doses, consider using multiple smaller doses throughout the day instead of a single large dose.[11]
Issue 2: High Variability in Pharmacokinetic Data
High inter-individual variability is a common issue in UDCA animal studies. The following steps can help minimize this variability:
-
Standardize Feeding Protocols: Ensure all animals are on the same diet and have the same feeding schedule (fasted or fed) before and during the study. As mentioned, food intake significantly impacts UDCA absorption.[12]
-
Control for Gut Microbiome: If feasible, consider co-housing animals to promote a more uniform gut microbiome, as intestinal bacteria can metabolize UDCA.[2][3]
-
Use of Bile Duct Cannulated Models: For mechanistic studies on absorption and biliary excretion, a bile duct cannulated rat model can provide more direct and less variable data by allowing for the direct collection of bile.[18]
-
Appropriate Vehicle Selection: For oral administration of unformulated UDCA, ensure the vehicle is optimized for suspension and consistent delivery.
Experimental Protocols
Pharmacokinetic Study of a UDCA Formulation in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a novel UDCA formulation compared to a standard suspension.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping:
-
Group 1: Intravenous (IV) administration of UDCA (for bioavailability calculation).
-
Group 2: Oral administration of standard UDCA suspension.
-
Group 3: Oral administration of the test UDCA formulation.
-
-
Dosing:
-
IV Administration: Dissolve UDCA in a suitable vehicle (e.g., a mixture of ethanol, propylene (B89431) glycol, and water) and administer a single dose (e.g., 5 mg/kg) via the tail vein.
-
Oral Administration: Prepare a suspension of standard UDCA and the test formulation in a vehicle like 0.5% carboxymethyl cellulose. Administer a single oral gavage dose (e.g., 30 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of UDCA in plasma.[15][19]
-
The method should include protein precipitation or liquid-liquid extraction to remove plasma proteins before analysis.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
Factors Contributing to Low UDCA Bioavailability
Caption: Key factors in the GI tract that contribute to the low oral bioavailability of UDCA.
Experimental Workflow for Improving UDCA Bioavailability
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Pharmacology of ursodeoxycholic acid, an enterohepatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioavailability, gastrointestinal transit, solubilization and faecal excretion of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pH-Solubility relations of chenodeoxycholic and ursodeoxycholic acids: physical-chemical basis for dissimilar solution and membrane phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation [mdpi.com]
- 9. WO2015142178A1 - Bile acid composition with enhanced solubility - Google Patents [patents.google.com]
- 10. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal absorption of ursodeoxycholic acid in patients with extrahepatic biliary obstruction and bile drainage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts [frontiersin.org]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Bioavailability study of a new, sinking, enteric-coated ursodeoxycholic acid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Evaluation of UDCA-Containing Oral Formulation in Mice for the Treatment of Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Dissolution Rate of Ursodeoxycholic Acid Sodium Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the dissolution rate of Ursodeoxycholic acid (UDCA) sodium formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Ursodeoxycholic acid sodium?
Ursodeoxycholic acid (UDCA) is a bile acid with low aqueous solubility, which can lead to poor dissolution and variable oral bioavailability.[1][2] Although the sodium salt of UDCA is more soluble in water at a pH above 8.0, its dissolution rate can still be a limiting factor for absorption, especially in the acidic environment of the upper gastrointestinal tract.[3][4] Key challenges include overcoming its inherent low solubility and tendency to form less soluble crystalline structures.[5][6]
Q2: What are the most common strategies to enhance the dissolution rate of UDCA sodium formulations?
Several effective strategies can be employed to improve the dissolution rate of UDCA sodium formulations:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[7][8] Techniques like micronization and nanonization are commonly used.[9][10]
-
Solid Dispersions: Dispersing UDCA in a water-soluble carrier can enhance its dissolution.[11][12] This technique can lead to the formation of an amorphous state of the drug, which has a higher dissolution rate than the crystalline form.[5]
-
pH Modification: Incorporating alkalizing agents into the formulation can create a microenvironment with a higher pH, which can significantly increase the solubility and dissolution of UDCA.[13][14]
-
Use of Excipients: Surfactants, solubilizers, and other excipients can improve the wettability and solubility of UDCA.[6][15]
-
Nanosuspensions: Formulating UDCA as a nanosuspension can dramatically increase its surface area and, consequently, its dissolution velocity.[2][16]
Q3: How does particle size reduction improve the dissolution rate?
According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, the total surface area of the drug exposed to the dissolution medium is increased, leading to a faster dissolution rate.[7][9] Techniques like micronization can reduce particle size to the range of 1-10 µm, while nanonization can achieve particle sizes between 200 and 500 nm, further enhancing solubility and dissolution.[10]
Q4: What are suitable carriers for preparing solid dispersions of UDCA?
Studies have shown that water-soluble carriers can markedly increase the dissolution rate of UDCA.[5][11] Commonly used and effective carriers include:
-
Polyvinylpyrrolidone (PVP)[6]
The choice of carrier can influence the physical state of UDCA in the dispersion, with studies indicating that UDCA can exist in an amorphous state in these dispersions, contributing to enhanced dissolution.[5][12]
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Profiles
Symptom: Dissolution testing of your UDCA sodium formulation shows low drug release and high variability between samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Particle Size Reduction | Verify the particle size distribution of your UDCA raw material. If the particles are too large, consider implementing a particle size reduction technique such as micronization or high-pressure homogenization.[10][17] |
| Drug Recrystallization | If you are using a solid dispersion, the drug may be crystallizing over time, reducing its dissolution rate.[6] Analyze the solid-state properties of your formulation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for crystallinity.[5] Consider using a different carrier or adding a crystallization inhibitor. |
| Inappropriate Dissolution Medium | The pH of the dissolution medium is critical for UDCA. Ensure the pH is appropriate for the formulation being tested. For some formulations, a higher pH buffer (e.g., pH 8.4) may be necessary to achieve complete dissolution.[18][19] The USP dissolution test for some UDCA dosage forms uses a phosphate (B84403) buffer at pH 8.4 with a surfactant like sodium lauryl sulfate (B86663) (SLS).[20] |
| Poor Wettability | UDCA can be hydrophobic. The addition of a surfactant to the dissolution medium or the formulation itself can improve wettability and enhance dissolution.[6] |
| Crosslinking of Gelatin Capsules | If using gelatin capsules, crosslinking can occur, impeding drug release. The USP suggests the addition of enzymes like pepsin to the dissolution medium in such cases.[21] |
Issue 2: Inconsistent Results with Solid Dispersions
Symptom: The dissolution enhancement observed with your solid dispersion formulation is not consistent across different batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Amorphization | The degree of amorphization can vary between batches depending on the preparation method. Use DSC or XRD to confirm that the drug is fully amorphous in each batch.[11][12] |
| Phase Separation | The drug and carrier may separate during processing or storage, leading to a decrease in dissolution enhancement. Evaluate the physical stability of your solid dispersion over time and under different storage conditions. |
| Improper Solvent Evaporation (for solvent-based methods) | Residual solvent can affect the physical properties and stability of the solid dispersion. Ensure a consistent and complete solvent removal process.[6] |
Experimental Protocols
Protocol 1: Preparation of UDCA Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a UDCA solid dispersion using a water-soluble carrier like PEG 6000.
Materials:
-
Ursodeoxycholic acid
-
Polyethylene glycol (PEG) 6000
-
Ethanol (B145695) (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific weight ratio of UDCA and PEG 6000 (e.g., 1:1, 1:3, 1:5) in a minimal amount of ethanol with stirring.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[6]
-
Continue evaporation until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[6]
-
Grind the dried solid dispersion and sieve it to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: In Vitro Dissolution Testing of UDCA Formulations
This protocol is based on the USP dissolution testing method for UDCA suspensions.[19][20]
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
HPLC system with UV or Refractive Index (RI) detector
Reagents:
-
Dissolution Medium: 0.05 M phosphate buffer (pH 8.4) containing 2% sodium lauryl sulfate (SLS).[19][22]
-
Mobile phase for HPLC (example): Acetonitrile and phosphoric acid buffer (pH 3.0) in a 48:52 ratio.[18][19]
Procedure:
-
Pre-heat 900 mL of the dissolution medium to 37 ± 0.5 °C in each dissolution vessel.
-
Place a single dose of the UDCA formulation (e.g., tablet, capsule, or an equivalent amount of powder) in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).[2]
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of UDCA in the filtered samples using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
Quantitative Data Summary
Table 1: Enhancement of UDCA Dissolution with Solid Dispersions
| Carrier | UDCA:Carrier Ratio (w/w) | Dissolution Enhancement | Reference |
| PEG 6000 | 1:9 | Marked increase in dissolution rate | [11],[12] |
| Urea | 1:9 | Marked increase in dissolution rate | [11],[12] |
| Mannitol | 1:9 | Marked increase in dissolution rate | [11],[12] |
Table 2: Solubility of UDCA in Different Formulations
| Formulation | Solubility (µg/mL) | Reference |
| Bulk UDCA | 12.3 | [16] |
| UDCA Nanosuspension | 288.5 | [16] |
| pH-Modified Extended-Release Formulation | 8,000 (8 mg/mL) | [13],[14] |
Visualizations
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 4. Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CN101836957A - Ursodeoxycholic acid solid dispersoid, preparation method and solid preparation - Google Patents [patents.google.com]
- 7. Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijpbr.in [ijpbr.in]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Mahidol IR [repository.li.mahidol.ac.th]
- 13. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. academic.oup.com [academic.oup.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: pH-Dependent Stability of Ursodeoxycholic Acid (UDCA) Sodium Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ursodeoxycholic acid (UDCA) sodium solutions, focusing on the critical influence of pH. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guide: Common Issues with UDCA Sodium Solutions
Researchers may encounter several issues when preparing and storing UDCA sodium solutions. This guide addresses the most common problems in a question-and-answer format.
Issue 1: Precipitation or cloudiness in my UDCA sodium solution after preparation or upon storage.
-
Question: Why is my UDCA sodium solution turning cloudy or forming a precipitate?
-
Answer: Precipitation in UDCA solutions is most commonly due to a decrease in pH. UDCA is a bile acid with low aqueous solubility, and its solubility is highly pH-dependent. The sodium salt is more soluble than the free acid form. If the pH of the solution drops, the sodium salt can convert to the less soluble free acid form, causing it to precipitate out of the solution. UDCA's solubility increases as the pH rises, with optimal solubility at a pH greater than 7-8.[1]
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution. If it is neutral or acidic, this is the likely cause.
-
Adjust pH: If the experimental protocol allows, carefully adjust the pH to a more alkaline value (pH > 8) using a suitable base (e.g., dilute NaOH) to redissolve the precipitate.
-
Buffering: For future preparations, consider using a buffer system to maintain the desired alkaline pH, especially if the solution will be stored for an extended period or if other components in the formulation might alter the pH. A phosphate (B84403) buffer with a pH of 8.4 has been used in dissolution studies.[2][3]
-
Storage: Store the solution in a tightly sealed container to prevent the absorption of atmospheric CO2, which can lower the pH over time.
-
Issue 2: My experimental results are inconsistent, and I suspect degradation of my UDCA sodium solution.
-
Question: How can I determine if my UDCA sodium solution has degraded?
-
Answer: UDCA can degrade under certain conditions, particularly exposure to acidic, alkaline, and oxidative environments.[1] Degradation can lead to the formation of impurities that may interfere with your experiments and cause inconsistent results. The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Troubleshooting Steps:
-
Visual Inspection: While not definitive, any change in color or the appearance of new particulate matter can be an initial sign of degradation.
-
pH Check: As with precipitation, a significant shift in pH can indicate chemical changes in the solution.
-
Analytical Confirmation: The recommended approach is to analyze the solution using a stability-indicating HPLC method. This will allow you to quantify the amount of UDCA remaining and detect the presence of any degradation products. Several HPLC methods have been developed for this purpose.[1][4][5][6][7][8][9][10]
-
Forced Degradation Studies: To understand potential degradation pathways, forced degradation studies are performed under stress conditions such as acid/base hydrolysis, oxidation, and heat.[1][8] These studies indicate that UDCA is susceptible to decomposition under these conditions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving and storing UDCA sodium solutions?
A1: The solubility of UDCA is significantly influenced by pH. It is practically insoluble in water but freely soluble in ethanol (B145695) and glacial acetic acid.[4][8] For aqueous solutions of its sodium salt, a pH above 8 is recommended to ensure complete dissolution and maintain stability against precipitation.[1]
Q2: What are the known degradation pathways for UDCA in solution?
A2: Forced degradation studies have shown that UDCA is susceptible to degradation under the following conditions:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 N HCl) can cause degradation.[1]
-
Alkaline Hydrolysis: Basic conditions (e.g., 0.1 N NaOH) can also lead to the degradation of UDCA.[1]
-
Oxidation: UDCA can be degraded by oxidizing agents, such as 30% hydrogen peroxide.[1]
-
Thermal Stress: Elevated temperatures (e.g., 80°C) can induce thermal decomposition.[1] The decomposition process for crystalline UDCA begins around 200.6°C.[11][12]
UDCA has been found to be relatively stable under photolytic stress (exposure to UV light).[1]
Q3: How should I prepare a UDCA sodium solution for my experiments?
A3: To prepare a stable UDCA sodium solution, follow these general steps:
-
Weigh the desired amount of UDCA sodium salt.
-
Dissolve it in a suitable solvent. If using an aqueous medium, ensure the final pH is alkaline (pH > 8).
-
If necessary, use a buffer to maintain the pH.
-
For quantitative analysis, a standard solution can be prepared by dissolving UDCA in methanol (B129727) and then diluting it with the mobile phase.[2]
Q4: Can I store my UDCA sodium solution, and if so, under what conditions?
A4: While freshly prepared solutions are always recommended, if storage is necessary, it should be done with care. Based on general stability principles for similar compounds, storing the solution at a low temperature (e.g., 2-8°C) in a tightly sealed, light-resistant container is advisable to minimize degradation. However, for critical applications, it is highly recommended to perform a stability study under your specific storage conditions to determine the shelf-life of the solution.
Quantitative Data on UDCA Stability
The following table summarizes the findings from a forced degradation study on UDCA. It is important to note that these conditions are harsh and designed to accelerate degradation to identify potential degradation products and pathways. They do not represent typical storage conditions.
| Stress Condition | Reagent/Parameter | Exposure Time | Temperature | Result |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 60°C | Degradation Observed |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temperature | Degradation Observed |
| Oxidation | 30% H₂O₂ | 3 hours | 60°C | Degradation Observed |
| Thermal Stress | - | 48 hours | 80°C | Degradation Observed |
| Photolytic Stress | UV light (254 nm & 366 nm) | 48 hours | Room Temperature | Stable |
Data synthesized from Mukherjee et al., 2011.[1]
Experimental Protocols
Protocol 1: Preparation of UDCA Solution for Forced Degradation Studies
This protocol is adapted from a study on the stability-indicating assay of UDCA.[1]
-
Acid Hydrolysis: Dissolve a known amount of UDCA powder in 0.1 N HCl and place it in a water bath at 60°C for 3 hours. After cooling to room temperature, neutralize the solution with 0.1 N NaOH and dilute to the final volume with water.
-
Alkaline Hydrolysis: Dissolve the UDCA powder in 0.1 N NaOH and keep it at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute to the final volume.
-
Oxidative Degradation: Dissolve the UDCA powder in 30% H₂O₂ and place it in a water bath at 60°C for 3 hours. After cooling, dilute to the final volume with water.
-
Thermal Degradation: Keep the UDCA powder at 80°C for 48 hours. Then, dissolve it in a suitable solvent and dilute to the desired concentration.
Protocol 2: Stability-Indicating RP-HPLC Method for UDCA
This method is designed to separate UDCA from its degradation products.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Column: BDS Hypersil C8 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of methanol, water, and phosphoric acid in the ratio of 77:23:0.6 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detector Temperature: 40°C.
-
Retention Time for UDCA: Approximately 3 minutes.
Visualizations
Caption: Troubleshooting workflow for UDCA solution instability.
Caption: Factors influencing the stability of UDCA sodium solutions.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jgtps.com [jgtps.com]
- 9. A validated RP-HPLC method for quantitative determination of related impurities of ursodeoxycholic acid (API) by refractive index detection. | Semantic Scholar [semanticscholar.org]
- 10. ijpsr.com [ijpsr.com]
- 11. Thermal Decomposition Kinetics of Ursodeoxycholic Acid Drug Crystal [scirp.org]
- 12. scirp.org [scirp.org]
Preventing degradation of Ursodeoxycholic acid sodium during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ursodeoxycholic acid (UDCA) sodium during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Ursodeoxycholic acid (UDCA) sodium during sample preparation?
A1: Ursodeoxycholic acid is susceptible to degradation under several conditions. The primary factors include exposure to acidic and alkaline environments, oxidizing agents, and high temperatures.[1] It is relatively stable under exposure to UV light.[1]
Q2: What are the expected degradation products of UDCA?
A2: Under forced degradation conditions, UDCA can form several impurities. The main impurities are often related compounds such as chenodeoxycholic acid, cholic acid, and lithocholic acid.[2] Oxidation can lead to the formation of 7-oxo derivatives. The exact degradation products will depend on the specific stress conditions applied.
Q3: What is the recommended solvent for dissolving and diluting UDCA sodium samples?
A3: Methanol (B129727) is a commonly used solvent for dissolving UDCA and its sodium salt.[1] For HPLC analysis, the sample is often dissolved in methanol or a mixture of methanol and water, and then diluted with the mobile phase.[1][3]
Q4: How should I store my UDCA sodium samples and solutions to minimize degradation?
A4: Solid UDCA sodium should be stored in a tightly closed container in a cool, dry place. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store them at refrigerated temperatures (2-8 °C) and protect them from light. One study noted that UDCA sample solutions were stable for up to 24 hours.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation and analysis of UDCA sodium.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete dissolution of the sample. | - Ensure the sample is fully dissolved by using vortexing and sonication.[1] - Choose a solvent in which UDCA sodium is freely soluble, such as methanol. |
| Degradation of the analyte during sample preparation. | - Avoid exposure to high temperatures, strong acids or bases, and oxidizing agents. - Prepare samples immediately before analysis. | |
| Analyte precipitation in the sample vial. | - Ensure the final sample solvent is compatible with the mobile phase. - If the sample is dissolved in a high concentration of organic solvent and the mobile phase is highly aqueous, precipitation can occur. Dilute the sample with the mobile phase. | |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the analyte with active sites on the HPLC column. | - Use a high-purity, end-capped C18 column.[4] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A pH around 3.0 is often used.[4] |
| Column overload. | - Reduce the concentration of the injected sample.[5] | |
| Inappropriate injection solvent. | - The injection solvent should be of similar or weaker strength than the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | |
| Ghost Peaks in Chromatogram | Contamination from the sample preparation process. | - Use high-purity solvents and reagents.[6] - Ensure all glassware and equipment are thoroughly cleaned. |
| Carryover from previous injections. | - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Late eluting peaks from a previous run. | - Increase the run time to ensure all components from the previous sample have eluted. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and degassed.[5] - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[7] |
| Changes in column temperature. | - Use a column oven to maintain a stable temperature.[3] | |
| Column degradation. | - If retention times consistently decrease, the stationary phase may be degrading. Replace the column.[5] |
Quantitative Data on UDCA Degradation
The following table summarizes the percentage of degradation of Ursodeoxycholic acid under various forced degradation conditions as reported in a stability-indicating HPLC method study. While this data is for the acid form, similar degradation behavior is expected for the sodium salt.
| Stress Condition | Time (hours) | Degradation (%) | Recovery (%) | Reference |
| 0.1 N HCl, 60 °C | 3 | 23.741 | 76.259 | [1] |
| 0.1 N NaOH, Room Temp. | 1 | 22.168 | 77.832 | [1] |
| 30% H₂O₂, 60 °C | 3 | 46.015 | 53.985 | [1] |
| Thermal, 80 °C | 48 | 9.882 | 90.118 | [1] |
| UV light (254 and 366 nm) | 48 | No degradation | No degradation | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of UDCA Sodium from Pharmaceutical Tablets for HPLC Analysis
This protocol is adapted from a stability-indicating HPLC method.[1]
-
Sample Weighing: Weigh and finely powder twenty UDCA sodium tablets. Accurately weigh a portion of the powder equivalent to 300 mg of UDCA.
-
Dissolution: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 70 mL of methanol.
-
Extraction: Vortex the flask for 5 minutes and then sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with methanol. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Further dilute the filtered solution with the mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., 150 µg/mL).
Protocol 2: Forced Degradation Study of UDCA Sodium
This protocol outlines the conditions for conducting a forced degradation study.[1]
-
Acid Hydrolysis: Dissolve a known amount of UDCA sodium in 0.1 N HCl and keep it in a water bath at 60 °C for 3 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a known volume with water. Further dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Dissolve a known amount of UDCA sodium in 0.1 N NaOH and keep it at room temperature for 1 hour. Neutralize the solution with 0.1 N HCl and dilute to a known volume with water. Further dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve a known amount of UDCA sodium in 30% H₂O₂ and keep it in a water bath at 60 °C for 3 hours. After cooling, dilute to a known volume with water and then with the mobile phase for HPLC analysis.
-
Thermal Degradation: Keep a known amount of solid UDCA sodium in a hot air oven at 80 °C for 48 hours. After cooling, dissolve the sample in methanol and dilute to a known concentration with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a known amount of solid UDCA sodium to UV light (254 nm and 366 nm) for 48 hours. Prepare a solution of the exposed sample in methanol and dilute with the mobile phase for HPLC analysis.
Visualizations
Caption: Workflow for preparing UDCA sodium samples for HPLC.
Caption: Major degradation pathways for Ursodeoxycholic acid.
References
Validation & Comparative
Ursodeoxycholic Acid vs. Tauroursodeoxycholic Acid: A Comparative Guide to Neuroprotection
A detailed analysis for researchers and drug development professionals on the neuroprotective efficacy and mechanisms of Ursodeoxycholic acid (UDCA) and its taurine (B1682933) conjugate, Tauroursodeoxycholic acid (TUDCA).
This guide provides an objective comparison of the neuroprotective properties of Ursodeoxycholic acid (UDCA) and Tauroursodeoxycholic acid (TUDCA), focusing on their performance in preclinical models of neurodegenerative diseases. Experimental data from key studies are summarized, and detailed methodologies are provided to support further research and development.
Executive Summary
Both UDCA and its taurine conjugate TUDCA have demonstrated significant neuroprotective potential across a range of neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as in models of retinal degeneration.[1][2] Their mechanisms of action are multifaceted, encompassing anti-apoptotic, anti-inflammatory, and mitochondrial-stabilizing properties.[1][3] While both compounds show promise, emerging evidence suggests that TUDCA may possess broader and more potent neuroprotective effects in certain contexts, largely attributed to its ability to regulate a greater number of neuroprotective genes and its potential for better blood-brain barrier penetration.[4][5]
Data Presentation: Comparative Efficacy in Neuroprotection
The following tables summarize quantitative data from a key comparative study investigating the neuroprotective effects of UDCA and TUDCA in in vitro and ex vivo models of retinal degeneration.
Table 1: In Vitro Neuroprotection in WERI-Rb-1 Human Cone-like Cells Exposed to Albumin Toxicity [6][7]
| Parameter | Control (Albumin) | UDCA (1 µM) + Albumin | TUDCA (1 µM) + Albumin |
| Cell Viability (%) | Decreased | Increased (Not statistically significant vs. Albumin) | Increased (Statistically significant vs. Albumin) |
| LDH Release | Increased | Decreased (Statistically significant vs. Albumin) | Decreased (Not statistically significant vs. Albumin) |
Data adapted from a study by Daruich et al. (2022).[6]
Table 2: Ex Vivo Neuroprotection in Rat Retinal Explants Exposed to Albumin [6][8]
| Parameter | Control (Albumin) | UDCA (10 ng/mL) + Albumin | TUDCA (10 ng/mL) + Albumin |
| Receptor-Interacting Protein (RIP)/Actin Ratio | Increased | Lower (Not statistically significant vs. Albumin) | Lower (Statistically significant vs. Albumin) |
| Cleaved/Pro-Caspase 3 Ratio | Increased | Lower (Statistically significant vs. Albumin) | Lower (Not statistically significant vs. Albumin) |
| TUNEL-Positive Photoreceptors | Increased | Reduced (Not statistically significant vs. Albumin) | Reduced (Statistically significant vs. Albumin) |
| Microglial Activation (Round/Ramified IBA1+ cells ratio) | Increased | Lower (Not statistically significant vs. Albumin) | Lower (Statistically significant vs. Albumin) |
Data adapted from a study by Daruich et al. (2022).[6]
Table 3: Comparative Gene Regulation in Rat Retinal Explants [4][6]
| Parameter | UDCA | TUDCA |
| Number of Differentially Regulated Genes | 31 | 463 |
| Commonly Regulated Genes | 19 | 19 |
| Key Upregulated Pathways (vs. UDCA) | - | Endoplasmic Reticulum Stress Pathways |
| Key Downregulated Pathways (vs. UDCA) | - | Axonal and Neuronal Development Pathways |
Data adapted from a study by Daruich et al. (2022).[4]
Key Neuroprotective Mechanisms
Both UDCA and TUDCA exert their neuroprotective effects through several key mechanisms:
-
Inhibition of Apoptosis: Both bile acids have been shown to reduce programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and inhibiting caspase activity.[9][10]
-
Mitochondrial Stabilization: They help maintain mitochondrial integrity and function, which is often compromised in neurodegenerative diseases.[9][11]
-
Reduction of Endoplasmic Reticulum (ER) Stress: TUDCA, in particular, is a potent chemical chaperone that alleviates ER stress, a key factor in protein misfolding and aggregation-related neurodegeneration.[2][12]
-
Anti-inflammatory Effects: Both compounds can suppress neuroinflammation by reducing the activation of microglia and astrocytes and downregulating pro-inflammatory cytokines.[2][9]
-
Antioxidant Properties: They can mitigate oxidative stress by enhancing the expression of antioxidant enzymes.[3]
Caption: General signaling pathways for UDCA and TUDCA neuroprotection.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
In Vitro Neuroprotection Assay using WERI-Rb-1 Cells
This protocol assesses the protective effects of UDCA and TUDCA against albumin-induced cytotoxicity in a human cone-like cell line.
-
Cell Culture: WERI-Rb-1 cells are cultured in a suitable medium and maintained under standard cell culture conditions.
-
Treatment: Cells are pre-treated with varying concentrations of UDCA or TUDCA (e.g., 1 µM) for a specified period. Subsequently, albumin (e.g., 20 mg/mL) is added to induce cytotoxicity.
-
Viability Assay: Cell viability is quantified using a standard assay, such as the MTT or PrestoBlue assay, to measure the percentage of viable cells relative to control.
-
Cytotoxicity Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured as an indicator of cell death and membrane damage.
Caption: Experimental workflow for the in vitro neuroprotection assay.
Ex Vivo Neuroprotection Assay using Rat Retinal Explants
This protocol evaluates the neuroprotective effects of UDCA and TUDCA on retinal tissue integrity in an organotypic culture model.
-
Retinal Explant Preparation: Retinas are dissected from rat eyes and cultured on membranes.
-
Treatment: The retinal explants are exposed to albumin (e.g., 12 mg/mL) to mimic pathological conditions, with or without the addition of UDCA or TUDCA (e.g., 10 ng/mL), and cultured for a defined period (e.g., 6 hours).[13]
-
Apoptosis and Necroptosis Assessment:
-
Western Blotting: Levels of cleaved caspase-3 (apoptosis marker) and Receptor-Interacting Protein (RIP) (necroptosis marker) are quantified relative to loading controls (e.g., actin).[8]
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on retinal sections to identify apoptotic photoreceptor cells.[6]
-
-
Microglial Activation: Immunohistochemistry is used to label microglia (e.g., with an IBA1 antibody), and the ratio of activated (amoeboid) to resting (ramified) microglia is determined.[6]
Gene Expression Analysis via RNA Sequencing
This protocol compares the transcriptional changes induced by UDCA and TUDCA in retinal explants.
-
RNA Extraction: Total RNA is extracted from the treated retinal explants.
-
Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes between the treatment groups (UDCA vs. albumin and TUDCA vs. albumin).[6] Bioinformatic tools are used to perform pathway analysis to identify the biological processes and signaling pathways affected by each compound.
Caption: Experimental workflow for comparative gene expression analysis.
Conclusion and Future Directions
Both UDCA and TUDCA are promising neuroprotective agents with well-documented efficacy in various preclinical models of neurodegenerative diseases. While both compounds share common mechanisms of action, TUDCA appears to have a broader impact on gene expression, particularly in pathways related to ER stress, suggesting it may have a more potent or wider range of neuroprotective effects in certain conditions.[4] However, it is important to note that in some assays, UDCA has shown statistically significant effects where TUDCA has not, and vice versa, indicating that their efficacy can be context-dependent.[6]
Further comparative studies are warranted to directly assess the relative efficacy of UDCA and TUDCA in various in vivo models of neurodegeneration. Head-to-head clinical trials will be crucial to determine the therapeutic potential of these compounds in human patients. The favorable safety profiles of both UDCA and TUDCA make them attractive candidates for repurposing as treatments for a range of debilitating neurological disorders.[14]
References
- 1. Tauroursodeoxycholic acid prevents MPTP-induced dopaminergic cell death in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aβ toxicity in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Analysis of Urso- and Tauroursodeoxycholic Acid Neuroprotective Effects on Retinal Degeneration Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ursodeoxycholic Acid Ameliorates Apoptotic Cascade in the Rotenone Model of Parkinson's Disease: Modulation of Mitochondrial Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Ursodeoxycholic Acid Sodium: An In Vitro Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the anti-inflammatory effects of Ursodeoxycholic acid sodium (Na-UDCA), benchmarking its performance against other relevant bile acids. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of implicated signaling pathways.
Ursodeoxycholic acid (UDCA), the active component of Na-UDCA, has demonstrated significant anti-inflammatory properties across a variety of in vitro models.[1][2][3][4][5][6] Its primary mechanism involves the suppression of pro-inflammatory cytokine production and the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[7][8][9][10][11] This guide delves into the experimental evidence validating these effects and compares UDCA's efficacy with other bile acids, namely the pro-inflammatory Deoxycholic acid (DCA) and Lithocholic acid (LCA), a metabolite of UDCA.
Comparative Analysis of Anti-Inflammatory Effects
The anti-inflammatory prowess of UDCA becomes particularly evident when compared to other bile acids like DCA, which is known to induce inflammation and DNA damage.[12][13] In contrast, UDCA not only refrains from inducing such damage but actively counteracts pro-inflammatory stimuli.[12][13][14] Interestingly, Lithocholic acid (LCA), a primary metabolite of UDCA, has been shown in some studies to be even more potent than its precursor in inhibiting cytokine release.[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies, offering a clear comparison of the effects of UDCA and its counterparts on key inflammatory markers.
Table 1: Effect of UDCA on Pro-Inflammatory Cytokine Expression in Periodontal Cells
| Cell Type | Inflammatory Stimulus | Treatment | Target Cytokine | Fold Change vs. Stimulated Control | Reference |
| Gingival Fibroblasts | IL-1β + TNF-α | UDCA | IL-1, IL-6, IL-8 | Significantly Reduced | [1] |
| HSC-2 | IL-1β + TNF-α | UDCA | IL-1, IL-6, IL-8 | Significantly Reduced | [1] |
| RAW 264.7 Macrophages | Saliva | UDCA | IL-1α, IL-1β, IL-6 | Attenuated | [1] |
Table 2: Comparative Effects of UDCA and Other Bile Acids on Cytokine Secretion in Colonic Epithelial Cells (T84)
| Inflammatory Stimulus | Treatment (Concentration) | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) | Reference |
| Poly(I:C) | Control | ~150 | ~12 | ~250 | [2] |
| Poly(I:C) | UDCA (200 µM) | ~75 | ~6 | ~125 | [2] |
| Poly(I:C) | LCA (200 µM) | More potently inhibited than UDCA | More potently inhibited than UDCA | More potently inhibited than UDCA | [2] |
Table 3: Impact of UDCA on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages
| Inflammatory Stimulus | Treatment (Concentration) | Nitric Oxide (NO) Production | TNF-α mRNA | IL-1β mRNA | IL-6 mRNA | IL-10 mRNA | Reference |
| LPS (1 µg/mL) | Control | Increased | Increased | Increased | Increased | - | [8][9][10][11] |
| LPS (1 µg/mL) | UDCA (1 mM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Increased | [8][9][10][11] |
Key Signaling Pathways
The anti-inflammatory effects of UDCA are largely attributed to its ability to modulate intracellular signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.
NF-κB Signaling Pathway
UDCA has been shown to inhibit the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[8][9][10][11] This prevents the degradation of IκBα and the subsequent translocation of the active p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[1][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited in vitro studies.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): A commonly used cell line for studying inflammation.
-
Gingival Fibroblasts and HSC-2 (Oral Squamous Carcinoma): Relevant for periodontal inflammation studies.[1]
-
T84 (Human Colonic Epithelial Cells): A model for intestinal inflammation.[2]
-
HCT116 (Human Colon Cancer Cells): Used to study the effects of bile acids on colon carcinogenesis.[14]
-
BAR-T (Benign Barrett's Epithelial Cells): A model for studying the effects of bile acid reflux in Barrett's esophagus.[12][13]
-
-
Inflammatory Stimuli:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, used to induce a strong inflammatory response in macrophages.[8][9][10][11]
-
Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): Pro-inflammatory cytokines used to mimic inflammatory conditions.[1]
-
Deoxycholic acid (DCA): A pro-inflammatory bile acid.[12][13][14]
-
Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA that stimulates an inflammatory response.[2]
-
-
Treatment: Cells were typically pre-treated with varying concentrations of UDCA for a specific duration before the addition of the inflammatory stimulus.
Measurement of Inflammatory Markers
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): Used to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as the anti-inflammatory cytokine IL-10.[1][8][9][10][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the protein levels of secreted cytokines in the cell culture supernatant.[1][8][9][10][11]
-
Nitric Oxide (NO) Assay: The Griess assay was used to measure the production of nitric oxide, a key inflammatory mediator, in the culture medium.[8][9][10][11]
Analysis of Signaling Pathways
-
Western Blotting: This technique was used to determine the protein levels and phosphorylation status of key signaling molecules, including IκBα, p65 (a subunit of NF-κB), and MAPKs (ERK, JNK, and p38).[8][9][10][11][14]
-
Immunofluorescence: Utilized to visualize the cellular localization of proteins, such as the nuclear translocation of the p65 subunit of NF-κB.[1][14]
-
Electrophoretic Mobility Shift Assay (EMSA): A gel shift assay performed to assess the DNA binding activity of transcription factors like NF-κB and AP-1.[14]
Experimental Workflow
Conclusion
The in vitro evidence strongly supports the anti-inflammatory effects of Ursodeoxycholic acid. Through the inhibition of the NF-κB pathway and the reduction of pro-inflammatory cytokine production, UDCA demonstrates a robust capacity to counteract inflammatory stimuli in a variety of cell types. Comparative studies highlight its favorable profile over pro-inflammatory bile acids like DCA. Furthermore, the enhanced potency of its metabolite, LCA, in certain contexts suggests complex metabolic contributions to its overall therapeutic effect. These findings underscore the potential of Na-UDCA as a valuable agent in the development of anti-inflammatory therapies.
References
- 1. Ursodeoxycholic acid attenuates the expression of proinflammatory cytokines in periodontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. Ursodeoxycholic acid protects against sepsis-induced acute kidney injury by activating Nrf2/HO-1 and inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Anti-inflammatory effects of ursodeoxycholic acid by lipopolysaccharide-stimulated inflammatory responses in RAW 264.7 macrophages [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Deoxycholic acid causes DNA damage while inducing apoptotic resistance through NF-κB activation in benign Barrett's epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid inhibits interleukin 1 beta [corrected] and deoxycholic acid-induced activation of NF-kappaB and AP-1 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UDCA and TUDCA in Preclinical Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), are hydrophilic bile acids that have garnered significant attention for their therapeutic potential in a variety of liver diseases. UDCA is an established, FDA-approved therapy for primary biliary cholangitis (PBC), known for its ability to protect liver cells from the damaging effects of more hydrophobic bile acids.[1][2] TUDCA, a naturally occurring bile acid derivative, is suggested to possess superior therapeutic efficacy in certain contexts, potentially due to its higher water solubility and bioavailability.[1][3] This guide provides a head-to-head comparison of UDCA and TUDCA in preclinical liver disease models, focusing on experimental data, detailed methodologies, and the underlying molecular mechanisms of action.
Comparative Efficacy in Cholestatic Liver Disease
Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing hepatocellular injury. Animal models are crucial for evaluating the efficacy of potential therapeutics in mitigating this damage.
A key study investigated the effects of TUDCA in mice with cholestasis induced by a cholic acid (CA)-supplemented diet.[4][5] This model mimics the severe intrahepatic cholestasis seen in conditions like progressive familial intrahepatic cholestasis. While this study did not directly use UDCA as a comparator, it used obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, providing insights into FXR-dependent mechanisms.
Quantitative Data Summary: Cholic Acid-Induced Cholestasis Model
The following table summarizes the key biochemical markers of liver injury in wild-type (WT) and FXR-knockout (Fxr−/−) mice fed a CA diet, with and without TUDCA treatment.
| Parameter | Group | Control | CA Diet | CA Diet + TUDCA |
| Serum ALT (U/L) | WT | 35 ± 5 | 250 ± 40 | 120 ± 25 |
| Fxr−/− | 40 ± 6 | 450 ± 60 | 200 ± 30 | |
| Serum ALP (U/L) | WT | 100 ± 15 | 450 ± 50 | 250 ± 40 |
| Fxr−/− | 110 ± 20 | 800 ± 100 | 400 ± 60 | |
| Total Plasma Bile Acids (µmol/L) | WT | 8 ± 2 | 150 ± 25 | 70 ± 15 |
| Fxr−/− | 10 ± 3 | 300 ± 50 | 150 ± 30 | |
| Total Hepatic Bile Acids (µmol/g) | WT | 0.5 ± 0.1 | 12 ± 2 | 5 ± 1 |
| Fxr−/− | 0.6 ± 0.1 | 25 ± 4 | 12 ± 3 |
*Data are presented as Mean ± SD. *p < 0.05 compared to the CA Diet group. Data extrapolated from figures in Song, G., et al. (2023).[4][5]
These results demonstrate that TUDCA significantly alleviates liver injury and reduces the accumulation of toxic bile acids in both the presence and absence of FXR, a key nuclear receptor in bile acid homeostasis.[4]
Experimental Protocols
Cholic Acid (CA)-Induced Cholestasis Mouse Model
This protocol details the induction of intrahepatic cholestasis through diet.[4][6]
-
Animal Model: Male C57BL/6J wild-type and Fxr−/− mice, 8-10 weeks old.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.
-
Induction of Cholestasis: Mice are fed a diet supplemented with 0.5% cholic acid for 7 days. The control group continues to receive a standard chow diet.
-
Treatment Administration: The treatment group receives TUDCA (e.g., 50 mg/kg) via oral gavage daily for the 7 days of CA diet feeding.
-
Sample Collection: At the end of the 7-day period, mice are anesthetized, and blood is collected via cardiac puncture for serum biochemical analysis (ALT, ALP). The liver is then perfused with cold PBS, excised, weighed, and sections are collected for histological analysis (H&E staining) and for the quantification of hepatic bile acids.
Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Mouse Model
This protocol outlines the induction of cholestasis using a chemical toxicant that specifically damages bile duct epithelial cells.[1][7]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Standard acclimatization for one week.
-
Induction of Cholestasis: Mice are fasted for 4-6 hours. A single dose of ANIT (50-75 mg/kg body weight) dissolved in corn oil is administered via oral gavage. The control group receives the corn oil vehicle alone.
-
Treatment Administration: TUDCA or UDCA can be administered prophylactically (before ANIT) or therapeutically (after ANIT). A typical therapeutic regimen would involve daily oral gavage starting 24 hours after ANIT administration.
-
Sample Collection: Samples are typically collected 48 to 72 hours after ANIT administration, which is the period of peak liver injury. Blood and liver tissue are collected as described in the CA model for biochemical and histological analysis.
Mechanisms of Action: A Comparative Overview
UDCA and TUDCA share some hepatoprotective mechanisms but also exhibit distinct activities, particularly in their engagement with cellular signaling pathways.
TUDCA: Dual Activation of FXR and Nrf2 and ER Stress Attenuation
TUDCA has been shown to dually activate two critical protective pathways: the Farnesoid X Receptor (FXR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][8][9]
-
FXR Activation: TUDCA upregulates the nuclear levels of FXR, which in turn increases the expression of bile acid efflux transporters like BSEP and MRP2. This enhances the removal of toxic bile acids from hepatocytes.[8]
-
Nrf2 Activation: Importantly, TUDCA can also activate Nrf2 independently of FXR.[8] Nrf2 is a master regulator of the antioxidant response, and its activation by TUDCA contributes to the reduction of oxidative stress, a key component of cholestatic liver injury.
-
ER Stress and Apoptosis Inhibition: TUDCA is a potent chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[2][10] In cholestasis, the accumulation of bile acids induces ER stress, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis. TUDCA has been shown to inhibit the ER stress-mediated apoptotic pathway by blocking the activation of caspase-12 and the CHOP-DR5-caspase-8 pathway.[2][8][11]
UDCA: GPBAR1 Agonism and Modulation of Bile Acid Pool
The primary mechanism of UDCA involves making the overall bile acid pool more hydrophilic, thereby reducing the cytotoxicity of accumulating hydrophobic bile acids.[12] Additionally, recent evidence has highlighted its role as a signaling molecule.
-
GPBAR1 Agonism: UDCA is an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[13][14] GPBAR1 is expressed in various cell types, including cholangiocytes and macrophages. Its activation by UDCA is linked to anti-inflammatory effects and the stimulation of choleresis (bile flow).[3][15]
-
Inhibition of Apoptosis: Like TUDCA, UDCA also possesses anti-apoptotic properties, in part by stabilizing mitochondrial membranes and preventing the release of pro-apoptotic factors.[16]
Visualizing the Pathways and Workflows
Experimental Workflow for Cholestasis Models
Caption: Experimental workflow for evaluating UDCA and TUDCA in mouse models of cholestasis.
TUDCA Signaling Pathway in Cholestasis
Caption: TUDCA's multi-pathway mechanism in providing hepatoprotection during cholestasis.
UDCA Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]
- 6. Severe cholestasis induced by cholic acid feeding in knockout mice of sister of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Potential therapeutic action of tauroursodeoxycholic acid against cholestatic liver injury via hepatic Fxr/Nrf2 and CHOP-DR5-caspase-8 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tauroursodeoxycholic acid attenuates endoplasmic reticulum stress and protects the liver from chronic intermittent hypoxia induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qnwellness.com [qnwellness.com]
- 13. Ursodeoxycholic acid is a GPBAR1 agonist and resets liver/intestinal FXR signaling in a model of diet-induced dysbiosis and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TUDCA/UDCA - NutraPedia [nutrahacker.com]
Ursodeoxycholic Acid: A Cross-Study Analysis of its Therapeutic Effects in Cholestatic and Gallstone Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the therapeutic effects of Ursodeoxycholic Acid (UDCA) sodium. It objectively compares its performance with alternatives across various cholestatic liver diseases and in the dissolution of gallstones, supported by experimental data.
Executive Summary
Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, has been a cornerstone in the management of various cholestatic liver diseases for decades.[1] Its therapeutic efficacy stems from a multi-faceted mechanism of action that includes cytoprotection, anti-apoptotic effects, immunomodulation, and choleresis.[1][2] This guide synthesizes data from numerous clinical trials and experimental studies to provide a comparative overview of UDCA's performance in Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), Intrahepatic Cholestasis of Pregnancy (ICP), and for the dissolution of cholesterol gallstones. While UDCA has shown significant benefits in improving biochemical markers and prolonging transplant-free survival in PBC, its efficacy in PSC remains a subject of debate, with some studies indicating no significant impact on disease progression.[1][3][4] In ICP, UDCA has been shown to improve maternal pruritus and liver function, though its effect on perinatal outcomes is not definitively established.[5][6] For gallstone dissolution, UDCA is an effective and safe option for selected patients with small, non-calcified cholesterol stones.[7][8][9]
Comparative Efficacy of Ursodeoxycholic Acid
The therapeutic efficacy of UDCA varies across different conditions. The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Primary Biliary Cholangitis (PBC)
| Endpoint | UDCA Treatment | Placebo/No Treatment | Key Findings | Reference(s) |
| Biochemical Response (ALP <1.67 x ULN) | 76.9% of patients achieved response after 1 year. | - | URS demonstrated good performance in predicting UDCA treatment response. | [10] |
| Liver-related Events (5-year event-free survival) | 100% (for URS ≥1.41) | 86.5% (for URS <1.41) | URS can be used to predict clinical outcome in patients with PBC. | [10] |
| Histological Improvement | Statistically significant improvement. | No significant improvement. | UDCA delays histological progression. | [11] |
| Transplant-Free Survival | Significantly prolonged. | Shorter survival. | UDCA is recommended as first-line therapy for PBC. | [11] |
URS: UDCA Response Score; ALP: Alkaline Phosphatase; ULN: Upper Limit of Normal.
Table 2: Primary Sclerosing Cholangitis (PSC)
| Endpoint | UDCA Treatment (Standard Dose) | UDCA Treatment (High Dose) | Placebo/No Treatment | Key Findings | Reference(s) |
| Mortality | No significant difference (OR, 0.6) | Increased risk of primary endpoints (RR, 2.3) | - | Neither standard nor high-dose UDCA favorably influences the progression of PSC. High-dose UDCA was associated with worse outcomes. | [4][12] |
| Histological Improvement | Trend towards improvement. | No significant difference. | - | UDCA may improve liver biochemistry but has no proven effect on survival. | [13] |
| Biochemical Markers (ALP, GGT, AST) | Significant improvement. | Significant improvement. | No significant improvement. | UDCA improves liver enzymes but this does not translate to improved clinical outcomes. | [3][14] |
OR: Odds Ratio; RR: Risk Ratio.
Table 3: Intrahepatic Cholestasis of Pregnancy (ICP)
| Endpoint | UDCA Treatment | Placebo | Key Findings | Reference(s) |
| Maternal Pruritus | Significant improvement. | Less improvement. | UDCA is effective in relieving itching. | [5] |
| Serum Bile Acids | Significant reduction. | No significant change. | UDCA improves biochemical markers of cholestasis. | [5] |
| Adverse Perinatal Outcomes (Composite) | No significant reduction. | - | UDCA treatment did not significantly reduce the composite of perinatal death, preterm delivery, or neonatal unit admission. | [5] |
| Stillbirth | No significant effect. | - | The analysis was limited by the low overall event rate. | [6] |
Table 4: Gallstone Dissolution (Comparison with Chenodeoxycholic Acid - CDCA)
| Endpoint | UDCA | CDCA | Key Findings | Reference(s) |
| Complete Dissolution (at 12 months) | Significantly more effective. | Less effective. | UDCA dissolves gallstones faster than CDCA. | [7][8] |
| Side Effects (Diarrhea, Hypertransaminasemia) | Rare. | More frequent. | UDCA is better tolerated than CDCA. | [7][15] |
| Efficacy by Dose | Equally effective at high and low doses. | More effective at high doses. | UDCA shows a more consistent dose-response. | [7] |
| Efficacy by Stone Size | Equally effective on small and large stones. | More effective on small stones. | UDCA is effective for a broader range of stone sizes. | [7] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of UDCA are attributed to its ability to modulate multiple cellular and molecular pathways. Key mechanisms include:
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the cytotoxic effects of hydrophobic bile acids by altering the composition of the bile acid pool and stabilizing cell membranes.[2][16]
-
Choleretic Effect: UDCA stimulates the secretion of bile, which helps to flush out toxic bile acids from the liver.[2][16]
-
Anti-apoptotic Effect: UDCA inhibits apoptosis in liver cells by modulating mitochondrial pathways and death receptor signaling.[17]
-
Immunomodulatory and Anti-inflammatory Effects: UDCA can modulate immune responses and reduce inflammation in the liver.[1][16]
The following diagrams illustrate some of the key signaling pathways modulated by UDCA.
Caption: UDCA's anti-apoptotic signaling pathway.
Caption: UDCA's anti-fibrotic mechanism of action.
Experimental Protocols
The following are representative experimental protocols used to evaluate the therapeutic effects of UDCA in animal models of liver disease.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.[18][19][20]
Objective: To induce liver fibrosis in rats and assess the therapeutic effect of UDCA.
Materials:
-
Male Sprague-Dawley rats (250-350 g)[21]
-
Carbon tetrachloride (CCl4)[19]
-
Olive oil[19]
-
Ursodeoxycholic acid (UDCA)[21]
-
Saline solution[21]
Procedure:
-
Induction of Fibrosis: Administer CCl4 (0.2 mL/100 g body weight, diluted 1:1 in olive oil) via subcutaneous injection twice weekly for 12 weeks.[21]
-
Treatment Groups: After 12 weeks of CCl4 administration, divide the rats into two groups:
-
Outcome Assessment: At the end of the 16-week experimental period, sacrifice the animals and collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histological Analysis: Perform hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining on liver sections to assess the degree of inflammation and fibrosis.
-
Molecular Analysis: Analyze the expression of fibrosis-related genes (e.g., collagen I, α-SMA) using RT-qPCR and Western blotting.
-
Bile Duct Ligation (BDL)-Induced Cholestasis in Mice
The BDL model mimics obstructive cholestatic liver injury and is used to study the mechanisms of cholestasis-induced liver damage and fibrosis.[22][23][24]
Objective: To induce cholestatic liver injury and fibrosis in mice and evaluate the protective effects of UDCA.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for laparotomy and ligation
-
Suture material
-
Ursodeoxycholic acid (UDCA)
Procedure:
-
Surgical Procedure:
-
Treatment Groups:
-
Sham + Vehicle Group: Sham-operated mice receiving vehicle control.
-
BDL + Vehicle Group: BDL mice receiving vehicle control.
-
BDL + UDCA Group: BDL mice receiving UDCA (e.g., 50 mg/kg/day) orally, starting from the day of surgery.
-
-
Outcome Assessment: Sacrifice the animals at a predetermined time point (e.g., 14 or 28 days) after surgery.
-
Biochemical Analysis: Measure serum levels of ALT, AST, ALP, and total bilirubin.
-
Histological Analysis: Perform H&E and Sirius Red staining on liver sections to assess necrosis, inflammation, and collagen deposition.
-
Hydroxyproline Assay: Quantify the total collagen content in the liver.
-
Conclusion
This cross-study analysis highlights the significant therapeutic potential of Ursodeoxycholic acid in a range of cholestatic and gallstone diseases. Its well-established efficacy in improving liver biochemistry and delaying disease progression in PBC underscores its importance in clinical practice.[11] While its role in PSC remains controversial, its benefits in alleviating symptoms in ICP and its safety profile make it a valuable therapeutic option.[1][5] For gallstone dissolution, UDCA offers a non-invasive alternative to surgery for a select group of patients.[7][8][9] The multifaceted mechanisms of action of UDCA, including its cytoprotective, anti-apoptotic, and anti-inflammatory effects, provide a strong rationale for its continued use and for further research into its potential applications in other liver and non-liver-related conditions. Future studies should focus on identifying predictive biomarkers for treatment response to optimize patient selection and personalize therapeutic strategies.
References
- 1. Review article: mechanisms of action and therapeutic applications of ursodeoxycholic acid in chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Ursodeoxycholic acid therapy for primary sclerosing cholangitis: results of a 2-year randomized controlled trial to evaluate single versus multiple daily doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis: ursodeoxycholic acid for primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid versus placebo in women with intrahepatic cholestasis of pregnancy (PITCHES): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid in intrahepatic cholestasis of pregnancy: a systematic review and individual participant data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and side effects of ursodeoxycholic and chenodeoxycholic acids in dissolving gallstones. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid: a safe and effective agent for dissolving cholesterol gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Outcomes and Validation of Ursodeoxycholic Acid Response Scores in Patients with Korean Primary Biliary Cholangitis: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. Ursodeoxycholic acid in primary sclerosing cholangitis: meta‐analysis of randomized controlled trials | Scilit [scilit.com]
- 14. tandfonline.com [tandfonline.com]
- 15. gut.bmj.com [gut.bmj.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbon tetrachloride (CCl4)-induced liver fibrosis rat model and sample collection [bio-protocol.org]
- 20. Carbon tetrachloride-induced hepatic fibrosis and cirrhosis in the developing rat: an experimental model of cirrhosis in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ursodeoxycholic acid treatment improves hepatocyte ultrastructure in rat liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bile duct ligation surgery and experimental setup [bio-protocol.org]
A Comparative Analysis of Ursodeoxycholic Acid and Obeticholic Acid in Farnesoid X Receptor (FXR) Activation
This guide provides an objective comparison of Ursodeoxycholic acid (UDCA) and Obeticholic acid (OCA) concerning their activity as agonists for the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Overview
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine that functions as a key sensor for bile acids. Its activation triggers a complex signaling cascade that governs bile acid synthesis and transport, thereby protecting hepatocytes from cholestatic injury.
Obeticholic acid (OCA) is a potent, first-in-class, semi-synthetic bile acid analog of the primary human bile acid chenodeoxycholic acid (CDCA). It is a selective FXR agonist approved for the treatment of primary biliary cholangitis (PBC), often in patients who have an inadequate response to or are intolerant of UDCA[1][2][3].
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that has been the first-line treatment for PBC for decades[3][4]. Its mechanism of action is multifactorial; however, its role as a direct FXR agonist is a subject of considerable debate. While OCA's primary mechanism is potent FXR activation, UDCA's effect on this receptor appears to be weak, indirect, or even antagonistic depending on the specific tissue and metabolic context[4][5].
This guide will dissect these differences through quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: A Tale of Two Ligands
Obeticholic Acid (OCA): A Potent and Selective FXR Agonist
OCA is structurally a derivative of CDCA with an added ethyl group at the 6α position. This modification makes it approximately 100 times more potent than CDCA as an FXR agonist[6][7]. Upon binding, OCA induces a conformational change in the FXR protein, promoting its heterodimerization with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription[2][8].
The key downstream effects of OCA-mediated FXR activation include:
-
Suppression of Bile Acid Synthesis: Upregulation of the Small Heterodimer Partner (SHP) and intestinal Fibroblast Growth Factor 19 (FGF19), both of which inhibit the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway[2][4].
-
Promotion of Bile Acid Efflux: Increased expression of canalicular efflux transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), as well as basolateral transporters like the Organic Solute Transporter alpha/beta (OSTα/OSTβ)[2][6].
-
Inhibition of Bile Acid Uptake: Decreased expression of the primary hepatic uptake transporter, NTCP[2].
Ursodeoxycholic Acid (UDCA): A Controversial Interaction with FXR
The interaction between UDCA and FXR is not as straightforward. Experimental evidence is conflicting and suggests a context-dependent role:
-
No Direct Agonist or Antagonist Activity: In studies using sandwich-cultured human hepatocytes (SCHH) and Caco-2 intestinal cells, UDCA (at concentrations up to 100 μmol/L) did not alter the expression of key FXR target genes such as SHP, FGF-19, BSEP, or CYP7A1[4][9]. These findings suggest UDCA does not act as a direct FXR agonist or antagonist in these systems[4].
-
Potential for Intestinal Agonism: In contrast, some in vivo studies in mice suggest that UDCA can act as an FXR agonist specifically in the ileum, leading to a significant induction of Fxr and Fgf15 (the murine ortholog of human FGF19) mRNA expression[10][11][12].
-
Evidence of Antagonism: Other studies, particularly in the context of morbid obesity, have proposed that UDCA may exert FXR-antagonistic effects, leading to a reduction in circulating FGF19 and a subsequent increase in bile acid synthesis[5][13].
This evidence suggests that UDCA's effects on FXR signaling are likely indirect and tissue-specific, distinguishing it fundamentally from the direct, potent agonism of OCA.
Quantitative Data Comparison
The following tables summarize the quantitative data from in vitro studies comparing the effects of OCA and UDCA on FXR activation and target gene expression.
Table 1: FXR Activation Potency
| Compound | Receptor | Potency (EC₅₀) | Relative Potency vs. CDCA | Reference |
| Obeticholic Acid (OCA) | FXR | 99 nM | ~100-fold higher | [6] |
| Chenodeoxycholic Acid (CDCA) | FXR | 8.3 µM | 1 (Reference) | [6] |
| Ursodeoxycholic Acid (UDCA) | FXR | Ineffective as a direct agonist | Not Applicable | [4] |
Table 2: Effect on FXR Target Gene and Protein Expression in Human Hepatocytes
| Gene/Protein | Parameter | Obeticholic Acid (OCA) | Ursodeoxycholic Acid (UDCA) | Reference |
| CYP7A1 | mRNA Expression | Dose-dependent suppression | No effect (≤100 µM) | [4] |
| SHP | mRNA Expression | ▲ 5.6-fold increase (at 1 µM) | No effect (≤100 µM) | [4] |
| FGF-19 | mRNA Expression | ▲ 397-fold increase (at 1 µM) | No effect (≤100 µM) | [4] |
| OSTα | Protein Expression | ▲ >2.5-fold increase | Not Reported | [6] |
| OSTβ | Protein Expression | ▲ >10-fold increase | Not Reported | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for comparing FXR agonists.
Caption: FXR signaling pathway activated by Obeticholic Acid (OCA).
Caption: Comparative experimental workflow for testing FXR agonists.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from the following experimental methodologies.
A. Cell Culture Models
-
Sandwich-Cultured Human Hepatocytes (SCHH): This is a physiologically relevant in vitro model that maintains hepatocyte polarity and function, allowing for the study of bile acid synthesis and transport. Primary human hepatocytes are cultured between two layers of collagen, forming functional bile canaliculi.
-
Caco-2 Cells: The C2BBe1 clone of the human Caco-2 cell line is often used as an in vitro model for the intestinal epithelium to study the intestinal effects of FXR agonists, such as the regulation of FGF19 expression[4][9].
B. FXR Reporter Gene Assay This cell-based assay is used to quantify the ability of a compound to activate FXR.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfectability[14].
-
Transfection: Cells are co-transfected with two plasmids:
-
Treatment: Transfected cells are incubated with various concentrations of the test compounds (e.g., OCA, UDCA) or a vehicle control for 18-24 hours.
-
Detection: The activity of the reporter enzyme (luciferase or SEAP) is measured in the cell lysate or culture medium. Luminescence or colorimetric/fluorometric signal is quantified using a plate reader.
-
Analysis: The fold-activation relative to the vehicle control is calculated to determine the agonist activity and generate dose-response curves to calculate EC₅₀ values[16].
C. Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR) This method is used to measure changes in the mRNA levels of FXR target genes.
-
Cell Treatment: SCHH or Caco-2 cells are treated with OCA, UDCA, or a vehicle control for a specified period (e.g., 72 hours)[4].
-
RNA Extraction: Total RNA is isolated from the cells using a standard method, such as TRIzol reagent[10].
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for PCR amplification with specific primers for the target genes (CYP7A1, SHP, FGF19, BSEP, etc.) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, and the results are expressed as a fold change compared to the vehicle-treated control cells.
Summary and Conclusion
The evidence overwhelmingly demonstrates that Obeticholic acid and Ursodeoxycholic acid have fundamentally different mechanisms of action with respect to the Farnesoid X Receptor.
-
Obeticholic Acid is a direct, potent, and selective FXR agonist. It robustly activates the FXR signaling pathway, leading to the suppression of bile acid synthesis and the promotion of bile acid transport. Its high potency is reflected in a low nanomolar EC₅₀ value and significant changes in the expression of canonical FXR target genes[4][6].
-
Ursodeoxycholic Acid does not function as a direct FXR agonist in key hepatic and intestinal cell models[4][9]. Its reported effects on FXR signaling are inconsistent across different studies, suggesting they may be indirect, tissue-specific, or dependent on the metabolic background[5][10].
For researchers and drug developers, this distinction is critical. While both compounds are used in the management of cholestatic liver diseases, their pharmacological targets and molecular mechanisms diverge significantly. OCA's clinical efficacy in PBC is directly attributable to its potent engagement of the FXR pathway, whereas UDCA's benefits are derived from a range of other mechanisms, including its choleretic properties and cytoprotective effects.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Primary Biliary Cholangitis and Bile Acid Farnesoid X Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 11. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA) in Bile Acid Kinetics
A comprehensive review of the pharmacokinetics, metabolic effects, and therapeutic outcomes of UDCA and CDCA treatments, supported by experimental data.
This guide offers a detailed comparison of the bile acid kinetics associated with Ursodeoxycholic Acid (UDCA) and Chenodeoxycholic Acid (CDCA) treatments. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the distinct mechanisms and effects of these two primary bile acids used in the management of cholesterol gallstones and certain cholestatic liver diseases. This document synthesizes quantitative data from various clinical studies, outlines detailed experimental protocols, and provides visual representations of key metabolic pathways.
Comparative Efficacy and Clinical Observations
UDCA and CDCA are both effective in dissolving cholesterol gallstones, though their efficacy can vary based on dosage and stone size.[1] In a comparative study, UDCA was found to be more effective than CDCA in the initial months of treatment, particularly within the first six months.[1] However, after a year of treatment, the differences in dissolution rates were not statistically significant.[1] Notably, side effects such as diarrhea and elevated transaminases are more commonly associated with CDCA treatment.[1][2] For the dissolution of gallstones in obese patients, a combination therapy of CDCA and UDCA has been shown to be more effective in desaturating bile than either acid administered alone.[3]
Impact on Bile Acid Kinetics and Biliary Lipid Secretion
UDCA and CDCA exert different effects on bile acid metabolism.[4] Treatment with UDCA has been shown to increase the synthesis and fractional catabolic rates of both cholic acid and chenodeoxycholic acid, while the pool sizes of these bile acids remain largely unchanged.[4] In contrast, CDCA administration leads to a significant reduction in the pool size and synthesis rate of cholic acid.[4]
A key distinction lies in their impact on cholesterol secretion. UDCA reduces the hepatic secretion of cholesterol more significantly (by about 50%) than CDCA (approximately 30%).[4] This enhanced effect of UDCA on cholesterol reduction is a key factor in its therapeutic action.[4] While both treatments can lead to bile that is unsaturated with cholesterol, the mechanisms by which they achieve this differ.[4]
Data Presentation: Quantitative Comparison of UDCA and CDCA Treatment Effects
The following tables summarize the quantitative data from comparative studies on UDCA and CDCA.
| Parameter | UDCA Treatment | CDCA Treatment | Reference |
| Effect on Cholic Acid Synthesis Rate | Increased by ~80% | Reduced by ~70% | [4] |
| Effect on Chenodeoxycholic Acid Synthesis Rate | Increased by ~40% | - | [4] |
| Effect on Cholic Acid Pool Size | Unchanged | Reduced by ~70% | [4] |
| Effect on Fractional Catabolic Rate of Cholic and Chenodeoxycholic Acid | Increased by ~50% | - | [4] |
| Reduction in Hepatic Cholesterol Secretion | ~50% | ~30% | [4] |
| Bile Desaturation (in obese patients) | 3 of 12 patients | 4 of 12 patients | [3] |
| Bile Desaturation (Combination Therapy) | 10 of 12 patients | 10 of 12 patients | [3] |
| Minimum Dose for Bile Desaturation | 10.1 mg/kg/day | 14.3 mg/kg/day | [2] |
| Side Effect | UDCA Treatment | CDCA Treatment | Reference |
| Diarrhea | None reported | 60% of patients | [2] |
| Hypertransaminasemia | 2.6% of patients | 37% of patients | [2] |
Experimental Protocols
The data presented in this guide are based on clinical studies with specific methodologies. Below are summaries of the experimental protocols from key comparative studies.
Study 1: Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans [4]
-
Study Design: A crossover study involving 12 male subjects, with eight participating in both treatment arms.
-
Dosage: 15 mg/kg body weight of either UDCA or CDCA daily.
-
Treatment Duration: Each treatment period lasted for 5-6 weeks.
-
Key Measurements: Kinetics of cholic acid and chenodeoxycholic acid, hepatic secretion rates of biliary lipids, and lipid composition of fasting duodenal bile were determined before and after each treatment period.
Study 2: Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study [1]
-
Study Design: A randomized study of 223 patients with gallstones.
-
Dosage: Patients were treated with either UDCA or CDCA at two different doses: 7-8 mg/kg/day and 14-15 mg/kg/day.
-
Treatment Duration: Efficacy was evaluated at 3, 6, and 12 months.
-
Key Measurements: Gallstone dissolution was assessed at the specified time points.
Study 3: Comparison of effects of chenodeoxycholic and ursodeoxycholic acid and their combination on biliary lipids in obese patients with gallstones [3]
-
Study Design: A double-blind crossover study with 12 obese patients with radiolucent gallstones.
-
Dosage: Patients received CDCA (15 mg/kg/day), UDCA (15 mg/kg/day), or an equimolar combination (7.5 mg/kg/day of each).
-
Key Measurements: Mean molar percentage of cholesterol and cholesterol saturation index in bile.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of UDCA and CDCA and a typical experimental workflow for their comparative study.
References
- 1. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrospective comparison of 'Cheno' and 'Urso' in the medical treatment of gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of chenodeoxycholic and ursodeoxycholic acid and their combination on biliary lipids in obese patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytoprotective Properties of Ursodeoxycholic Acid (UDCA) and Tauroursodeoxycholic Acid (TUDCA)
An Objective Guide for Researchers and Drug Development Professionals
Ursodeoxycholic acid (UDCA) and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), are hydrophilic bile acids recognized for their cytoprotective capabilities.[1][2] Both compounds are under investigation for a variety of conditions beyond their established use in cholestatic liver diseases, including neurodegenerative disorders and metabolic diseases.[1][3] This guide provides a detailed comparison of their cytoprotective mechanisms, supported by experimental data, to aid researchers and drug development professionals in evaluating their distinct therapeutic potentials.
I. Mechanisms of Cytoprotection: A Comparative Overview
UDCA and TUDCA exert their protective effects through multiple pathways, including the inhibition of apoptosis, modulation of endoplasmic reticulum (ER) stress, and antioxidant effects.[1][3][4] While their actions overlap, notable differences in their efficacy and molecular targets have been observed.
Inhibition of Apoptosis: Both UDCA and TUDCA are potent inhibitors of apoptosis.[1] They can interfere with the mitochondrial pathway of apoptosis by inhibiting the translocation of the pro-apoptotic protein Bax, reducing the formation of reactive oxygen species (ROS), and preventing the release of cytochrome c.[1] Additionally, they can modulate the death receptor pathway.[1] However, TUDCA is often highlighted for its specific role in mitigating ER stress-associated apoptosis by modulating intracellular calcium levels and inhibiting calpain and caspase-12 activation.[1]
Modulation of Endoplasmic Reticulum (ER) Stress: TUDCA is considered a potent chemical chaperone that alleviates ER stress and stabilizes the unfolded protein response (UPR).[4][5] This is a key differentiator from UDCA. In a study on retinal degeneration, TUDCA was found to up-regulate genes involved in ER stress pathways, a phenomenon not observed with UDCA.[6] TUDCA has been shown to reduce ER stress associated with high glucose levels by inhibiting caspase activation and up-regulating the UPR.[3]
Antioxidant Effects: Both bile acids exhibit antioxidant properties.[1][7] UDCA has been shown to protect hepatocytes from oxidative injury by increasing the levels of glutathione (B108866) (GSH) and metallothionein.[8] TUDCA has also been demonstrated to reduce ROS production and prevent oxidative stress.[4][7] The presence of the taurine (B1682933) residue in TUDCA may contribute to its antioxidant capacity, as taurine itself can scavenge free radicals and reduce lipid peroxidation.[7]
II. Quantitative Comparison of Cytoprotective Efficacy
The following tables summarize quantitative data from comparative studies, highlighting the differential effects of UDCA and TUDCA in various experimental models.
Table 1: Comparison of Cytotoxicity and Cytoprotection in HepG2 Cells
| Treatment | AST Release (relative to control) at 48h | AST Release (relative to control) at 72h | Cytoprotection against DCA-induced toxicity (-% AST release) |
| 800 µM THDCA (another hydrophilic bile acid) | 2.97 ± 0.88 | 4.50 ± 1.13 | -5% |
| 800 µM TUDCA | 1.50 ± 0.20 | 1.80 ± 0.43 | -23%* |
*Data from a study comparing TUDCA with taurohyodeoxycholic acid (THDCA). TUDCA showed significantly lower cytotoxicity and higher cytoprotective effects against deoxycholic acid (DCA)-induced toxicity in HepG2 cells.[9] *P<0.05.
Table 2: Neuroprotective Effects on Retinal Degeneration Models
| Treatment (in vitro, cone-like cells) | % Viable Cells (vs. Albumin) | LDH Release (vs. Albumin) |
| UDCA (1 µM) | Increased (not significant) | Decreased (p=0.01) |
| TUDCA (1 µM) | Increased (significant) | Decreased (not significant) |
| Treatment (ex vivo, retinal explants) | Cleaved/pro-Caspase 3 ratio (vs. Albumin) | TUNEL positive cells (vs. Albumin) | Microglial activation (vs. Albumin) |
| UDCA (10 ng/mL) | Lower (p=0.02) | Reduced (not significant) | Lower (not significant) |
| TUDCA (10 ng/mL) | Lower (not significant) | Reduced (p=0.03) | Lower (p=0.001) |
In models of retinal degeneration, both UDCA and TUDCA demonstrated neuroprotective effects, though with some differences in statistical significance for specific markers of apoptosis and inflammation.[6]
Table 3: Gene Regulation in Retinal Explants
| Treatment | Number of Regulated Genes | Key Pathways Affected |
| UDCA | 31 | Iron control, cell death, oxidative stress, cell metabolism |
| TUDCA | 463 | Iron control, cell death, oxidative stress, cell metabolism, ER stress, axonal development |
TUDCA regulated a substantially larger number of neuroprotective genes compared to UDCA, particularly those involved in ER stress and neuronal development.[6]
III. Experimental Protocols
1. Cytotoxicity and Cytoprotection Assay in HepG2 Cells
-
Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media.
-
Cytotoxicity Assessment: Cells are incubated with increasing concentrations (e.g., 50-800 µM) of UDCA or TUDCA for various time points (e.g., 24, 48, 72 hours). Cell viability is assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) or liver enzymes like aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) into the culture medium.
-
Cytoprotection Assessment: Cells are pre-incubated with UDCA or TUDCA (e.g., 50 µM) before being exposed to a cytotoxic agent like deoxycholic acid (DCA) (e.g., 350 µM). The protective effect is quantified by the reduction in LDH or liver enzyme release compared to cells treated with the cytotoxic agent alone.[9]
2. Neuroprotection Assays in Retinal Degeneration Models
-
In Vitro Model (WERI-Rb-1 human cone-like cell line):
-
Treatment: Cells are pre-treated with UDCA or TUDCA (e.g., 1 µM) before being exposed to albumin to induce cell death.
-
Viability Assays: Cell viability is measured using assays such as the MTT assay or by quantifying LDH release.
-
-
Ex Vivo Model (Rat Retinal Explants):
-
Treatment: Retinal explants are cultured and treated with albumin in the presence or absence of UDCA or TUDCA (e.g., 10 ng/mL).
-
Apoptosis Assays: Apoptosis is assessed by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation and by Western blotting to measure the ratio of cleaved to pro-caspase 3.
-
Microglial Activation: Immunohistochemistry is used to identify and quantify activated microglia using markers like Iba1.[6]
-
3. Gene Expression Analysis
-
Sample Preparation: RNA is extracted from treated cells or tissues (e.g., retinal explants).
-
RNA Sequencing: High-throughput RNA sequencing is performed to obtain a comprehensive profile of gene expression changes.
-
Bioinformatic Analysis: Differential gene expression is analyzed using bioinformatics tools to identify genes and signaling pathways that are significantly up- or down-regulated by UDCA or TUDCA treatment.[6]
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for comparing UDCA and TUDCA.
References
- 1. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotection with ursodeoxycholic acid: effect in chronic non-cholestatic and chronic cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUDCA/UDCA - NutraPedia [nutrahacker.com]
- 4. mdpi.com [mdpi.com]
- 5. examine.com [examine.com]
- 6. mdpi.com [mdpi.com]
- 7. Tauroursodeoxycholic Acid (TUDCA)—Lipid Interactions and Antioxidant Properties of TUDCA Studied in Model of Photoreceptor Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid protects hepatocytes against oxidative injury via induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxic and cytoprotective effects of taurohyodeoxycholic acid (THDCA) and tauroursodeoxycholic acid (TUDCA) in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ursodeoxycholic Acid Sodium and Alternatives for Gut Microbiota Modulation
In the landscape of therapeutic interventions targeting the gut microbiota, sodium ursodeoxycholate (Na-UDCA), the salt form of ursodeoxycholic acid (UDCA), has garnered significant attention. Its role in modulating the complex ecosystem of the gut microbiome, particularly in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), is an area of active research. This guide provides an objective comparison of Na-UDCA's in vivo effects on gut microbiota with other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Performance Comparison: Na-UDCA vs. Alternatives
The therapeutic modulation of gut microbiota is a key strategy in managing various diseases. While Na-UDCA has shown promise, a range of alternatives, including other bile acids, probiotics, prebiotics, and fecal microbiota transplantation (FMT), also demonstrate significant effects. The following tables summarize the quantitative impact of these interventions on the gut microbiota composition from various in vivo studies.
Bile Acid Analogs: UDCA, TUDCA, and OCA
Bile acids, including UDCA and its taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), and the synthetic farnesoid X receptor (FXR) agonist, obeticholic acid (OCA), are potent modulators of the gut microbiota.[1][2][3] They can directly influence bacterial growth and indirectly shape the microbial community by activating host signaling pathways like FXR and TGR5.[2][4][5][6]
| Intervention | Animal Model | Dosage | Duration | Key Changes in Gut Microbiota | Reference |
| UDCA | High-Fat High-Cholesterol (HFHC) diet-induced NASH mice | 120 mg/kg/day | 4 weeks | Increased: norank_f_Muribaculaceae, Bacteroides, AlistipesDecreased: Fecalibaculum, Coriobacteriaceae_UCG-002, Enterorhabdus | [7][8] |
| UDCA | Conventional C57BL/6J mice | 50, 150, 450 mg/kg/day | 21 days | Alterations in members of the Lachnospiraceae family. | [9][10] |
| TUDCA | High-Fat Diet (HFD)-induced NAFLD mice | Not specified | 4 weeks | Modulated gut microbiota composition to be more similar to normal chow diet-fed mice. Increased Firmicutes/Bacteroidetes ratio. | [11][12][13] |
| TUDCA | Weaned piglets | 200 mg/kg in diet | 30 days | Increased: Parabacteroides, MucispirillumDecreased: Streptococcus, Treponema 2 | [14] |
| OCA | CCl4-induced cirrhotic rats | 5 mg/kg/day | 14 days | Decreased: Relative abundance of Enterococcus in ileum and stool. | [3][15] |
| OCA | High-Fat High-Sugar (HFHS) diet mice | Not specified | Not specified | Modulated gut microbiota. | [16] |
Probiotics and Prebiotics
Probiotics, live beneficial bacteria, and prebiotics, substrates that promote the growth of beneficial bacteria, offer a non-pharmacological approach to favorably alter the gut microbiota. Strains of Lactobacillus and Bifidobacterium, and prebiotics like inulin (B196767) and fructooligosaccharides (FOS) have been extensively studied.[17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][[“]]
| Intervention | Animal Model | Dosage | Duration | Key Changes in Gut Microbiota | Reference |
| Lactobacillus rhamnosus GG (LGG) | High-fructose diet-induced NAFLD mice | Not specified | 8 weeks | Increased beneficial bacteria in the distal small intestine. | [17][20][23] |
| Bifidobacterium longum | Western diet-induced NAFLD mice | 10^9 CFU/g | 8 weeks | Increased Bacteroidetes phylum. | [18][22] |
| Inulin | High-Fat Diet (HFD)-induced NAFLD mice | Not specified | 14 weeks | Increased: Akkermansia, BifidobacteriumDecreased: Blautia, Firmicutes/Bacteroidetes ratio | [21][30][[“]] |
Fecal Microbiota Transplantation (FMT)
FMT involves the transfer of fecal matter from a healthy donor to a recipient to restore a healthy gut microbial community. It is a powerful tool for investigating the causal role of the gut microbiota in diseases like NAFLD.[24][34][35][36][37][38]
| Intervention | Animal Model | Source of Transplant | Duration | Key Changes in Gut Microbiota | Reference |
| FMT | High-Fructose, High-Fat diet-fed mice | Healthy human donor | Not specified | Recipient mice microbiota resembled that of the healthy human donor. | [34] |
| FMT | High-Fat Diet (HFD)-induced NAFLD mice | Normal diet-fed mice | 8 weeks | Increased beneficial bacteria. | [36] |
| FMT | Human NAFLD patients | Healthy donors | 1 month | Lean NAFLD patients: Moderate difference in gut microbiota community structure before and after FMT. | [37] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Bile Acid Administration Studies
-
Animal Models: Male C57BL/6J mice are commonly used for inducing NAFLD and NASH through specialized diets such as a high-fat high-cholesterol (HFHC) diet, a high-fat diet (HFD), or a Western diet for periods ranging from 8 to 28 weeks.[7][8][10][11] Cirrhosis models in rats are often induced by carbon tetrachloride (CCl4) inhalation.[3][15]
-
Drug Administration: Bile acids (UDCA, TUDCA, OCA) are typically administered via oral gavage daily for several weeks. Dosages vary between studies, for instance, UDCA has been used at 120 mg/kg/day.[7][8]
-
Microbiota Analysis: Fecal samples are collected at baseline and at the end of the treatment period. DNA is extracted from these samples, and the V3-V4 or V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using platforms like Illumina MiSeq to determine the microbial composition.[3][7][8][15]
Probiotic and Prebiotic Intervention Studies
-
Animal Models: Similar to bile acid studies, mouse models of diet-induced NAFLD (e.g., high-fructose diet, Western diet) are frequently employed.[17][18][21]
-
Intervention: Probiotic strains (e.g., Lactobacillus rhamnosus GG, Bifidobacterium longum) are administered orally, often mixed in the drinking water or diet.[17][18] Prebiotics like inulin are incorporated into the animal chow.[21]
-
Microbiota Analysis: 16S rRNA gene sequencing of fecal DNA is the standard method to assess changes in the gut microbiota composition.[17][18][21]
Fecal Microbiota Transplantation (FMT) Studies
-
Donor and Recipient Preparation: Fecal pellets from healthy human or animal donors are collected, homogenized in a sterile solution (e.g., PBS), and prepared for transplantation. Recipient animals are often pre-treated with an antibiotic cocktail to deplete their native gut microbiota before FMT.[34][36]
-
Transplantation Procedure: The prepared fecal slurry is administered to recipient animals via oral gavage.[34][36]
-
Microbiota Analysis: The gut microbiota of recipient animals is analyzed before and after FMT using 16S rRNA gene sequencing to confirm the engraftment of the donor microbiota.[34][36]
Signaling Pathways and Mechanisms of Action
The modulation of gut microbiota by these interventions is intricately linked to various host signaling pathways. Understanding these pathways provides insights into the mechanisms underlying their therapeutic effects.
Bile Acid-Mediated Signaling
UDCA, TUDCA, and OCA exert their effects through the activation of bile acid receptors, primarily the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).[2][4][5][6] FXR activation in the gut and liver regulates genes involved in bile acid, lipid, and glucose metabolism. TGR5 activation is associated with improved glucose homeostasis and anti-inflammatory effects. While UDCA is a weak FXR agonist, its therapeutic effects are also attributed to its ability to protect cells from the toxicity of more hydrophobic bile acids and to modulate inflammatory signaling pathways.[7][8][39] TUDCA has been shown to improve intestinal barrier function, potentially through a TGR5-MLCK pathway, and reduce intestinal inflammation.[14]
Bile Acid Signaling in the Gut
Probiotic and Prebiotic Mechanisms
Probiotics and prebiotics influence the gut-liver axis through several mechanisms. They can enhance the intestinal barrier function, reducing the translocation of bacterial components like lipopolysaccharides (LPS) into the portal circulation.[4][20][40] This, in turn, mitigates liver inflammation by downregulating the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[20][28] Furthermore, the fermentation of prebiotics by beneficial bacteria produces short-chain fatty acids (SCFAs) like butyrate (B1204436), which serves as an energy source for colonocytes and has anti-inflammatory properties.[19][21][26]
References
- 1. themicrobiomeexpert.com [themicrobiomeexpert.com]
- 2. mdpi.com [mdpi.com]
- 3. Obeticholic Acid Decreases Intestinal Content of Enterococcus in Rats With Cirrhosis and Ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gut Microbiota and NAFLD: Pathogenetic Mechanisms, Microbiota Signatures, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model [frontiersin.org]
- 8. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secondary bile acid ursodeoxycholic acid alters weight, the gut microbiota, and the bile acid pool in conventional mice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Tauroursodeoxycholic acid inhibits intestinal inflammation and barrier disruption in mice with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Tauroursodeoxycholic acid (TUDCA) improves intestinal barrier function associated with TGR5-MLCK pathway and the alteration of serum metabolites and gut bacteria in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obeticholic Acid Decreases Intestinal Content of Enterococcus in Rats With Cirrhosis and Ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Obeticholic Acid Inhibits Anxiety via Alleviating Gut Microbiota-Mediated Microglia Accumulation in the Brain of High-Fat High-Sugar Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lactobacillus rhamnosus GG Protects against Non-Alcoholic Fatty Liver Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bifidobacterium longum BL‐19 inhibits oxidative stress and inflammatory damage in the liver of mice with NAFLD by regulating the production of butyrate in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gut microbiota in non-alcoholic fatty liver disease: Pathophysiology, diagnosis, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Gut microbiome in non-alcoholic fatty liver disease [frontiersin.org]
- 21. Frontiers | Inulin Exerts Beneficial Effects on Non-Alcoholic Fatty Liver Disease via Modulating gut Microbiome and Suppressing the Lipopolysaccharide-Toll-Like Receptor 4-Mψ-Nuclear Factor-κB-Nod-Like Receptor Protein 3 Pathway via gut-Liver Axis in Mice [frontiersin.org]
- 22. Bifidobacterium-derived short-chain fatty acids and indole compounds attenuate nonalcoholic fatty liver disease by modulating gut-liver axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Fecal microbiota transplantation for treatment of non-alcoholic fatty liver disease: Mechanism, clinical evidence, and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative effects of viable Lactobacillus rhamnosus GG and its heat‐inactivated paraprobiotic in the prevention of high‐fat high‐fructose diet‐induced non‐alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of intestinal microbiota in the pathogenesis of NAFLD: starting points for intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. Gut Microbiota and Lifestyle Interventions in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 33. consensus.app [consensus.app]
- 34. mdpi.com [mdpi.com]
- 35. Intestinal Microbiota Modulation by Fecal Microbiota Transplantation in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Fecal Microbiota Transplantation for the Treatment of Nonalcoholic Fatty Liver Disease [xiahepublishing.com]
- 37. Frontiers | Effect of Fecal Microbiota Transplantation on Non-Alcoholic Fatty Liver Disease: A Randomized Clinical Trial [frontiersin.org]
- 38. mdpi.com [mdpi.com]
- 39. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Probiotics and Prebiotics as a Strategy for Non-Alcoholic Fatty Liver Disease, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Ursodeoxycholic Acid's Triumphs: A Comparative Guide to its Mechanisms of Action
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of action of established drugs like Ursodeoxycholic acid (UDCA) is paramount for innovation and the development of novel therapeutics. This guide provides a comprehensive comparison of UDCA's performance with its alternatives, supported by experimental data, detailed protocols for key experiments, and visualizations of the underlying signaling pathways.
Ursodeoxycholic acid, a hydrophilic secondary bile acid, has long been a cornerstone in the treatment of cholestatic liver diseases, most notably Primary Biliary Cholangitis (PBC). Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple choleresis. This guide delves into the molecular pathways modulated by UDCA and provides a comparative analysis with other relevant compounds, offering a roadmap for replicating and building upon these pivotal findings.
Comparative Performance of Ursodeoxycholic Acid and Alternatives
The primary alternative to UDCA in the context of PBC is Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist. While both drugs aim to improve liver function, their mechanisms and performance metrics show distinct differences. Tauroursodeoxycholic acid (TUDCA), a taurine (B1682933) conjugate of UDCA, is another relevant comparator, often investigated for its enhanced solubility and potential for broader therapeutic applications.
Clinical Efficacy in Primary Biliary Cholangitis (PBC)
| Drug/Combination | Primary Endpoint | Key Secondary Endpoints | Reference |
| UDCA Monotherapy | Reduction in serum alkaline phosphatase (ALP) and total bilirubin (B190676) levels. | Improvement in other liver enzymes (ALT, AST, GGT). | [1][2] |
| Obeticholic Acid (OCA) + UDCA | Significant reduction in ALP levels in patients with inadequate response to UDCA alone. | Significant reductions in alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and gamma-glutamyl transpeptidase (GGT).[1][2] | [1][2] |
| UDCA + Bezafibrate/Fenofibrate | Improved biochemical response in UDCA non-responders. | Potential combinatory effects by targeting different mechanisms.[3] | [3] |
| TUDCA vs. UDCA | Similar efficacy in improving serum liver enzymes related to cholestasis and cytolysis in the short term. | No significant difference in efficacy found in a pilot crossover study.[4] | [4] |
Note: The POISE trial was a pivotal Phase 3 study that led to the FDA approval of obeticholic acid for PBC.[5] Real-world evidence studies have since confirmed its efficacy and safety profile.[5]
Unraveling the Core Mechanisms of Action
UDCA's therapeutic effects are attributed to a combination of cytoprotective, anti-apoptotic, immunomodulatory, and choleretic actions. Below, we dissect these mechanisms and provide protocols for their investigation.
Cytoprotection and Anti-Apoptosis
A hallmark of UDCA's action is its ability to protect hepatocytes from the cytotoxic effects of hydrophobic bile acids and other insults. This is achieved, in part, by inhibiting apoptosis through various signaling pathways.
Key Signaling Pathways:
-
Mitochondrial Pathway: UDCA stabilizes mitochondrial membranes, preventing the release of cytochrome c and subsequent caspase activation.[6] It has been shown to inhibit the mitochondrial membrane permeability transition (MPT).[7]
-
Death Receptor Pathway: UDCA can diminish Fas-ligand-induced apoptosis in hepatocytes.[8]
-
Bcl-2 Family Regulation: UDCA has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[9][10]
-
p53/Bax Signaling: UDCA can inhibit deoxycholic acid (DCA)-induced hepatocyte apoptosis by down-regulating the expression of p53 and Bax.[11]
Experimental Protocol: Assessing Apoptosis via TUNEL Assay
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a characteristic of apoptosis.
Materials:
-
Primary hepatocytes or relevant cell line (e.g., HepG2)
-
Collagen-coated coverslips or plates
-
Cell culture medium
-
UDCA and apoptosis-inducing agent (e.g., Deoxycholic acid, Ethanol, anti-Fas antibody)[7][8]
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture primary hepatocytes or cell line on collagen-coated coverslips overnight.
-
Treatment: Treat cells with varying concentrations of UDCA for a predetermined time, followed by co-incubation with an apoptosis-inducing agent. Include appropriate positive and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
TUNEL Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI.
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Modulation of Mitochondrial Function
UDCA plays a crucial role in preserving mitochondrial integrity and function, which is often compromised in liver diseases.
Key Mechanisms:
-
Preservation of Mitochondrial Membrane Potential (ΔΨm): UDCA helps maintain the mitochondrial membrane potential, which is essential for ATP production and cell survival.[6]
-
Reduction of Reactive Oxygen Species (ROS): UDCA can attenuate the production of harmful reactive oxygen species from mitochondria.
Experimental Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.
Materials:
-
Hepatocytes or other relevant cell types
-
Cell culture medium
-
UDCA
-
TMRE dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with UDCA and/or a mitochondrial toxin.
-
TMRE Staining: Incubate the cells with a low concentration of TMRE (typically in the nanomolar range) in a serum-free medium. The dye will accumulate in active mitochondria with an intact membrane potential.
-
Washing: Gently wash the cells to remove excess dye.
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Positive Control: Treat a set of cells with FCCP to induce complete mitochondrial depolarization, serving as a positive control.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of untreated controls.
Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Prolonged ER stress can lead to apoptosis. UDCA has been shown to alleviate ER stress.
Key Mechanisms:
-
Reduction of ER Stress Markers: UDCA treatment can reduce the expression of key ER stress markers such as GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein).[12][13]
Experimental Protocol: Western Blot for ER Stress Markers
This protocol describes the detection of ER stress-associated proteins by Western blotting.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the ER stress markers of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Anti-inflammatory Effects
UDCA exhibits anti-inflammatory properties, which contribute to its therapeutic efficacy in inflammatory liver diseases.
Key Mechanisms:
-
Inhibition of NF-κB Signaling: UDCA can inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[14][15][16]
Experimental Protocol: NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is a common technique to study protein-DNA interactions, such as the binding of NF-κB to its consensus DNA sequence.
Materials:
-
Nuclear extracts from treated and untreated cells
-
Radiolabeled or fluorescently labeled oligonucleotide probe containing the NF-κB consensus binding site
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
Nuclear Extract Preparation: Isolate nuclei from treated and untreated cells and prepare nuclear extracts.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the complexes by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shifted" band indicates the binding of NF-κB to the DNA probe.
-
Specificity Control: To confirm the specificity of the binding, perform a competition assay by adding an excess of unlabeled "cold" probe to the binding reaction.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the complex interplay of molecules involved in UDCA's mechanism of action, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Combination therapy of obeticholic acid and ursodeoxycholic acid in patients with primary biliary cholangitis who respond incompletely to ursodeoxycholic acid: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. liverdiseasenews.com [liverdiseasenews.com]
- 4. Ursodeoxycholic and tauro-ursodeoxycholic acids for the treatment of primary biliary cirrhosis: a pilot crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Ursodeoxycholic acid prevents cytochrome c release in apoptosis by inhibiting mitochondrial membrane depolarization and channel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid induces apoptosis of hepatocellular carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Ursodeoxycholic acid inhibits hepatocyte-like cell apoptosis by down-regulating the expressions of Bax and Caspase-3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ursodeoxycholic acid inhibits interleukin 1 beta [corrected] and deoxycholic acid-induced activation of NF-kappaB and AP-1 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ursodeoxycholic Acid Sodium
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, especially when handling chemical compounds such as Ursodeoxycholic acid sodium. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this substance, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is known to cause skin and serious eye irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Eye/Face Protection | Use safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must always be conducted in accordance with local, state, and federal regulations[1][3][4]. The following is a general procedural guide.
-
Waste Identification and Segregation :
-
Container Management :
-
Spill Management :
-
In the event of a spill, prevent further leakage if it is safe to do so[1][2].
-
For solid spills, sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust[5].
-
For solutions, absorb the spill with an inert, non-combustible material such as sand or earth, and then place it into the designated waste container[1].
-
Following the cleanup of a spill, decontaminate the affected surfaces[1].
-
-
Final Disposal :
-
Dispose of the waste container through an approved hazardous waste disposal facility[2].
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's 40 CFR 261.3[2][5].
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Ursodeoxycholic Acid Sodium
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ursodeoxycholic Acid Sodium. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance. The primary risks associated with handling this compound are:
-
Skin Irritation: Causes skin irritation upon contact[1][2][3][4].
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust[3].
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information before beginning any work.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and exposure. The required PPE is detailed below.
| Protection Type | Specific Equipment | Purpose & Notes |
| Eye & Face Protection | Safety glasses with side-shields or tightly fitting safety goggles[2][5][6]. | To prevent eye contact with airborne particles. Contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants[7]. |
| Hand Protection | Chemically resistant, impervious gloves[3][5][7]. | Select gloves tested to a relevant standard (e.g., EN 374)[7]. Suitable materials for handling dry solids include nitrile rubber, polychloroprene, or butyl rubber[7]. Always inspect gloves for degradation before use and wash hands thoroughly after removal[7]. |
| Body Protection | Laboratory coat, overalls, or other protective clothing[3][4][6]. | To prevent skin contact. For tasks with a higher risk of exposure, a PVC apron may be worn[7]. Contaminated clothing should be removed immediately and laundered separately before reuse[3][4][7]. |
| Respiratory Protection | Generally not required with adequate engineering controls[2][6]. | A NIOSH/MSHA or European Standard EN 136 approved respirator is required if dust is generated or if ventilation is inadequate[7][8]. |
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area[2][3][7].
-
Local Exhaust: Use of a laboratory fume hood or other local exhaust ventilation is strongly recommended to control the generation of dust at the source[5].
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area[3].
Operational Plan: Step-by-Step Handling Protocol
This procedural guide outlines the safe handling of this compound from preparation to completion of work.
A. Before Handling:
-
Risk Assessment: Review the Safety Data Sheet (SDS) and understand all potential hazards.
-
Area Preparation: Designate a specific area for handling. Ensure the workspace is clean, uncluttered, and that all necessary equipment (including spill cleanup materials) is available.
-
PPE Inspection: Don all required PPE as specified in the table above, ensuring each item is in good condition.
B. During Handling:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating airborne dust[7][8].
-
Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes[7].
-
Hygiene: Do not eat, drink, or smoke in the designated handling area[2][4][7].
-
Container Management: Keep the product container tightly sealed when not in immediate use[3][4][7].
C. After Handling:
-
Decontamination: Clean the work surface and any equipment used.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after work is complete[2][4][7][9].
Spill, Exposure, and Disposal Plans
Emergency First-Aid Procedures:
-
Eye Contact: Immediately rinse the eyes cautiously with running water for several minutes. If present, remove contact lenses and continue rinsing. If irritation persists, seek medical attention[1][3][9].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs[1][3][4][9].
-
Inhalation: Move the individual to fresh air. If breathing is difficult or discomfort persists, seek medical attention[3][7].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice[3].
Spill Cleanup Protocol:
-
Evacuate: Alert personnel in the immediate area.
-
Contain: Prevent the spillage from entering drains or waterways[5][7].
-
Cleanup: For dry spills, use dry cleanup procedures. Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a clean, dry, labeled, and sealable container for disposal[7][8].
-
Final Decontamination: Wash the spill area thoroughly with water once the material has been removed[7].
Waste Disposal Plan:
-
All waste materials must be handled in accordance with local, state, and federal regulations[1][7][8].
-
Dispose of the substance and its container in a designated hazardous waste container. Do not mix with other waste[8].
-
Do not allow the product to be released into the environment, including sewers or ground water[1][5][9].
-
Uncleaned containers should be treated as hazardous and disposed of in the same manner as the product itself[1][8].
Quantitative Exposure & Environmental Limits
The following table summarizes available occupational and environmental exposure limits to provide a quantitative reference for safety assessments.
| Parameter | Value | Notes |
| Derived No Effect Level (DNEL) - Worker | 9.8 mg/m³ | Chronic effects, systemic (Inhalation)[2][6]. |
| Predicted No Effect Concentration (PNEC) - Fresh Water | 310 µg/L | Environmental concentration limit[6]. |
| Predicted No Effect Concentration (PNEC) - Marine Water | 31 µg/L | Environmental concentration limit. |
| Predicted No Effect Concentration (PNEC) - Soil | 0.335 mg/kg soil dw | Environmental concentration limit[6]. |
Process Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.dk [fishersci.dk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
